molecular formula C23H19NO5 B1322526 Fmoc-2-amino-5-methoxybenzoic acid CAS No. 332121-93-4

Fmoc-2-amino-5-methoxybenzoic acid

Cat. No.: B1322526
CAS No.: 332121-93-4
M. Wt: 389.4 g/mol
InChI Key: KSFFCSQFNZYKTE-UHFFFAOYSA-N
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Description

Fmoc-2-amino-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-14-10-11-21(19(12-14)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFFCSQFNZYKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626693
Record name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid
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Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332121-93-4
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332121-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Key Building Block in Modern Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid: Properties and Applications

This compound is a specialized amino acid derivative that serves as a crucial building block in the chemical synthesis of peptides and peptidomimetics.[1][2] Its structure incorporates three key features: a benzoic acid backbone, a methoxy group (-OCH3) on the aromatic ring, and a nitrogen atom protected by the fluorenylmethoxycarbonyl (Fmoc) group. This combination of features makes it an invaluable tool for researchers and drug development professionals.[1][3] The Fmoc group provides a temporary, base-labile shield for the amino group, allowing for the sequential and controlled assembly of amino acids into a peptide chain, a strategy known as Solid-Phase Peptide Synthesis (SPPS).[4][5] The methoxy-substituted aromatic core allows for the creation of peptides with modified electronic properties, stability, and conformational structures, which is critical in the design of novel therapeutics and biological probes.[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity. While specific experimental data such as melting point for this exact derivative is not widely published, data from its precursor and supplier specifications provide a solid foundation for its profile.

Data Summary: Core Physicochemical Identifiers

PropertyValueSource(s)
CAS Number 332121-93-4[1][6][7]
Molecular Formula C₂₃H₁₉NO₅[1][7]
Molecular Weight 389.41 g/mol [1][7]
Appearance White to off-white solid/powder[8] (based on precursor)
Melting Point 148-152 °C (for precursor 2-amino-5-methoxybenzoic acid)[8]
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[9] (inferred from similar compounds)
Storage Store at 0-8°C, sealed and dry.[1]
Spectral Characteristics

Detailed spectral analyses are essential for quality control and characterization. While a public database spectrum for this specific molecule is not available, the expected characteristics can be inferred from its constituent parts.

  • ¹H NMR: The proton NMR spectrum would be complex but predictable. Key signals would include the characteristic peaks for the eight protons of the fluorenyl group, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and distinct signals for the protons on the substituted benzene ring.[10] The acidic proton of the carboxylic acid would likely appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

  • IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A strong, broad peak from O-H stretching of the carboxylic acid would be observed around 2500-3300 cm⁻¹. A sharp, strong carbonyl (C=O) stretch from the carboxylic acid would appear around 1700 cm⁻¹, and another from the Fmoc's urethane linkage would be present near 1710-1760 cm⁻¹. N-H stretching and bending vibrations would also be visible.

  • Mass Spectrometry: The molecular ion peak [M]+ in a mass spectrum would correspond to its molecular weight of 389.41. Common fragmentation patterns would include the loss of the Fmoc group (mass 222.24 g/mol ) or the loss of CO₂ (44.01 g/mol ).

Chemical Reactivity and the Role of the Fmoc Group

The utility of this compound in synthesis is defined by the predictable reactivity of its functional groups.

The Base-Labile Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this molecule's function in SPPS. It is classified as a base-labile protecting group, meaning it is stable to acidic conditions but can be cleanly and rapidly removed by treatment with a mild base.[11][12] This "orthogonal" stability is the foundation of modern SPPS, as it allows the N-terminus to be deprotected without cleaving the growing peptide from its acid-labile resin support.[11][13]

The deprotection mechanism proceeds via a β-elimination reaction.[14][15] The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton on the 9-carbon of the fluorene ring.[12][15] This generates a stabilized carbanion, which then rapidly eliminates, breaking the C-O bond and releasing carbon dioxide and the free amine of the amino acid. The highly reactive dibenzofulvene byproduct is immediately trapped by the excess piperidine to form a stable adduct, preventing side reactions.[12][14]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) Products H₂N-Peptide (Free Amine) Intermediate->Products β-elimination Fulvene_Adduct Dibenzofulvene- Piperidine Adduct Intermediate->Fulvene_Adduct β-elimination CO2 CO₂ Intermediate->CO2 β-elimination

Caption: Base-catalyzed deprotection of the Fmoc group.

Influence of the Methoxy Group

The electron-donating methoxy group on the aromatic ring influences the molecule's properties. It can increase the electron density of the aromatic system, potentially affecting peptide conformation and aromatic interactions within the final peptide structure.[2] In drug design, methoxy groups are often used to modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets.[16]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[3] This technique involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin.[4][5]

SPPS_Workflow Start Start: Resin Support Swell 1. Swell Resin (e.g., in DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Amino Acid (this compound + Activator) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Loop Repeat for next Amino Acid Wash2->Loop Loop->Deprotect Yes Cleave Final Cleavage & Deprotection (TFA) Loop->Cleave No (Final AA) Purify Purification (HPLC) Cleave->Purify

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual steps for a single coupling cycle to incorporate this compound into a growing peptide chain attached to a resin.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • This compound.

  • Coupling/Activating agent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Washing Solvent: Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel).

Methodology:

  • Resin Preparation:

    • Start with the resin-bound peptide from the previous cycle, which has a protected Fmoc group at the N-terminus.

    • Swell the resin in DMF for 30-60 minutes.[17]

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[18]

    • Agitate the mixture at room temperature for an initial 5 minutes.

    • Drain the solution, and add a fresh portion of the deprotection solution.

    • Continue to agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.[4]

  • Washing:

    • Drain the deprotection solution.

    • Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene adduct. This is a critical step.

    • Perform a series of washes, alternating between DMF (e.g., 5 times) and DCM (e.g., 3 times), finishing with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HCTU (slightly less than 3-4 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture. The solution may change color (typically to yellow). Allow the activation to proceed for 1-2 minutes.

    • Drain the final DMF wash from the resin and immediately add the activated amino acid solution.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative test (e.g., Kaiser test).

  • Final Wash:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage and Final Deprotection:

    • After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.

    • This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to trap reactive cationic species.[4]

Conclusion

This compound is a highly valuable and versatile reagent in the field of peptide chemistry. Its well-defined chemical properties, particularly the reliable, mild cleavage of the Fmoc protecting group, allow for its seamless integration into established SPPS protocols. The presence of the methoxy-substituted aromatic ring provides a strategic tool for scientists to fine-tune the biological and physical properties of synthetic peptides, driving innovation in drug discovery and biochemical research.

References

Introduction: A Strategic Building Block for Advanced Peptide and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid

In the landscape of modern peptide synthesis and drug discovery, the rational selection of non-proteinogenic amino acids is a critical determinant of success. This compound (CAS 332121-93-4) has emerged as a strategic building block for researchers aiming to impart unique structural and functional properties into their target molecules. Its rigid benzoic acid backbone, combined with the electronic influence of the methoxy group, provides a powerful tool for creating conformationally constrained peptides and peptidomimetics with enhanced stability and bioactivity.[1][2][3]

This guide moves beyond a simple recitation of properties to provide a field-proven perspective on the effective application of this versatile reagent. We will explore the causality behind its use in Solid-Phase Peptide Synthesis (SPPS), provide robust, self-validating protocols, and contextualize its role in the development of next-generation therapeutics.

Core Physicochemical Properties and Structural Rationale

The utility of any synthetic building block begins with a firm understanding of its intrinsic properties. The unique arrangement of functional groups in this compound dictates its behavior in synthesis and its influence on the final peptide structure.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 332121-93-4[4][5][6]
Molecular Formula C₂₃H₁₉NO₅[6]
Molecular Weight 389.41 g/mol [5][6]
Appearance Solid
Primary Function Fmoc-protected amino acid building block[1][7]
Key Protecting Group Fluorenylmethoxycarbonyl (Fmoc)[1][8]

The presence of the Fmoc protecting group is fundamental to its use in modern SPPS, allowing for selective, base-labile deprotection that is orthogonal to the acid-labile side-chain protecting groups commonly employed.[9][10][11] The methoxy substituent enhances the compound's solubility and can modulate the electronic properties of the aromatic ring, potentially influencing intermolecular interactions in the final peptide.[1][7]

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the dominant methodology for peptide synthesis, prized for its efficiency, versatility, and milder reaction conditions compared to older Boc-based strategies.[8][10][12] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[11]

Diagram 2: The Core Fmoc-SPPS Workflow

Start Start: Resin with Free Amine Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash (Remove Piperidine & Byproducts) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Proceed if Deprotection is Complete KaiserTest Validation: Kaiser Test (Confirms free amine presence) Wash1->KaiserTest Optional Checkpoint Wash2 Step 4: DMF Wash (Remove Excess Reagents) Coupling->Wash2 CompletionTest Validation: Kaiser Test (Confirms reaction completion) Wash2->CompletionTest Crucial Checkpoint End End: Resin with Elongated Peptide (Ready for next cycle or cleavage) KaiserTest->Coupling CompletionTest->Coupling Negative Result (Recouple) CompletionTest->End Positive Result

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Protocol: Incorporation of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine. It is designed as a self-validating system with integrated checkpoints.

Prerequisites:

  • Solid-phase synthesis vessel containing peptide-resin with a free N-terminal amine.

  • The resin has been thoroughly washed with Dimethylformamide (DMF) post-Fmoc deprotection of the previous residue.

  • All reagents are of peptide synthesis grade.

Reagents & Materials:

  • This compound

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or an equivalent like HATU.[13]

  • Base: Diisopropylethylamine (DIPEA) or Collidine.[13]

  • Solvent: Anhydrous DMF.

  • Washing Solvents: DMF, Isopropanol (IPA).

  • Kaiser Test Kit (for validation).[14]

Step-by-Step Methodology:

  • Preparation of the Coupling Solution (Pre-activation):

    • In a clean, dry vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal volume of DMF.

    • Add HBTU (2.9 equivalents) to the solution.

    • Just prior to adding to the resin, add DIPEA (6 equivalents). The solution may change color (typically to yellow), indicating activation.

    • Causality Note: Pre-activation of the carboxylic acid to an active ester is crucial for efficient peptide bond formation. HBTU is a highly effective activator that minimizes side reactions.[8][13] The base neutralizes the protonated amine on the resin and facilitates the reaction.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin in the reaction vessel.

    • Immediately add the activated amino acid solution from Step 1 to the resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

    • Insight: The rigid structure of this building block may lead to slower coupling kinetics compared to standard aliphatic amino acids. A longer coupling time is a prudent choice to ensure the reaction goes to completion.

  • Post-Coupling Wash:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • 3x with DMF

      • 1x with IPA

      • 3x with DMF

    • Causality Note: Inadequate washing is a primary cause of impurity generation in the final product. Each wash removes soluble components, driving the equilibrium towards a clean, resin-bound product.

  • Validation of Coupling Completion (The Kaiser Test):

    • Extract a small sample of resin beads (1-2 mg) from the vessel.

    • Wash the beads separately with ethanol and dry them.

    • Perform the Kaiser ninhydrin test according to the reagent manufacturer's instructions.[14]

    • Interpretation:

      • Beads remain colorless/yellow: Negative result. Indicates the absence of free primary amines. The coupling reaction is complete. Proceed to the deprotection of the newly added residue.

      • Beads turn dark blue/purple: Positive result. Indicates the presence of unreacted N-terminal amines. The coupling is incomplete.

    • Trustworthiness: This checkpoint is non-negotiable. Proceeding with an incomplete coupling reaction leads to deletion sequences that are often difficult to separate from the target peptide. If the Kaiser test is positive, a second coupling (recoupling) must be performed by repeating Steps 1-4.

Role in Drug Discovery and Peptidomimetic Design

The incorporation of this compound is a deliberate strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[2]

  • Conformational Rigidity: The aromatic ring of the benzoic acid moiety introduces significant steric hindrance, restricting the conformational freedom of the peptide backbone. This can lock the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[2]

  • Proteolytic Resistance: Standard proteases recognize and cleave peptide bonds between L-amino acids. The non-natural structure of 2-amino-5-methoxybenzoic acid makes the adjacent peptide bonds resistant to enzymatic degradation, thereby increasing the in-vivo half-life of the resulting peptidomimetic.[2][3]

  • Scaffold for Further Modification: The benzoic acid core can serve as a scaffold for creating more complex molecular architectures, moving beyond linear peptides to cyclic or branched structures with unique pharmacological profiles.

Diagram 3: Strategic Advantages in Peptidomimetic Development

cluster_input Input Building Block cluster_properties Inherent Properties cluster_outcomes Therapeutic Outcomes Input This compound Prop1 Rigid Aromatic Core Input->Prop1 Prop2 Non-Natural Structure Input->Prop2 Prop3 Methoxy Group Modification Input->Prop3 Outcome1 Enhanced Receptor Binding Affinity (Pre-organized Conformation) Prop1->Outcome1 leads to Outcome2 Increased Proteolytic Stability (Resistance to Degradation) Prop2->Outcome2 leads to Outcome3 Improved Pharmacokinetics (Longer Half-Life) Outcome2->Outcome3 contributes to

Caption: Logical flow from molecular properties to drug development advantages.

Analytical Quality Control

Ensuring the purity and identity of both the starting material and the final peptide is paramount. A multi-faceted approach to analytical chemistry is required.

Table 2: Recommended Analytical Techniques

TechniquePurposeStage of UseSource(s)
UV-Vis Spectroscopy Quantitative determination of Fmoc loading on the resin after coupling the first amino acid.Post-1st AA Coupling[14]
Kaiser Test Qualitative check for the presence/absence of free primary amines.After deprotection and after coupling steps.[14]
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification of the final cleaved peptide.Final Product[10][11]
Mass Spectrometry (MS) Definitive confirmation of the molecular weight and identity of the final peptide.Final Product[14][15]

Conclusion

This compound is more than a mere component; it is an enabling tool for sophisticated peptide design. Its true value is realized when its structural and chemical properties are deliberately leveraged to address the core challenges of drug development—stability, specificity, and efficacy. By employing robust, validated synthetic protocols and understanding the causal links between its structure and its function within a larger molecule, researchers can effectively translate this unique building block into novel peptidomimetics with significant therapeutic potential.

References

An In-depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid: From Core Properties to Advanced Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fmoc-2-amino-5-methoxybenzoic acid is a highly functionalized building block pivotal to modern medicinal chemistry and materials science. Beyond its role as a non-canonical amino acid analog, its rigid aromatic structure serves as a foundational component for the synthesis of advanced peptidomimetics, specifically aromatic oligoamide foldamers. These structures are engineered to mimic protein secondary structures like the α-helix, enabling the development of potent and specific inhibitors of protein-protein interactions (PPIs). This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its synthesis and incorporation into oligomers, and an exploration of its application in constructing sophisticated molecular architectures for drug discovery.

Introduction: The Strategic Value of Non-Canonical Building Blocks

In the landscape of drug development and peptide science, the Fmoc (9-fluorenylmethoxycarbonyl) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its base-lability provides an orthogonal protection strategy that allows for the assembly of complex peptide chains under mild conditions. While the 20 proteinogenic amino acids offer a vast chemical space, the true innovation in designing next-generation therapeutics lies in the incorporation of non-canonical amino acids and peptidomimetic scaffolds.[2]

This compound, an anthranilic acid derivative, represents a class of building blocks that imparts conformational rigidity. Unlike traditional amino acids which allow for significant rotational freedom, the benzene ring of this compound creates a planar, predictable structural element. When oligomerized, these units form "foldamers"—non-natural oligomers that adopt stable, well-defined secondary structures.[3] Aromatic oligoamides, built from monomers like the topic compound, are particularly adept at mimicking the surface of α-helices, which are critical mediators of protein-protein interactions.[4][5][6] The methoxy substituent further refines the electronic and steric properties of the scaffold, influencing solubility and molecular recognition.[4]

This document serves as a technical resource for researchers, detailing the fundamental properties of this compound and providing the validated methodologies required to leverage its unique structural attributes in advanced synthetic applications.

Physicochemical and Structural Properties

The utility of this compound is rooted in its distinct chemical features. The molecule can be deconstructed into three key functional domains: the Fmoc protecting group, the rigid aminobenzoic acid core, and the methoxy substituent.

  • Fmoc Group : Provides temporary, base-labile protection of the amino group, making it perfectly suited for iterative SPPS workflows.[1]

  • 2-Amino-5-methoxybenzoic Acid Core : This ortho-substituted aromatic ring enforces a constrained geometry. When incorporated into a growing chain, it restricts bond rotation, guiding the oligomer into a predictable conformation. This is the foundational principle of its use in foldamers.[3]

  • Methoxy Group : As an electron-donating group, the methoxy substituent can influence the reactivity of the aromatic ring and participate in hydrogen bonding. More critically, it acts as a functional "side chain" that can be used to modulate solubility and interaction with biological targets.[4][5]

2.1 Core Molecular Data

The fundamental quantitative data for this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₂₃H₁₉NO₅[4][6]
Molecular Weight 389.41 g/mol [4][6]
CAS Number 332121-93-4[4][6]
Appearance White to off-white solidN/A
Storage Conditions 0–8 °C, dry environment[4]
Predicted Density ~1.34 g/cm³N/A
Synthesis and Purification of this compound

The synthesis of the title compound is a two-stage process: first, the preparation of the unprotected aminobenzoic acid precursor, followed by the attachment of the Fmoc protecting group. Both stages employ robust and well-documented chemical transformations.

3.1 Synthetic Pathway Overview

The pathway begins with the reduction of a nitro group to form the key amine intermediate, which is then protected using a standard Fmocylation reagent.

G cluster_reagents A 5-Methoxy-2-nitrobenzoic acid B 2-Amino-5-methoxybenzoic acid A->B Reduction C This compound B->C Fmoc Protection reagent1 H₂, Pd/C in THF reagent2 Fmoc-OSu, Na₂CO₃ in Acetone/H₂O

Caption: Synthetic pathway for this compound.

3.2 Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

This protocol is adapted from established literature methods for the reduction of aromatic nitro compounds.[7]

Expertise & Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is the method of choice due to its high efficiency and clean conversion. Tetrahydrofuran (THF) is used as the solvent for its ability to dissolve the starting material. The reaction proceeds under a hydrogen atmosphere (balloon pressure is sufficient), making it a technically accessible procedure.

  • Reaction Setup : To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in THF (approx. 8 mL per gram of starting material), add 10% Pd/C catalyst (1% by weight of the starting material).

  • Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Reaction : Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional THF.

  • Isolation : Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid, which can be used in the next step without further purification. The yield is typically near-quantitative.[7]

3.3 Protocol 2: Fmoc Protection of the Amino Group

This protocol employs a standard Fmocylation procedure using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is favored over Fmoc-Cl due to its stability and reduced side reactions.[5]

Trustworthiness & Validation: This is a self-validating system. The reaction is performed in a basic aqueous/organic mixture. The base (sodium carbonate) deprotonates the amino group, activating it for nucleophilic attack on the Fmoc-OSu reagent. The reaction's completion can be easily monitored by TLC, observing the consumption of the starting amine.

  • Dissolution : Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a 1:1 mixture of acetone and aqueous sodium bicarbonate.

  • Reagent Addition : Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 eq) in acetone or dioxane dropwise with vigorous stirring.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Workup : Dilute the mixture with water and perform an acidic workup by adding 1 M HCl until the pH is ~2, causing the product to precipitate.

  • Purification : Collect the solid precipitate by filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization or flash chromatography to yield the final, high-purity this compound.

Application in Solid-Phase Synthesis of Aromatic Oligoamides

The primary application of this compound is as a monomer in the solid-phase synthesis of aromatic oligoamides (benzamides). This process leverages the well-established infrastructure of automated peptide synthesizers.[8]

4.1 Workflow for Automated Oligobenzamide Synthesis

The iterative cycle of deprotection and coupling is analogous to standard peptide synthesis, allowing for the precise, sequence-controlled assembly of the foldamer.

G start Start: Resin Swelling in DMF deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling Fmoc-monomer, Activator (HBTU), Base (DIPEA) in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for next monomer wash2->repeat repeat->deprotection Yes end Final Deprotection repeat->end No cleavage Cleavage from Resin (TFA Cocktail) end->cleavage finish Purify Oligomer (HPLC) cleavage->finish

Caption: Iterative cycle for solid-phase synthesis of an oligobenzamide.

4.2 Protocol 3: Solid-Phase Oligomer Synthesis Cycle

This protocol outlines a single deprotection and coupling cycle on a 0.1 mmol scale using a suitable resin (e.g., Rink Amide for a C-terminal amide).

Expertise & Causality: The choice of coupling reagent is critical. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based activator that, in the presence of a non-nucleophilic base like DIPEA, rapidly forms a reactive ester with the monomer's carboxylic acid, facilitating amide bond formation while minimizing racemization.[8] The use of 20% piperidine in DMF is the industry standard for rapid and complete Fmoc removal without damaging other acid-labile protecting groups.[9]

  • Resin Preparation : Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete deprotection.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Monomer Coupling :

    • In a separate vial, pre-activate the monomer by dissolving this compound (3-5 eq.), HBTU (2.9-4.5 eq.), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

    • Immediately add the activated monomer solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing :

    • Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Iteration : The resin is now ready for the next deprotection-coupling cycle to extend the oligomer chain.

Case Study: Engineering α-Helix Mimetics for PPI Inhibition

A primary goal of using aromatic oligoamides is to create scaffolds that mimic the presentation of amino acid side chains on one face of an α-helix.[4][6] These helices are often the key recognition motifs in protein-protein interactions implicated in diseases like cancer. By designing a rigid scaffold that places functional groups in the same spatial orientation as the key "hotspot" residues (e.g., at positions i, i+4, and i+7), it is possible to create potent and specific inhibitors.

The synthesis of N-alkylated aromatic oligoamides, often using monomers derived from p-aminobenzoic acid, has been successfully employed to create inhibitors of the p53-HDM2 interaction, a critical target in oncology.[10] In this context, this compound serves as a valuable monomer. The ortho-amino-carboxy arrangement creates a distinct turn or kink in the oligomer backbone, while the methoxy group at the 5-position acts as a synthetic side chain analog. Its position and electronic properties can be rationally designed to interact with specific pockets on the target protein, contributing to binding affinity and specificity. The ability to assemble these complex, non-natural structures using automated solid-phase synthesis makes this a powerful strategy for generating libraries of potential drug candidates.[6][10]

Conclusion and Future Outlook

This compound is far more than a simple protected amino acid. It is an enabling tool for the construction of precisely folded, non-peptidic architectures. Its rigid core and versatile functionality make it a key building block in the field of foldamer chemistry and rational drug design. The protocols and workflows detailed herein provide a robust foundation for researchers to synthesize this monomer and incorporate it into sophisticated oligobenzamide scaffolds. As the demand for highly specific modulators of protein-protein interactions continues to grow, the strategic application of such conformationally constrained building blocks will be indispensable in the development of next-generation therapeutics.

References

Fmoc-2-amino-5-methoxybenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Fmoc-2-amino-5-methoxybenzoic Acid

Introduction

This compound is a specialized amino acid derivative crucial for advanced chemical synthesis, particularly in the fields of peptide chemistry and drug development.[1][2] The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is essential for its application in solid-phase peptide synthesis (SPPS), where it allows for the sequential and controlled assembly of amino acids into complex peptide chains.[1][3][4] The methoxy substituent on the benzoic acid backbone can influence the molecule's solubility, reactivity, and conformational properties, making it a valuable building block for creating bioactive peptides with enhanced stability or specific receptor selectivity.[1][2]

This guide provides a detailed, field-proven pathway for the synthesis of this compound. It is structured to provide not only the procedural steps but also the underlying chemical principles and rationale, ensuring a comprehensive understanding for researchers, scientists, and professionals in drug development. The synthesis is approached as a two-stage process: first, the preparation of the core molecule, 2-amino-5-methoxybenzoic acid, followed by the strategic protection of its amino group with Fmoc.

Part 1: Synthesis of the Precursor - 2-Amino-5-methoxybenzoic Acid

The most efficient and high-yielding route to 2-amino-5-methoxybenzoic acid involves the reduction of its nitro-substituted precursor, 5-methoxy-2-nitrobenzoic acid.[5][6] Catalytic hydrogenation is the method of choice for this transformation due to its clean reaction profile and quantitative yields, making it suitable for both laboratory and industrial scales.[5][6][7]

Causality of Experimental Choices:
  • Starting Material: 5-Methoxy-2-nitrobenzoic acid is a readily available commercial precursor.

  • Reduction Method: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a standard, highly effective method for reducing aromatic nitro groups to amines. It operates under mild conditions (room temperature, atmospheric pressure of H₂) and avoids the use of harsh or stoichiometric reducing agents, simplifying purification.[5][7]

  • Solvent: Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: To a 500 mL flask, add 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol).

  • Solvent and Catalyst Addition: Add 250 mL of Tetrahydrofuran (THF) to the flask, followed by the careful addition of 10% Palladium on carbon (Pd/C) (300 mg). The catalyst is added as a slurry in a small amount of THF to prevent ignition.

  • Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive hydrogen pressure using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtration should be done in a well-ventilated hood as the catalyst can be pyrophoric.

  • Concentration: Rinse the filter cake with a small amount of fresh THF. Combine the filtrates and concentrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid. The expected yield is typically high, around 98%.[7]

  • Characterization: The product can be characterized by LCMS (m/z = 168.1 [M+H]⁺) and ¹H NMR spectroscopy.[7]

Part 2: Fmoc Protection of 2-Amino-5-methoxybenzoic Acid

With the precursor in hand, the next critical step is the protection of the primary amine with the Fmoc group. This is typically achieved under Schotten-Baumann conditions, which involve reacting the amine with an Fmoc-donating reagent in a biphasic system or an aqueous/organic solvent mixture with a mild base.[8] The most common reagents for this purpose are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][9]

Mechanism and Rationale:

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of 2-amino-5-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl.[8][10] A base, such as sodium bicarbonate or sodium carbonate, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[8] The reaction is initially cooled to 0-5°C to control the exothermic reaction and minimize side products, then allowed to warm to room temperature to ensure completion.[9]

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Fmoc Protection A 5-Methoxy-2-nitrobenzoic Acid B 2-Amino-5-methoxybenzoic Acid A->B H₂, Pd/C THF, 18h D This compound B->D Na₂CO₃ Dioxane/H₂O C Fmoc-Cl C->D

Caption: Overall two-step synthesis of this compound.

Experimental Protocol: Fmoc Protection
  • Dissolution of Amino Acid: Dissolve 2-amino-5-methoxybenzoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[9]

  • Addition of Fmoc Reagent: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 equivalents) dissolved in dioxane or acetone with vigorous stirring.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight until the reaction is complete (monitor by TLC).[9]

  • Initial Work-up: Dilute the reaction mixture with water. Perform a wash with diethyl ether to remove any unreacted Fmoc-Cl and the byproduct fluorenylmethanol.[9]

  • Product Precipitation: Transfer the aqueous layer to a separatory funnel and carefully acidify to pH 2-3 using dilute hydrochloric acid. The desired Fmoc-protected product will precipitate out of the solution.[9]

  • Extraction: Extract the precipitated product into a suitable organic solvent, such as ethyl acetate (perform 3 extractions).[9]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.[9]

Visualizing the Fmoc Protection Workflow

Fmoc_Protection_Workflow start Start dissolve Dissolve Amino Acid In Dioxane/Aq. Na₂CO₃ start->dissolve cool Cool to 0-5°C dissolve->cool add_fmoc Add Fmoc-Cl (in Dioxane) cool->add_fmoc react React Overnight at Room Temp add_fmoc->react workup Work-up Dilute with H₂O Wash with Ether react->workup acidify Acidify to pH 2-3 with HCl workup->acidify extract Extract Product with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry end Crude Product dry->end

Caption: Step-by-step workflow for the Fmoc protection reaction.

Part 3: Purification and Data

The final product's purity is paramount, especially for its intended use in peptide synthesis where impurities can lead to truncated or modified peptide sequences.[11] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is a common and effective method for purifying the crude product.[9]

Data Summary
ParameterStep 1: ReductionStep 2: Fmoc ProtectionFinal Product
Product 2-Amino-5-methoxybenzoic acidThis compoundThis compound
Molecular Formula C₈H₉NO₃[6][12]C₂₃H₁₉NO₅[13]C₂₃H₁₉NO₅[13]
Molecular Weight 167.16 g/mol [6][7][12]389.40 g/mol [13]389.40 g/mol [13]
Typical Yield ~98%[7]>85% (typical)-
Purity (Post-Purification) >98%>98%-
Appearance Brown Solid[7]White/Off-white SolidWhite Solid

Conclusion

The synthesis of this compound is a robust and reproducible two-stage process. It begins with the high-yield reduction of a commercially available nitro-benzoic acid derivative, followed by a standard and well-understood Fmoc protection of the resulting amine. By carefully controlling reaction conditions and executing a thorough work-up and purification protocol, researchers can reliably obtain this valuable building block in high purity, ready for its critical role in the synthesis of novel peptides and pharmaceutical compounds.

References

An In-depth Technical Guide to the Stability and Storage of Fmoc-2-amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability and storage considerations for Fmoc-2-amino-5-methoxybenzoic acid, a key building block in modern peptide synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes established principles of Fmoc chemistry with practical, field-proven insights to ensure the long-term integrity and performance of this vital reagent.

Introduction: The Role of this compound in Synthesis

This compound is an amino acid derivative where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and peptidomimetic drug discovery. The Fmoc group's key advantage lies in its stability to acidic conditions and its lability to mild basic conditions, typically piperidine, allowing for orthogonal protection strategies in complex syntheses.[1][2] The methoxy substituent on the benzoic acid ring can also modulate the electronic properties and solubility of the resulting peptides, making this a valuable and versatile building block. The successful synthesis of high-purity peptides is directly contingent on the quality and stability of the starting materials, making a thorough understanding of the stability of this compound paramount.[3]

Chemical Properties and Structure

A foundational understanding of the chemical properties of this compound is essential for appreciating its stability profile.

PropertyValue
Molecular Formula C₂₃H₁₉NO₅
Molecular Weight 389.41 g/mol
CAS Number 332121-93-4
Appearance Typically a solid powder

The molecule's structure is characterized by three key functional domains: the base-labile Fmoc protecting group, the acidic carboxylic acid group, and the electron-donating methoxy group on the aromatic ring.

Figure 2: Potential Degradation Pathways cluster_degradation Degradation Products Fmoc_Compound This compound Free_Amine 2-amino-5-methoxybenzoic acid Fmoc_Compound->Free_Amine Hydrolysis (Moisture, Base) Dibenzofulvene Dibenzofulvene Adducts Fmoc_Compound->Dibenzofulvene Hydrolysis (Moisture, Base) Other_Byproducts Other Byproducts Fmoc_Compound->Other_Byproducts Photodegradation (Light) Thermal Degradation (Heat) Figure 3: Workflow for HPLC-based Stability Assessment cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Mobile_Phase Prepare Mobile Phases A and B Prep_Sample Prepare Sample Solution (1 mg/mL) Prep_Mobile_Phase->Prep_Sample Equilibrate Equilibrate HPLC System Prep_Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Detect Detect at 265 nm Run_Gradient->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Identify Identify Degradation Products Integrate->Identify

References

Harnessing the Potential of Fmoc-2-amino-5-methoxybenzoic Acid in Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced therapeutic properties. Among these specialized building blocks, Fmoc-2-amino-5-methoxybenzoic acid presents a unique scaffold, offering opportunities to modulate peptide conformation, stability, and function. This technical guide provides an in-depth exploration of the applications of this versatile reagent, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations. We will delve into its role as a structural modifier, its application in the synthesis of complex peptide architectures, and provide detailed, field-tested methodologies for its successful implementation in solid-phase peptide synthesis (SPPS).

Foundational Principles: The Fmoc-SPPS Paradigm

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the predominant methodology for assembling peptides in both academic and industrial settings.[1][2] Its success stems from the use of a mild, base-labile protecting group for the α-amine, which allows for the use of acid-labile protecting groups on amino acid side chains.[1] This "orthogonal" protection strategy prevents unwanted side reactions and simplifies the synthesis of complex and lengthy peptide sequences.[1][2]

The entire process is an iterative cycle anchored to an insoluble resin support, which greatly simplifies purification by allowing reagents and byproducts to be washed away after each step.[2][3] Understanding this fundamental cycle is crucial to appreciating the specific role and handling of specialized building blocks like this compound.

Fmoc_SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Peptide Bond Formation) Wash1->Coupling Activation Amino Acid Activation (e.g., HCTU, DIC/Oxyma) Activation->Coupling IncomingAA Incoming Fmoc-AA-OH IncomingAA->Activation Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide (Fmoc-N-terminus) Wash2->End Repeat Cycle Molecule_Structure cluster_benzoic Core Scaffold: 2-Amino-5-methoxybenzoic Acid N Amino Group (Position 2) - Nucleophilic center for  peptide bond formation - Imparts structural rigidity C Carboxylic Acid - Activation site for coupling M Methoxy Group (Position 5) - Electron-donating - Modulates solubility & electronics Fmoc Fmoc Protecting Group - Base-labile amine protection - Enables orthogonal synthesis Fmoc->N Protects Linker_Concept cluster_peptide Full Peptide Construct Peptide1 Peptide Chain (N-terminus) BenzoicAcid Fmoc-2-amino- 5-methoxybenzoic Acid Moiety Peptide1->BenzoicAcid -CO-NH- Peptide2 Peptide Chain (C-terminus) BenzoicAcid->Peptide2 -CO-NH- Payload Payload (Drug, Fluorophore, Biotin, etc.) BenzoicAcid->Payload Attachment Linker (via aromatic ring)

References

A Senior Application Scientist's In-depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-2-amino-5-methoxybenzoic acid, a versatile building block with significant potential in modern drug discovery and development. We will delve into its chemical properties, synthesis, and strategic applications, with a particular focus on its role in peptide synthesis and as a scaffold for advanced therapeutic modalities. This document is intended to serve as a practical resource for researchers, offering not only established protocols but also the underlying scientific rationale to empower innovative therapeutic design.

Introduction: The Strategic Value of Substituted Anthranilic Acids in Drug Design

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its unique 2-aminobenzoic acid arrangement provides a versatile platform for constructing complex molecules with defined three-dimensional geometries. The introduction of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine transforms it into a valuable building block for solid-phase peptide synthesis (SPPS), enabling its precise incorporation into peptide chains.[1]

This compound distinguishes itself through the electronic influence of the methoxy substituent. This guide will explore how this seemingly subtle modification can significantly impact solubility, reactivity, and the conformational behavior of the resulting peptides or drug conjugates, making it a tool of interest for enhancing stability and bioactivity.[1][2][3]

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₂₃H₁₉NO₅[2][4]
Molecular Weight 389.41 g/mol [1][2]
Appearance White to light yellow crystalline powderChem-Impex
Melting Point 195-199 °C (decomposes)[3]
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.General Knowledge
Storage Store at 0-8°C in a dry, well-ventilated place.[2][3]
Synthesis of the Core Scaffold: 2-Amino-5-methoxybenzoic Acid

The journey to this compound begins with the synthesis of its parent compound. A common and efficient method involves the reduction of 5-methoxy-2-nitrobenzoic acid.

References

The Strategic Application of Fmoc-2-amino-5-methoxybenzoic Acid in Advanced Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The precise and stable linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. This guide provides a comprehensive technical overview of Fmoc-2-amino-5-methoxybenzoic acid, a versatile building block increasingly employed in sophisticated bioconjugation strategies. We will delve into the underlying chemical principles that make this reagent a strategic choice, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. This document will provide not only the theoretical framework but also detailed, field-proven protocols to empower researchers in their pursuit of novel bioconjugates with enhanced stability, solubility, and therapeutic efficacy.

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent attachment of two or more molecules where at least one is a biomolecule, has revolutionized medicine and life sciences. At the heart of this technology lies the linker, a molecular bridge that connects the constituent parts of a bioconjugate. The choice of linker is paramount, as it profoundly influences the stability, solubility, pharmacokinetic profile, and ultimately, the biological activity of the final construct.

This compound has emerged as a linker precursor of significant interest. Its unique trifunctional nature—a carboxylic acid for covalent attachment, a protected amine for sequential modification, and a methoxy group for modulating physicochemical properties—offers a high degree of control and versatility in the design of complex biomolecular architectures. This guide will explore the strategic advantages of this particular scaffold and provide the technical knowledge to effectively implement it in your research.

Core Principles: Unpacking the Utility of this compound

The efficacy of this compound in bioconjugation stems from the interplay of its constituent functional groups. Understanding these contributions is key to leveraging its full potential.

The Fmoc Protecting Group: Enabling Sequential Bioconjugation

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely adopted in solid-phase peptide synthesis (SPPS).[1][2] Its presence on the 2-amino group of the benzoic acid scaffold is a key strategic feature. This protection allows for the selective activation and coupling of the carboxylic acid to a primary amine on a target biomolecule (e.g., a peptide or protein) without interference from the linker's own amine.

Once the initial conjugation is complete, the Fmoc group can be efficiently removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1] This unmasks the amine, which can then be used for subsequent conjugation to another molecule, such as a payload drug or an imaging agent. This sequential approach is fundamental to the construction of well-defined, multi-component bioconjugates.

The Carboxylic Acid: The Anchor for Covalent Linkage

The carboxylic acid moiety is the primary reactive handle for attaching the linker to a biomolecule. It is typically activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[1] This activated acid can then react with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond.

The 2-Amino-5-Methoxy Substitution Pattern: A Strategic Advantage

The relative positions of the amino and methoxy groups on the benzoic acid ring are not arbitrary. This specific substitution pattern is thought to confer several advantages:

  • Modulated Reactivity: The electron-donating nature of the methoxy group can influence the acidity of the carboxylic acid and the nucleophilicity of the amine (once deprotected), potentially optimizing coupling efficiencies.

  • Enhanced Solubility: The methoxy group can contribute to the overall solubility of the linker and the resulting bioconjugate, which is a critical consideration when working with large, often hydrophobic, biomolecules and payloads.[3]

  • Conformational Rigidity: The aromatic ring provides a degree of rigidity to the linker, which can be advantageous in maintaining a defined distance and spatial orientation between the conjugated molecules.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its successful application.

PropertyValueSource
CAS Number 332121-93-4N/A
Molecular Formula C₂₃H₁₉NO₅N/A
Molecular Weight 389.41 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in DMF, DMSO, and other polar organic solventsN/A
Storage Store at 2-8 °C, protected from light and moistureN/A

Experimental Workflow: A Step-by-Step Guide to Peptide-Protein Conjugation

The following protocol provides a detailed, field-proven methodology for the synthesis of a peptide and its subsequent conjugation to a carrier protein using this compound as a linker. This serves as a foundational workflow that can be adapted for various bioconjugation applications, including the development of ADCs.

Diagram of the Bioconjugation Workflow

Bioconjugation_Workflow cluster_peptide_synthesis Peptide Synthesis (SPPS) cluster_linker_incorporation Linker Incorporation cluster_conjugation Bioconjugation to Protein cluster_analysis Analysis & Purification Resin Solid Support (e.g., Rink Amide Resin) AA_Coupling Stepwise Fmoc-Amino Acid Coupling Cycles Resin->AA_Coupling 1. Swelling & Deprotection Peptide_Resin Fmoc-Peptide-Resin AA_Coupling->Peptide_Resin 2. Coupling & Capping Linker_Peptide_Resin Fmoc-Linker-Peptide-Resin Peptide_Resin->Linker_Peptide_Resin 3. Fmoc Deprotection Fmoc_Linker Fmoc-2-amino-5- methoxybenzoic acid Activation Carboxylic Acid Activation (e.g., HBTU/DIEA) Fmoc_Linker->Activation Activation->Linker_Peptide_Resin 4. Linker Coupling Cleavage 5. Cleavage from Resin & Side-chain Deprotection Linker_Peptide_Resin->Cleavage Peptide_Linker Purified Peptide-Linker Cleavage->Peptide_Linker Conjugation 6. Amide Bond Formation (EDC/NHS Chemistry) Peptide_Linker->Conjugation Protein Target Protein (e.g., Antibody) Protein->Conjugation Final_Conjugate Peptide-Linker-Protein Bioconjugate Conjugation->Final_Conjugate Purification 7. Purification (e.g., SEC, RP-HPLC) Final_Conjugate->Purification Characterization 8. Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: A generalized workflow for peptide-protein bioconjugation.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (0.95 equivalents to the amino acid) and an activator base like N,N-diisopropylethylamine (DIEA) (2 equivalents to the amino acid) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Step 2: Incorporation of this compound
  • Final Fmoc Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group as described in step 1.2.

  • Linker Activation:

    • In a separate vial, dissolve this compound (2 equivalents relative to the resin loading) and an activating agent like HBTU (1.9 equivalents) in DMF.

    • Add DIEA (4 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Linker Coupling: Add the activated linker solution to the deprotected peptide-resin and agitate for 2-4 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF and DCM.

Step 3: Cleavage and Deprotection of the Peptide-Linker Construct
  • Final Washing and Drying: Wash the resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood and gently agitate for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide-linker construct under vacuum. Purify the peptide-linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 4: Conjugation to a Target Protein

This protocol describes the conjugation of the purified peptide-linker to a protein (e.g., an antibody) via the linker's carboxylic acid.

  • Protein Preparation: Prepare the protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Activation of the Peptide-Linker:

    • Dissolve the purified peptide-linker in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

    • Activate the carboxylic acid of the linker by adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:1 molar ratio to the peptide-linker. The molar excess of EDC/NHS over the peptide-linker should be optimized but is typically in the range of 5-10 fold.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated peptide-linker solution to the protein solution. The molar ratio of peptide-linker to protein will determine the final drug-to-antibody ratio (DAR) and should be optimized for the specific application.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to react with any remaining activated linker.

Step 5: Purification and Characterization of the Bioconjugate
  • Purification: Remove excess linker and other small molecules from the bioconjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization:

    • SDS-PAGE: Analyze the purified bioconjugate by SDS-PAGE to confirm the increase in molecular weight corresponding to the attached peptide-linker.

    • Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the bioconjugate and to calculate the average DAR.

    • UV-Vis Spectroscopy: Quantify the protein concentration and, if the payload has a distinct absorbance, the DAR.

    • Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein has been retained after conjugation.

Applications in Drug Development

The use of this compound as a linker is particularly relevant in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This compound can be used to create a stable linkage between the antibody and the drug. The ability to perform sequential conjugation is advantageous for attaching both the drug and potentially a modulating moiety (e.g., a PEG chain to improve solubility) to the linker.

Peptide-Drug Conjugates (PDCs)

Similar to ADCs, PDCs use a peptide to target a specific receptor on diseased cells. The principles of conjugation using this compound are directly applicable to the synthesis of PDCs.

PROTACs and Other Targeted Protein Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker plays a crucial role in the efficacy of PROTACs, and the tunable nature of linkers derived from this compound makes it an attractive scaffold for this application.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its unique combination of a protected amine, a reactive carboxylic acid, and a modulating methoxy group provides a high degree of control and flexibility in the design and synthesis of complex bioconjugates. The detailed protocols and underlying principles discussed in this guide are intended to empower researchers to leverage the full potential of this reagent in the development of next-generation therapeutics and diagnostics.

As the field of bioconjugation continues to evolve, the demand for well-defined, homogeneous constructs will only increase. The strategic use of versatile building blocks like this compound will be instrumental in meeting this demand and in advancing the frontiers of medicine and biotechnology.

References

Fmoc-2-amino-5-methoxybenzoic Acid: A Technical Guide to its Supramolecular Chemistry and Applications in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Fmoc-2-amino-5-methoxybenzoic acid, a molecule of significant interest in the field of material science. While traditionally recognized for its role as a protected amino acid in peptide synthesis, its true potential lies in its capacity for molecular self-assembly. Driven by a combination of non-covalent interactions, this molecule serves as a powerful low-molecular-weight gelator (LMWG), forming ordered nanostructures that evolve into functional supramolecular materials. We will dissect the fundamental principles governing its self-assembly, provide validated experimental protocols for its synthesis and gel formation, detail advanced characterization techniques, and explore its applications in biomaterials, drug delivery, and beyond. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction: Beyond a Protecting Group

In the realm of peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its stability and mild, base-labile cleavage conditions.[1][2] However, to view Fmoc-derivatized amino acids solely as synthesis intermediates is to overlook their profound capabilities in supramolecular chemistry. The large, planar, and aromatic nature of the Fmoc moiety acts as a powerful engine for self-assembly, primarily through π-π stacking interactions.[3][4][5]

When this group is appended to an amino acid-like scaffold, such as 2-amino-5-methoxybenzoic acid, a unique amphiphilic molecule is created. This structure possesses a hydrophilic head (the carboxylic acid) and a large, hydrophobic tail (the Fmoc group), a balance that is critical for forming ordered assemblies in aqueous environments.[4][6] These individual molecules, known as low-molecular-weight gelators (LMWGs), can spontaneously organize into hierarchical structures like fibers and ribbons.[4][5][7] These fibers subsequently entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in the formation of a physical, reversible hydrogel.[5][7] This guide focuses specifically on this compound, elucidating the pathway from its molecular design to its function as a sophisticated soft material.

The Physicochemical Engine: Molecular Structure and Self-Assembly

The transition from a solution of individual molecules to a macroscopic, self-supporting gel is governed by a delicate interplay of non-covalent forces. The structure of this compound is uniquely tailored to promote this hierarchical process.

Key Molecular Features

The molecule can be deconstructed into three critical functional domains that dictate its assembly behavior.

cluster_mol This compound cluster_groups Functional Domains MOL Chemical Structure (See Figure Below) FMOC Fmoc Group (Hydrophobic Tail) MOL->FMOC AMIDE Amide & Carboxyl Groups (Hydrophilic Head) MOL->AMIDE METHOXY Methoxy Group (Modulator) MOL->METHOXY

Caption: Key functional domains of the this compound molecule.

  • The Fmoc Group : This bulky, aromatic moiety is the primary driver of aggregation. It facilitates strong π-π stacking interactions, causing the molecules to align into ordered, columnar structures.[3][6]

  • Amide and Carboxyl Groups : These groups are responsible for forming directional hydrogen bonds, which provide specificity and stability to the growing nanostructures, often leading to the formation of β-sheet-like arrangements.[5]

  • The Methoxy Group (-OCH₃) : This substituent modulates the molecule's electronic properties and solubility.[8][9] Its presence can influence the packing arrangement and the overall stability of the resulting gel network.

The Mechanism of Hierarchical Self-Assembly

The formation of a hydrogel is not instantaneous. It is a hierarchical process that spans multiple length scales, initiated by a change in environmental conditions such as pH, temperature, or solvent composition.[4]

A Monomers in Solution B Primary Aggregates (Nanofibers) A->B Trigger (e.g., pH drop) π-π Stacking H-Bonding C Fiber Bundling & Entanglement B->C Hydrophobic Interactions D 3D Supramolecular Network (Hydrogel) C->D Solvent Trapping

Caption: The hierarchical process of self-assembly from monomers to a hydrogel network.

This process begins when a trigger induces the monomers to overcome their solubility limit and begin associating. The initial π-π stacking and hydrogen bonding events lead to the formation of one-dimensional nanofibers. These fibers then grow, bundle, and entangle, creating a porous 3D matrix that traps water molecules, leading to the formation of a stable, self-supporting hydrogel.[5]

Synthesis and Purification Protocol

The synthesis of this compound is a two-step process involving the preparation of the core amino acid followed by the attachment of the Fmoc protecting group.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

This protocol is adapted from established methods for the reduction of nitroarenes.[10]

Materials:

  • 5-methoxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which can be used in the next step, often without further purification.

Step 2: Fmoc Protection

This is a standard procedure for N-terminal protection of amino acids.[1]

Materials:

  • 2-Amino-5-methoxybenzoic acid (from Step 1)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to stir for 4-6 hours or until completion as monitored by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Validation: The final product, this compound, should be characterized to confirm its identity and purity using ¹H NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol for Supramolecular Hydrogel Formation

The most controlled method for inducing gelation of Fmoc-amino acid derivatives is the "pH switch" method, which utilizes the slow hydrolysis of D-(+)-glucono-δ-lactone (GdL) to gradually and uniformly lower the pH of the solution.[11]

Materials:

  • This compound (high purity)

  • 0.1 M Sodium hydroxide (NaOH)

  • D-(+)-glucono-δ-lactone (GdL)

  • Phosphate-buffered saline (PBS) or deionized water

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Fmoc-amino acid by dissolving it in a minimal amount of 0.1 M NaOH to deprotonate the carboxylic acid, rendering it soluble. Dilute this solution with PBS or water to the desired final concentration (e.g., 5-10 mg/mL). The initial pH should be > 7.

  • Triggering Gelation: Add solid GdL to the solution. The amount of GdL will determine the final pH and can be adjusted to optimize gel properties. A typical starting point is a 1:2 molar ratio of Fmoc-amino acid to GdL.

  • Incubation: Gently mix the solution to dissolve the GdL without introducing air bubbles. Let the vial stand undisturbed at room temperature.

  • Gel Formation: Gelation should occur over a period of minutes to hours as the GdL hydrolyzes, slowly lowering the pH and protonating the carboxylate groups, which triggers the self-assembly process.

  • Validation: A successful gel will be self-supporting and will not flow when the vial is inverted (the "vial inversion test").[5]

Advanced Characterization of Self-Assembled Materials

To understand the properties of the hydrogel, a multi-faceted characterization approach is necessary. The workflow below outlines the key techniques.

cluster_char Characterization Suite cluster_data Data Output START Hydrogel Sample RHEO Rheology (Mechanical Properties) START->RHEO SEM Scanning Electron Microscopy (SEM) (Morphology) START->SEM FTIR FTIR Spectroscopy (H-Bonding) START->FTIR CD Circular Dichroism (CD) (Chiral Assembly) START->CD RHEO_D Storage (G') & Loss (G'') Moduli RHEO->RHEO_D SEM_D Fiber Diameter, Porosity SEM->SEM_D FTIR_D Amide I & II Band Shifts FTIR->FTIR_D CD_D β-sheet Signatures CD->CD_D

Caption: Experimental workflow for the characterization of hydrogel materials.

Summary of Characterization Data

TechniqueParameter MeasuredTypical Observation for Fmoc-based GelsRationale
Rheology Storage (G') and Loss (G'') ModuliG' > G'' and both are independent of frequency.Confirms solid-like, viscoelastic behavior of a true gel.[7][11]
SEM Nanostructure MorphologyInterwoven network of long, high-aspect-ratio nanofibers.Visual confirmation of the self-assembled fibrillar network responsible for gelation.[5][7]
FTIR Spectroscopy Vibrational ModesShift in the Amide I band (around 1630-1640 cm⁻¹)Indicates the formation of intermolecular hydrogen bonds characteristic of β-sheet structures.[3][7]
Circular Dichroism Chiral ArrangementCharacteristic signals in the 240-320 nm range.Probes the chiral packing and secondary structure of the self-assembled molecules.[5]

Applications in Material Science and Drug Development

The unique properties of hydrogels derived from this compound make them highly attractive for advanced applications.

  • Biomaterials for 3D Cell Culture and Tissue Engineering : The biocompatibility of amino-acid-based materials, combined with the tunable mechanical stiffness of the hydrogels, creates an ideal microenvironment for culturing cells in three dimensions, mimicking native tissue.[1][3]

  • Controlled Drug Delivery : The porous network of the hydrogel can physically encapsulate therapeutic molecules. These molecules can then be released in a sustained manner as the hydrogel degrades or as the drug diffuses out, providing prolonged therapeutic effect.[1][12]

  • Functional Materials : The self-assembling nature of this molecule can be leveraged to create ordered materials for applications in electronics and coatings, where molecular alignment is critical for function.[8][13]

Conclusion and Future Outlook

This compound exemplifies a class of molecules where a feature traditionally seen as a synthetic utility—the Fmoc group—becomes the central driver of function. By understanding and controlling the non-covalent forces that govern its self-assembly, researchers can design and fabricate sophisticated soft materials with precisely tuned properties. Future research will likely focus on co-assembly systems, where this molecule is combined with other LMWGs to create multi-component, multifunctional materials with enhanced mechanical strength or stimuli-responsive behavior.[7][12] The continued exploration of these building blocks will undoubtedly unlock new solutions in regenerative medicine, targeted therapeutics, and advanced material science.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-N-(2,4-dimethoxybenzyl)-protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics. However, the synthesis of certain "difficult sequences," particularly those prone to aggregation, remains a significant challenge, leading to low yields and purity. This guide provides an in-depth analysis and detailed protocols for utilizing Fmoc-N-α-(2,4-dimethoxybenzyl) (Dmb)-protected amino acids as a powerful tool to mitigate on-resin aggregation. By temporarily modifying the peptide backbone, the Dmb group disrupts the inter-chain hydrogen bonding that initiates aggregation, thereby enhancing synthetic efficiency. This document will explore the underlying chemical principles, provide step-by-step protocols for manual and automated synthesis, discuss troubleshooting strategies, and highlight key applications for researchers and drug development professionals.

Introduction: The Challenge of Peptide Aggregation in SPPS

The elegance of Fmoc-based SPPS lies in its iterative cycle of coupling and deprotection on a solid support, allowing for the straightforward assembly of peptide chains.[1][2] However, a peptide's primary sequence inherently dictates its three-dimensional folding propensity. As the peptide chain elongates on the resin, it can adopt secondary structures (e.g., β-sheets) that lead to intermolecular aggregation.[3][4] This phenomenon is particularly prevalent in hydrophobic sequences or those containing residues prone to hydrogen bonding.[4][5]

Consequences of Aggregation:

  • Incomplete Reactions: Aggregated peptide chains become poorly solvated, limiting reagent access to the reactive N-terminus. This results in failed or incomplete deprotection and coupling steps.[4]

  • Lower Yields and Purity: The final product is often a complex mixture of the target peptide and deletion sequences, complicating purification and significantly reducing the overall yield.

  • Unreliable Monitoring: Standard in-process tests, such as the ninhydrin (Kaiser) test, can yield false-negative results as the aggregated matrix traps reagents.[3]

To overcome these hurdles, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and backbone-modifying protecting groups. Among the most effective are the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups, which act as temporary "disruptors" of secondary structure formation.[4]

Mechanism of Action: How Dmb Prevents Aggregation

The 2,4-dimethoxybenzyl (Dmb) group is a reversible protecting group for the backbone amide nitrogen. Its introduction prevents the nitrogen from participating in the hydrogen bonding network required for the formation of stable secondary structures like β-sheets.[4] This steric hindrance maintains the peptide chain in a more solvated and accessible state throughout the synthesis.

The Dmb group is introduced at strategic positions within a difficult sequence, typically every six to seven residues, to effectively disrupt aggregation.[4] It is stable to the mildly basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF) but is cleaved under the strong acidic conditions of the final cleavage from the resin (e.g., Trifluoroacetic acid), regenerating the native peptide backbone.[6]

Workflow for Dmb-Assisted SPPS

Below is a conceptual workflow illustrating the incorporation of a Dmb-protected amino acid to overcome an aggregation-prone sequence.

spss_workflow Start Start SPPS (Standard Cycles) Aggregation Aggregation Detected (Poor Swelling, Failed Coupling) Start->Aggregation Difficult Sequence Resume_SPPS Resume Standard SPPS Cycles Start->Resume_SPPS Non-aggregating Sequence Incorporate_Dmb Incorporate Fmoc-Aaa(Dmb)-Gly-OH Dipeptide Aggregation->Incorporate_Dmb Strategy Change Incorporate_Dmb->Resume_SPPS Backbone Protected Completion Synthesis Complete Resume_SPPS->Completion Cleavage TFA Cleavage & Deprotection Completion->Cleavage Final_Peptide Purified Native Peptide Cleavage->Final_Peptide Dmb group removed

Caption: Dmb-assisted SPPS workflow to mitigate aggregation.

Strategic Incorporation of Dmb-Protected Residues

Directly coupling an amino acid onto a Dmb-protected secondary amine on the resin is sterically hindered and inefficient. To circumvent this, Dmb is almost exclusively introduced as part of a dipeptide unit, most commonly Fmoc-Aaa-(Dmb)Gly-OH , where 'Aaa' is the amino acid preceding a glycine in the native sequence.[7][8] This approach allows for the simultaneous incorporation of two residues and avoids the challenging coupling step.

Key Advantages of Using Dmb-Dipeptides:

  • Enhanced Efficiency: Bypasses the sterically hindered coupling.

  • Aspartimide Prevention: When a Gly residue follows an Asp residue (an Asp-Gly motif), the sequence is highly susceptible to aspartimide formation. Introducing an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide effectively prevents this common side reaction.[8]

  • Improved Cyclization: The backbone flexibility introduced by the Dmb group can aid in the cyclization of glycine-containing peptides.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Fmoc-Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gVaries
Fmoc-Aaa-(Dmb)Gly-OH DipeptidesSynthesis GradeVaries
Standard Fmoc-Amino AcidsSynthesis GradeVaries
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVaries
Dichloromethane (DCM)ACS GradeVaries
PiperidineReagent GradeVaries
HBTU / HATUSynthesis GradeVaries
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVaries
Trifluoroacetic acid (TFA)Reagent GradeVaries
Triisopropylsilane (TIS)Reagent GradeVaries
1,2-Ethanedithiol (EDT)Reagent GradeVaries
Manual SPPS Protocol for Dmb-Dipeptide Incorporation

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation:

    • Place 200 mg of Fmoc-Rink Amide MBHA resin (~0.5 mmol/g) in a fritted reaction vessel.

    • Swell the resin in DMF (5 mL) for 1 hour.[9] Drain the solvent.

  • Standard Fmoc-Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF for 7-10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Dmb-Dipeptide Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Aaa-(Dmb)Gly-OH (0.3 mmol, 3 eq), HBTU (0.29 mmol, 2.9 eq), and HOBt (0.3 mmol, 3 eq) in 3 mL of DMF.

    • Add DIPEA (0.6 mmol, 6 eq) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.[8]

    • Add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[8] Note: This extended coupling time is recommended for the bulky dipeptide.

  • Confirmation of Coupling:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines.[8]

  • Chain Elongation:

    • Following successful coupling of the Dmb-dipeptide, proceed with standard Fmoc-SPPS cycles (deprotection and coupling) for the subsequent amino acids.

Automated Synthesizer Protocol Adjustments

When using an automated peptide synthesizer, Dmb-dipeptides can be handled similarly to standard amino acids with a key modification to the coupling method.

  • Positioning: Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the same concentration as other amino acids and place it in an appropriate vial on the synthesizer.

  • Coupling Method: Modify the synthesis protocol to include a "special" or "extended" coupling cycle for the Dmb-dipeptide. A double coupling of 2 hours each is recommended to ensure maximum efficiency.

Final Cleavage and Dmb Deprotection

The Dmb group is removed concurrently with side-chain protecting groups and cleavage from the resin.

  • Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard Reagent R cocktail is recommended:

    • TFA: 90%

    • TIS: 5%

    • EDT: 2.5%

    • Water: 2.5%

    • Note: The addition of ~2-5% TIS is crucial as a scavenger for the carbocation generated from the Dmb group upon cleavage. If the sequence contains tryptophan, use Fmoc-Trp(Boc)-OH during synthesis, as Dmb cleavage products can modify the unprotected indole side chain.

  • Cleavage Reaction:

    • Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dry peptide-resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using standard reverse-phase HPLC methods.

Chemical Structure and Cleavage

The cleavage of the Dmb group is an acid-catalyzed process that regenerates the native amide backbone.

Caption: Acid-mediated cleavage of the Dmb group from the peptide backbone.

Applications and Case Studies

The primary application of Dmb-protected amino acids is to enable the synthesis of peptides that are otherwise difficult or impossible to produce using standard protocols.

ApplicationAdvantage of Dmb ProtectionExpected Outcome
Synthesis of Hydrophobic Peptides Prevents on-resin aggregation by disrupting β-sheet formation.[8]Increased yield and purity of the crude peptide.
Synthesis of Long Peptides (>30 aa) Maintains good solvation and reagent accessibility of the peptide-resin.Successful synthesis of the full-length peptide with fewer deletion byproducts.
Sequences with Asp-Gly Motifs Prevents base-catalyzed aspartimide formation during Fmoc deprotection.[8]Elimination of aspartimide-related impurities, simplifying purification.
Synthesis of Cyclic Peptides Can be used as a backbone linker to facilitate head-to-tail or side-chain cyclization strategies.[10][11][12][13][14]Improved yields of the desired cyclic product.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete coupling of Dmb-dipeptide Steric hindrance; insufficient activation or coupling time.Use HATU instead of HBTU for activation. Increase coupling time to 4-6 hours or perform a double coupling.
Aggregation still observed after Dmb incorporation Dmb residue placed too far from the aggregating sequence.Re-synthesize the peptide, placing a Dmb-dipeptide every 6th residue within the problematic region.
Modification of Trp residues Dmb cleavage byproducts alkylating the indole side chain.Ensure Fmoc-Trp(Boc)-OH was used during synthesis. Increase the concentration of scavengers (TIS) in the cleavage cocktail.
Low final yield after cleavage Incomplete Dmb cleavage; peptide adsorption to resin.Extend TFA cleavage time to 4 hours. Ensure a sufficient volume of cleavage cocktail is used.

Conclusion

The use of Fmoc-N-(2,4-dimethoxybenzyl)-protected amino acids, particularly in the form of dipeptide units, is a field-proven and highly effective strategy for overcoming the critical challenge of peptide aggregation in SPPS. By reversibly modifying the peptide backbone, the Dmb group ensures that the growing peptide chain remains solvated and accessible to reagents, dramatically improving the success rate for the synthesis of difficult sequences. The protocols and insights provided in this guide offer researchers a robust tool to enhance peptide yield, purity, and the overall efficiency of their synthesis campaigns, ultimately accelerating research and drug development.

References

Application Note & Protocols: Strategic Coupling of Fmoc-2-amino-5-methoxybenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Unique Building Block

Fmoc-2-amino-5-methoxybenzoic acid is a valuable, non-canonical building block in peptide synthesis, prized for its ability to introduce unique conformational constraints and functionalities into peptide structures.[1][2] Its incorporation, however, presents distinct challenges in standard Solid-Phase Peptide Synthesis (SPPS) protocols. The electronic and steric properties of this anthranilic acid derivative—specifically the reduced nucleophilicity of the aromatic amine and potential steric hindrance from the ortho-methoxy group—can lead to sluggish and incomplete coupling reactions. This often results in deletion sequences and low purity of the target peptide.

This guide provides a detailed analysis of coupling reagent selection and optimized protocols to overcome these hurdles, ensuring high-efficiency incorporation of this compound into peptide sequences.

The Core Challenge: Steric Hindrance and Electronic Deactivation

The primary difficulty in coupling this compound lies in the nature of its secondary amine. Unlike the primary aliphatic amines of standard proteinogenic amino acids, the aniline nitrogen in this molecule is less nucleophilic. The methoxy group at the 5-position is electron-donating, which can further modulate the reactivity of the aromatic ring system.[3] Additionally, the ortho-substituent may sterically impede the approach of the activated carboxylic acid of the incoming amino acid. Standard coupling conditions, particularly those developed for routine peptide synthesis, are often insufficient to drive this reaction to completion.[4][5] Therefore, the choice of a highly potent coupling reagent is paramount for success.

Comparative Analysis of High-Efficiency Coupling Reagents

To address difficult couplings, particularly with sterically hindered or N-methylated amino acids, several classes of high-reactivity coupling reagents have been developed.[4][5][6] The most effective reagents for this compound are typically uronium/aminium or phosphonium salts, which generate highly reactive active esters.

Coupling Reagent Class Examples Mechanism of Action Advantages Considerations
Uronium/Aminium Salts (Immonium-type) HATU, HCTU, HBTUFormation of a highly reactive OAt (for HATU) or OBt (for HBTU/HCTU) active ester.Extremely fast reaction kinetics, high efficiency for hindered couplings.[7][8][9]Higher cost, potential for guanidinylation side reaction if the coupling reagent is in excess.[10]
Uronium/Aminium Salts (Oxymabased) COMUForms a highly reactive Oxyma active ester.Comparable efficiency to HATU, with improved safety profile (Oxyma is non-explosive).[6][10][11] Good solubility.[6]Can have poor hydrolytic stability in DMF over extended periods.[11]
Phosphonium Salts PyBOP, PyAOPFormation of OBt (PyBOP) or OAt (PyAOP) active esters.Do not cause guanidinylation side reactions.[10] PyAOP is highly reactive.Byproducts can be more difficult to wash away.
Carbodiimides with Additives DIC/OxymaPureDIC activates the carboxylic acid, which is then intercepted by OxymaPure to form the active ester.Cost-effective, low racemization tendency.[12][13][14] The resulting urea byproduct is soluble in common solvents.[6]Generally slower reaction kinetics compared to uronium/aminium salts.

For the specific challenge of this compound, HATU and COMU are highly recommended due to their superior reactivity and proven efficacy in difficult couplings.[6][7][8] The DIC/OxymaPure system presents a robust and economical alternative, particularly when longer coupling times are feasible.

Mechanism of Action: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its ability to mediate challenging amide bond formations with high efficiency and low racemization.[7]

The mechanism proceeds through several key steps:

  • Carboxylate Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-amino acid is deprotonated.[15][16][17]

  • Formation of the OAt Active Ester: The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the liberated HOAt anion to generate the highly reactive OAt-active ester and tetramethylurea as a byproduct.[15][18]

  • Nucleophilic Attack: The amine of the resin-bound peptide (in this case, the 2-amino group of the deprotected 5-methoxybenzoic acid) attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond.[16] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction.[15][18]

HATU_Mechanism FmocAA Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ FmocAA->Carboxylate Deprotonation DIPEA DIPEA Isouronium O-acyl(tetramethyl)isouronium salt (unstable) Carboxylate->Isouronium Attacks HATU HATU HATU->Isouronium HOAt HOAt anion Isouronium->HOAt ActiveEster OAt-Active Ester Isouronium->ActiveEster Rearrangement TMU Tetramethylurea PeptideBond Resin-N(R)-CO-AA-Fmoc ActiveEster->PeptideBond Resin Resin-NH-R Resin->PeptideBond Nucleophilic Attack

Caption: HATU activation and coupling workflow.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are based on the initial loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary protocol for coupling to the 2-amino-5-methoxybenzoic acid moiety.

Materials:

  • Fmoc-protected amino acid (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with N-terminal 2-amino-5-methoxybenzoic acid (1 eq., 0.1 mmol)

Procedure:

  • Resin Preparation: Following the successful deprotection of the Fmoc group from the previously coupled residue, wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol) and HATU (0.39 mmol) in DMF (2 mL).

    • Add DIPEA (0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[19]

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1 to 2 hours. For this particularly difficult coupling, a longer reaction time is advised.

  • Monitoring the Reaction:

    • Perform a Kaiser (ninhydrin) test to check for the presence of primary amines. Note: For secondary amines like the one in this building block, the Kaiser test can give a false negative (e.g., a faint color or no color change). The bromophenol blue test is a more reliable alternative for monitoring the completion of couplings to secondary amines.[20]

  • Washing:

    • Once the coupling is complete (indicated by a negative monitoring test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove excess reagents and byproducts.

  • Double Coupling (Optional but Recommended):

    • Due to the challenging nature of this coupling, a second coupling is highly recommended to maximize yield and minimize deletion sequences.[20] Repeat steps 2-5.

SPPS_Workflow Start Start: Resin-NH-R Preactivate Pre-activate: Fmoc-AA-OH + HATU + DIPEA Couple Couple to Resin (1-2 hours) Preactivate->Couple Monitor Monitor Reaction (Bromophenol Blue Test) Couple->Monitor Monitor->Couple Positive Wash Wash (DMF, DCM) Monitor->Wash Negative DoubleCouple Repeat Coupling? Wash->DoubleCouple Complete Coupling Complete DoubleCouple->Preactivate Yes (Recommended) DoubleCouple->Complete No

Caption: Recommended double-coupling workflow.

Protocol 2: Cost-Effective Coupling using DIC/OxymaPure

This protocol offers a balance of efficiency and economy. While potentially slower than HATU, the DIC/OxymaPure system is highly effective and minimizes racemization.

Materials:

  • Fmoc-protected amino acid (4 eq., 0.4 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq., 0.4 mmol)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (4 eq., 0.4 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with N-terminal 2-amino-5-methoxybenzoic acid (1 eq., 0.1 mmol)

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol) and OxymaPure (0.4 mmol) in DMF (2 mL).

    • Add DIC (0.4 mmol) to the solution and mix.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[12][13]

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2 to 4 hours. A longer coupling time is generally required for carbodiimide-based methods compared to uronium salts.

  • Monitoring and Washing:

    • Follow steps 4 and 5 as described in Protocol 1.

  • Double Coupling: A second coupling is strongly recommended. Repeat steps 2-4.

Troubleshooting and Optimization

  • Low Coupling Efficiency: If monitoring indicates an incomplete reaction after the recommended time, extend the coupling duration or consider switching to microwave-assisted SPPS. Microwave energy can significantly accelerate difficult couplings.[4][20]

  • Aggregation: For hydrophobic sequences that are prone to aggregation, swapping DMF for N-Methyl-2-pyrrolidone (NMP) can improve solvation and reaction efficiency.[20]

  • Base Selection: While DIPEA is standard, for particularly sensitive amino acids, a milder base like 2,4,6-collidine can be used to minimize potential side reactions, although this may slightly decrease the reaction rate.[21]

Conclusion

The successful incorporation of this compound into a peptide sequence is achievable with careful selection of coupling reagents and optimization of reaction conditions. High-potency uronium/aminium reagents like HATU or COMU are the preferred choice to overcome the inherent steric and electronic challenges of this building block. A double-coupling strategy is strongly advised to ensure the reaction proceeds to completion, thereby maximizing the purity and yield of the final peptide product. By implementing the detailed protocols and considerations outlined in this guide, researchers can confidently utilize this unique building block in their drug discovery and development efforts.

References

Application Notes & Protocols: Fmoc Deprotection of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conditions and protocols for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from 2-amino-5-methoxybenzoic acid. The content herein is structured to offer not just procedural steps but also the underlying chemical principles and expert insights to ensure successful and efficient deprotection in your research and development endeavors.

Introduction: The Significance of 2-Amino-5-methoxybenzoic Acid in Synthesis

2-Amino-5-methoxybenzoic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex heterocyclic scaffolds and as a unique component in peptide analogues.[1][2] The incorporation of this aniline derivative into larger molecules often necessitates the protection of its nucleophilic amino group to prevent unwanted side reactions. The Fmoc group is a preferred choice for this purpose due to its robustness under various synthetic conditions and its lability to mild basic conditions, offering an orthogonal deprotection strategy in multi-step syntheses.[3]

The successful removal of the Fmoc group is a critical step that dictates the yield and purity of the final product. This guide will delve into the nuances of this deprotection, with a special focus on the electronic characteristics of the 2-amino-5-methoxybenzoic acid moiety.

The Chemical Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group proceeds through a base-catalyzed β-elimination (E1cB) mechanism. This process can be broken down into three key steps:

  • Proton Abstraction: A base, most commonly a secondary amine such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4]

  • β-Elimination: The resulting carbanion is stabilized by the aromatic fluorene system and undergoes a rapid elimination, cleaving the C-O bond of the carbamate. This step releases the free amine of the substrate, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.

  • Dibenzofulvene Adduct Formation: The electrophilic DBF is immediately trapped by the excess amine base in a Michael-type addition reaction. This forms a stable and soluble adduct, which is crucial for driving the deprotection reaction to completion and preventing the DBF from reacting with the newly liberated, nucleophilic product amine.

Specific Considerations for 2-Amino-5-methoxybenzoic Acid

The presence of both an amino and a methoxy group on the benzoic acid ring introduces specific electronic factors that can influence the Fmoc deprotection reaction. The methoxy group, being an electron-donating group, increases the electron density of the aromatic ring. This can, in turn, slightly increase the nucleophilicity of the deprotected aniline nitrogen.

While the standard Fmoc deprotection conditions are generally effective, the electron-rich nature of the 2-amino-5-methoxybenzoic acid might lead to a faster deprotection rate compared to electron-deficient systems. However, the increased nucleophilicity of the product also heightens the risk of side reactions if the dibenzofulvene is not efficiently scavenged. Therefore, ensuring a sufficient excess of the amine base is critical.

Comparative Overview of Fmoc Deprotection Conditions

The choice of deprotection conditions can be tailored based on the sensitivity of the substrate and the desired reaction kinetics. Below is a summary of common and alternative Fmoc deprotection reagents.

Reagent(s)Concentration & SolventTypical Reaction TimeAdvantagesDisadvantages
Piperidine 20% (v/v) in DMF5-20 minutesStandard, fast, and efficient for most substrates.[5][6][7]Can cause side reactions like aspartimide formation in sensitive peptides.[8][9]
Morpholine 50% (v/v) in DMF30-60 minutesMilder base, reduces the risk of certain side reactions.[10]Slower reaction times compared to piperidine.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) in DMF2-10 minutesVery fast and effective, even for sterically hindered groups.[10]Non-nucleophilic, requires a scavenger for dibenzofulvene. Can cause epimerization.
Tris(2-aminoethyl)amine Excess in DCM or DMF2-15 minutesRapid deprotection and efficient scavenging of dibenzofulvene.[6]Can be more difficult to remove during workup.
Hydrogenolysis H₂, Pd/C, mild acid1-4 hoursOrthogonal to base-labile groups, useful for sensitive substrates.[11][12][13]Requires specialized equipment (hydrogenator) and is slower.

Detailed Experimental Protocol: Standard Deprotection with Piperidine

This protocol outlines the standard procedure for the Fmoc deprotection of 2-amino-5-methoxybenzoic acid in a solution-phase synthesis.

Materials:

  • Fmoc-protected 2-amino-5-methoxybenzoic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate eluent (e.g., EtOAc/Hexanes mixture)

  • UV lamp

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF. For example, add 2 mL of piperidine to 8 mL of anhydrous DMF.

  • Reaction Setup: Dissolve the Fmoc-protected 2-amino-5-methoxybenzoic acid in a minimal amount of DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotection Reaction: Add the 20% piperidine/DMF solution to the flask (typically 5-10 equivalents of piperidine relative to the substrate). Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Spot the reaction mixture on a TLC plate alongside the starting material. Elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot (the deprotected product) indicates the reaction is proceeding. The reaction is typically complete within 20 minutes.

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove residual piperidine), water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-amino-5-methoxybenzoic acid can be purified by a suitable method, such as recrystallization or column chromatography on silica gel, if necessary.

Experimental Workflow Visualization

Fmoc_Deprotection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification cluster_product Final Product start_material Fmoc-2-amino-5-methoxybenzoic acid reaction_step Stir at Room Temperature start_material->reaction_step reagent 20% Piperidine in DMF reagent->reaction_step monitoring_step TLC Analysis reaction_step->monitoring_step Check Completion workup_steps Quench & Extract Wash with 1M HCl, H₂O, NaHCO₃, Brine Dry over Na₂SO₄ monitoring_step->workup_steps Reaction Complete purification_step Concentrate & Purify workup_steps->purification_step final_product 2-Amino-5-methoxybenzoic acid purification_step->final_product

Caption: Experimental workflow for Fmoc deprotection.

Troubleshooting and Potential Side Reactions

  • Incomplete Deprotection: If the reaction does not go to completion, extend the reaction time or increase the concentration of piperidine. Ensure that the DMF used is anhydrous, as water can inhibit the reaction.

  • Formation of Dibenzofulvene Adduct with Product: If an insufficient excess of piperidine is used, the liberated dibenzofulvene can react with the deprotected 2-amino-5-methoxybenzoic acid. This can be minimized by using a higher concentration of piperidine or a more efficient scavenger.

  • Difficulty in Removing Piperidine: Piperidine is a high-boiling point liquid. The acidic wash during the workup is crucial for its removal. If residual piperidine is still present, additional acidic washes may be necessary.

  • Product Instability: While generally stable, the deprotected 2-amino-5-methoxybenzoic acid is an aniline and can be susceptible to oxidation, especially if left exposed to air for extended periods. It is advisable to use the product promptly in the next synthetic step or store it under an inert atmosphere.

Conclusion

The Fmoc deprotection of 2-amino-5-methoxybenzoic acid is a readily achievable transformation using standard protocols. A thorough understanding of the underlying mechanism and careful execution of the experimental procedure are key to obtaining high yields of the pure product. While 20% piperidine in DMF is the workhorse for this reaction, alternative conditions can be employed for sensitive substrates or to overcome specific challenges. The information provided in this guide serves as a robust foundation for researchers to confidently and successfully perform this critical synthetic step.

References

Application Note & Protocol: Efficient Cleavage of Fmoc-2-amino-5-methoxybenzoic Acid from Wang Resin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient cleavage of molecules, exemplified by Fmoc-2-amino-5-methoxybenzoic acid, from Wang resin. This protocol is designed for researchers, scientists, and professionals in drug development engaged in solid-phase synthesis. We will delve into the underlying chemical principles of acid-catalyzed cleavage, present a detailed, field-proven protocol, and offer a systematic approach to troubleshooting common issues. The causality behind experimental choices, particularly the composition of cleavage cocktails, is explained to ensure robust and reproducible outcomes.

Introduction: The Critical Final Step in Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) strategy has become the cornerstone of peptide and modified molecule synthesis.[1] The Wang resin, a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, is a standard choice for the synthesis of C-terminal acids due to its stability during chain assembly and its susceptibility to cleavage under moderately acidic conditions.[1][2]

The final cleavage step, where the synthesized molecule is released from the solid support and concurrently deprotected, is arguably the most critical stage of the entire process.[3] Success at this stage dictates the overall yield and purity of the final product. This step involves treating the resin-bound molecule with a strong acid, typically trifluoroacetic acid (TFA), which protonates and cleaves the ester linkage to the Wang resin.[4]

However, this process generates highly reactive cationic species from the linker and any acid-labile side-chain protecting groups.[3][5] These cations can cause a variety of side reactions, such as alkylation of electron-rich residues, leading to impurities that can be difficult to remove.[6][7] The presence of the electron-donating methoxy group on the 2-amino-5-methoxybenzoic acid moiety makes careful selection of scavengers particularly important to prevent unwanted modifications. This guide provides a robust protocol designed to maximize cleavage efficiency while minimizing these side reactions.

The Chemistry of Cleavage: Mechanism and Mitigation

The Wang Resin Linker and Acid-Catalyzed Cleavage

The synthesized molecule is attached to the Wang resin via an acid-labile benzyl ester bond.[1] The cleavage mechanism is initiated by the protonation of the ether oxygen of the linker by a strong acid like TFA. This is followed by the formation of a stable benzylic carbocation as the ester bond is cleaved, releasing the carboxylic acid of the target molecule.

The Role of Scavengers: Quenching Reactive Cations

During cleavage, not only is the benzylic carbocation from the linker formed, but other carbocations are also generated from any acid-labile side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups).[5] These electrophilic species can react with nucleophilic sites on the target molecule. For a molecule like 2-amino-5-methoxybenzoic acid, the electron-rich aromatic ring is a potential target for such electrophilic attack.

To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail.[6][8] These are nucleophilic compounds that competitively trap the reactive carbocations. The choice of scavengers is dictated by the protecting groups used and the nature of the amino acids in the sequence.

Experimental Protocols

Materials and Reagents
  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether (anhydrous)

  • Reaction vessel (with frit) or syringe with a filter

  • Nitrogen or Argon gas line

  • Rotary evaporator

  • Centrifuge

Safety Precaution: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]

Cleavage Cocktail Preparation

The selection of the cleavage cocktail is critical. For a molecule like 2-amino-5-methoxybenzoic acid, which contains an electron-rich aromatic system, a robust scavenger mixture is recommended to prevent potential alkylation.

Table 1: Recommended Cleavage Cocktails
Cocktail TFA (%) TIS (%) H₂O (%) EDT (%)
Standard (Reagent B) 952.52.5-
Reagent K (Modified) 82.52.552.5
TMSBr Cocktail ~80--5

For the cleavage of this compound from Wang resin, the Modified Reagent K is highly recommended due to the presence of the electron-rich methoxy-substituted ring.

Step-by-Step Cleavage Workflow

Before proceeding with cleavage, it is crucial to remove the N-terminal Fmoc group.[9][10] This is typically done with 20% piperidine in DMF.

  • Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Addition: Prepare the chosen cleavage cocktail (e.g., 2 mL of Modified Reagent K for 100 mg of resin) and cool it on an ice bath. Add the cold cocktail to the resin.

  • Reaction: Allow the mixture to react at room temperature for 2-3 hours with occasional swirling.[2] The reaction time may need to be optimized depending on the scale and specific sequence.

  • Filtration: Filter the cleavage mixture away from the resin beads into a clean collection tube.

  • Resin Washing: Wash the resin beads 2-3 times with a small volume of fresh TFA or DCM and combine the filtrates.[10]

  • TFA Evaporation (Optional but Recommended): Concentrate the combined filtrate under a gentle stream of nitrogen or using a rotary evaporator until the volume is reduced to approximately 10-20% of the original. This step helps to improve the efficiency of precipitation.

  • Precipitation: Add the concentrated solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude product should form.

  • Isolation: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.

  • Drying: Dry the final product under a high vacuum.

Visualization of the Cleavage Workflow

Cleavage_Workflow Resin 1. Dry Peptide-Resin Cocktail 2. Add Cold Cleavage Cocktail Resin->Cocktail React 3. React 2-3h at Room Temp Cocktail->React Filter 4. Filter & Collect Filtrate React->Filter Wash 5. Wash Resin with TFA/DCM Filter->Wash Concentrate 6. Concentrate Filtrate Wash->Concentrate Combine Filtrates Precipitate 7. Precipitate in Cold Ether Concentrate->Precipitate Isolate 8. Centrifuge & Wash Pellet Precipitate->Isolate Dry 9. Dry Final Product Isolate->Dry

Caption: General workflow for the cleavage and isolation of the target molecule.

Troubleshooting and Optimization

Incomplete cleavage or the presence of significant impurities are common challenges. A systematic approach to troubleshooting can quickly identify and resolve the underlying issues.

Table 2: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Cleavage 1. Insufficient reaction time. 2. Degraded TFA. 3. Insufficient volume of cleavage cocktail.1. Extend the cleavage time to 4 hours. Perform a small-scale time-course study (1, 2, 4 hours) to optimize.[5] 2. Use a fresh, unopened bottle of TFA. 3. Ensure a minimum of 10 mL of cocktail per gram of resin is used.
Unexpected Side Products (Alkylation) 1. Inadequate scavenger concentration. 2. Presence of highly sensitive residues.1. Use a more robust scavenger cocktail like Reagent K.[6] 2. For molecules with Trp, consider using EDT in the cocktail. For Arg(Pbf), thioanisole can be beneficial.
No Precipitate in Ether 1. Product is soluble in ether. 2. Insufficient product to precipitate. 3. TFA not sufficiently removed.1. This is rare for peptides but possible for small, hydrophobic molecules. Try precipitating in a different non-polar solvent like hexane. 2. Confirm synthesis efficiency before cleavage. 3. Concentrate the TFA solution more thoroughly before adding to ether.[11]
Colored Product Oxidation of scavengers or the product itself.Ensure fresh reagents are used. Degas solvents if necessary. Keep the cleavage reaction under an inert atmosphere (N₂ or Ar).

Diagnostic Logic for Troubleshooting

Troubleshooting_Logic node_action node_action Start Low Yield or Impure Product? CheckCleavage Incomplete Cleavage? (Kaiser Test on Resin) Start->CheckCleavage CheckPurity Purity Issue? (LC-MS Analysis) Start->CheckPurity No Action_Extend Extend Cleavage Time (e.g., to 4h) CheckCleavage->Action_Extend Yes IdentifyImpurity Identify Impurity Mass (+57, +74, etc.) CheckPurity->IdentifyImpurity Yes Action_ReCleave Re-cleave Resin with Fresh Cocktail Action_Extend->Action_ReCleave Still Low Yield Alkylation Alkylation (+ linker fragment)? IdentifyImpurity->Alkylation Oxidation Oxidation (+16 Da)? IdentifyImpurity->Oxidation No Action_Scavenger Increase/Change Scavengers (e.g., use Reagent K) Alkylation->Action_Scavenger Yes Action_Inert Use Degassed Reagents & Inert Atmosphere Oxidation->Action_Inert Yes

Caption: Decision tree for troubleshooting common cleavage issues.

Conclusion

The successful cleavage of this compound, or any other molecule from Wang resin, is a process that demands careful attention to detail, particularly concerning the composition of the cleavage cocktail and the handling of the highly reactive reagents involved. By understanding the underlying chemical principles and following a well-defined protocol, researchers can consistently achieve high yields of pure product. The troubleshooting guide provided serves as a valuable resource for diagnosing and resolving the common issues that may arise, ensuring the successful completion of the solid-phase synthesis endeavor.

References

Application Notes and Protocols: Overcoming Difficult Peptide Sequences with Backbone Amide Protection Using Fmoc-Protected N-(2-Hydroxy-4-methoxybenzyl) Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of "difficult sequences" is a significant hurdle. These sequences, often rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets, can lead to on-resin aggregation. This aggregation hinders solvent and reagent accessibility, resulting in incomplete coupling and deprotection steps, ultimately leading to low yields and impure products.[1]

This technical guide provides an in-depth exploration of a powerful strategy to mitigate these issues: the use of backbone amide protection with N-(2-hydroxy-4-methoxybenzyl) (Hmb) substituted amino acids.[1][2] By temporarily modifying the peptide backbone, this approach disrupts the hydrogen bonding networks responsible for aggregation, thereby enhancing the efficiency and success rate of synthesizing complex peptides, such as amyloidogenic sequences.[2][3]

The Challenge of Peptide Aggregation in SPPS

During SPPS, the growing peptide chain, anchored to a solid support, can fold and associate with neighboring chains. This process is driven by the formation of intermolecular hydrogen bonds, particularly in sequences that have a high propensity to form β-sheets.[1] The result is a collapsed resin matrix where reactive sites are buried and inaccessible, leading to a cascade of synthetic failures.[4]

Traditional approaches to combat aggregation, such as elevated temperatures or the use of chaotropic salts, can sometimes be ineffective or lead to unwanted side reactions. A more direct and often more effective strategy is to chemically modify the peptide backbone in a way that physically prevents the formation of these hydrogen bonds.

Mechanism of Action: Backbone Amide Protection with Hmb-Amino Acids

The use of Fmoc-protected N-(2-hydroxy-4-methoxybenzyl) amino acids (Fmoc-AA(Hmb)-OH) is a prime example of the backbone protection strategy.[1] The Hmb group is a reversible protecting group for the backbone amide nitrogen.[2] By replacing an amide proton with the Hmb group, the capacity for hydrogen bond donation at that position is eliminated, which disrupts the formation of regular secondary structures.[2]

A key feature of the Hmb group is the presence of a hydroxyl group at the 2-position of the benzyl ring. This hydroxyl group plays a critical role in overcoming the steric hindrance associated with acylating the secondary amine formed after the incorporation of the Hmb-modified residue. The coupling of the subsequent amino acid is facilitated by an O,N-intramolecular acyl transfer mechanism. The activated carboxyl group of the incoming amino acid first reacts with the more accessible hydroxyl group of the Hmb moiety to form an ester intermediate. This is followed by a rapid intramolecular acyl shift to the backbone nitrogen, forming the desired peptide bond.[3] This mechanism effectively lowers the activation energy for the acylation of the sterically hindered secondary amine.[3][4]

The Hmb protecting group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved by strong acid, typically during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[2][5]

Diagram: Mechanism of Hmb-Assisted Acylation

Hmb_Mechanism cluster_0 1. Initial Esterification cluster_1 2. O,N-Intramolecular Acyl Transfer Peptide_Resin Peptide-Resin-NH-CHR-CO-N(Hmb)-CHR'-COOH Ester_Intermediate Peptide-Resin-NH-CHR-CO-N(Hmb-O-CO-AA-Fmoc)-CHR'-COOH Peptide_Resin->Ester_Intermediate Acylation of Hmb hydroxyl Activated_AA Fmoc-AA-X (Activated Amino Acid) Activated_AA->Ester_Intermediate Ester_Intermediate_2 Ester Intermediate Peptide_Bond Peptide-Resin-NH-CHR-CO-N(Hmb)-CHR'-CO-NH-CHR''-Fmoc (New Peptide Bond) Ester_Intermediate_2->Peptide_Bond Acyl Shift

Caption: Mechanism of Hmb-assisted acylation via an O,N-intramolecular acyl transfer.

Protocols for the Incorporation of Hmb-Protected Amino Acids

The successful use of Hmb-amino acids requires careful consideration of the coupling conditions. The following protocols provide a general guideline for manual and automated SPPS.

Manual SPPS Protocol
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-AA(Hmb)-OH:

    • Pre-activate a solution of the Fmoc-AA(Hmb)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5-7 times).

  • Coupling of the Subsequent Amino Acid:

    • The acylation of the Hmb-protected secondary amine is the critical step. The use of pre-formed symmetrical anhydrides or amino acid fluorides is often recommended for this step.[6]

    • Symmetrical Anhydride Protocol: Dissolve the incoming Fmoc-amino acid (4 equivalents) in DCM. Add DIC (2 equivalents) and allow the anhydride to form over 10-15 minutes at 0°C. Filter to remove the DCU byproduct. Evaporate the DCM and redissolve the anhydride in DMF. Add this solution to the deprotected resin and couple for 4-12 hours.

    • Using HATU/DIPEA: Alternatively, use a more potent coupling reagent combination like HATU (3.8 equivalents) and DIPEA (8 equivalents) with the incoming Fmoc-amino acid (4 equivalents) in DMF. Couple for 2-4 hours.

  • Washing and Continuation of Synthesis: After successful coupling, wash the resin with DMF and proceed with the standard SPPS cycle for the remaining amino acids.

Automated SPPS Workflow

Modern automated peptide synthesizers can be programmed to incorporate Hmb-amino acids. Key considerations for programming the synthesizer include:

  • Extended Coupling Times: Program longer coupling times for both the Hmb-amino acid and the subsequent residue.

  • Double Coupling: For the residue following the Hmb-amino acid, a double coupling protocol is often beneficial.

  • Reagent Selection: Utilize more potent coupling reagents like HATU or HCTU in the automated protocol for the critical coupling step.

Diagram: SPPS Workflow with Hmb-Amino Acid Incorporation

SPPS_Workflow Start Start with Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Couple_Hmb Couple Fmoc-AA(Hmb)-OH (HBTU/HOBt/DIPEA) Wash_1->Couple_Hmb Wash_2 DMF Wash Couple_Hmb->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection of Hmb-AA (20% Piperidine/DMF) Wash_2->Fmoc_Deprotection_2 Wash_3 DMF Wash Fmoc_Deprotection_2->Wash_3 Couple_Next_AA Couple Next Fmoc-AA (Symmetrical Anhydride or HATU) Wash_3->Couple_Next_AA Wash_4 DMF Wash Couple_Next_AA->Wash_4 Continue_SPPS Continue Standard SPPS Cycles Wash_4->Continue_SPPS Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Continue_SPPS->Final_Cleavage End Purified Peptide Final_Cleavage->End

Caption: General workflow for SPPS incorporating an Hmb-protected amino acid.

Data Presentation and Expected Outcomes

The successful incorporation of an Hmb-protected amino acid should result in a significant improvement in the quality of the crude peptide product. This is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Comparative Synthesis of a Difficult Peptide Sequence (e.g., a poly-Alanine or amyloidogenic fragment)

Synthesis StrategyCrude Peptide Purity (by RP-HPLC)Target Peptide YieldObservations
Standard Fmoc-SPPSOften <10%Very LowMultiple deletion sequences observed, indicative of incomplete couplings.
Fmoc-SPPS with Hmb-AA>70%Significantly HigherA major peak corresponding to the target peptide with fewer deletion impurities.

Final Cleavage and Deprotection

The Hmb group is designed to be removed during the final acidolytic cleavage of the peptide from the resin. A standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), is typically sufficient to cleave the Hmb group and other side-chain protecting groups.[5] For peptides containing tryptophan, the use of Fmoc-Trp(Boc)-OH is strongly recommended to prevent side reactions with the cleavage products of the Hmb group.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete coupling of the Hmb-amino acidInsufficient activation or coupling time.Increase coupling time to 4 hours or perform a double coupling.
Incomplete coupling of the amino acid following the Hmb residueSteric hindrance of the secondary amine.Use a more powerful coupling method such as pre-formed symmetrical anhydrides or HATU/DIPEA. Increase coupling time and consider double coupling.
Hmb group not fully removed during cleavageInsufficient cleavage time or scavenger efficiency.Increase cleavage time to 2-3 hours. Ensure the use of appropriate scavengers like TIS.

Conclusion

The use of Fmoc-protected N-(2-hydroxy-4-methoxybenzyl) amino acids is a robust and effective strategy for the synthesis of difficult peptide sequences that are prone to aggregation. By reversibly protecting the backbone amide, the Hmb group disrupts the formation of intermolecular hydrogen bonds, leading to improved coupling efficiencies, higher yields, and purer crude products. While the incorporation of these modified amino acids requires careful optimization of coupling conditions, the benefits for the synthesis of challenging peptides are substantial, making this a valuable tool for researchers in peptide chemistry and drug development.

References

Application Notes and Protocols for Fmoc-2-Amino-5-Methoxybenzoic Acid in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Aromatic Scaffolds in Peptide Synthesis

In the landscape of modern drug discovery and chemical biology, synthetic peptides serve as invaluable tools, offering high specificity and biological activity.[1][2] The functional versatility of these molecules can be significantly expanded through the incorporation of non-proteinogenic amino acids, which can impart unique structural and functional properties.[3] Fmoc-2-amino-5-methoxybenzoic acid is one such specialized building block, providing a rigid aromatic scaffold that can be strategically employed to constrain peptide conformation, enhance stability, and modulate biological activity.[4][5]

The presence of the methoxy group can influence electronic properties and solubility, while the aminobenzoic acid core introduces a distinct conformational bias compared to natural amino acids.[4][5] This guide provides a comprehensive overview and detailed protocols for the efficient and successful incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is paramount for its successful application. High-purity reagents are crucial for clean solid-phase peptide synthesis, as impurities like free amino acids or acetic acid can lead to chain terminations or the incorporation of multiple amino acid copies.[6]

PropertyValueSource
Molecular Formula C₂₃H₁₉NO₅[5]
Molecular Weight 389.41 g/mol [5]
CAS Number 332121-93-4[5]
Appearance Slightly yellow powder[7]
Melting Point 195-199 °C (decomposes)[7]
Storage 0-8°C[7]

Handling Recommendations:

  • Store in a cool, dry place, protected from light and moisture to prevent degradation.

  • Allow the reagent to warm to room temperature before opening to avoid condensation.

  • Use high-purity solvents and reagents dedicated to peptide synthesis to avoid contamination.

Automated Solid-Phase Peptide Synthesis (SPPS) Workflow

The integration of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle. This process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin.[8][9]

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin with Linker Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Start Synthesis Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activation Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Coupling_Cycle Start Start of Cycle (Peptide-Resin with Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling - this compound - HCTU/DIEA - DMF Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 End End of Cycle (Peptide-Resin + new residue) Wash2->End

References

Application Notes and Protocols: Incorporating Fmoc-2-amino-5-methoxybenzoic acid into a Peptide Library

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Expanding Chemical Diversity in Peptide Libraries

The pursuit of novel therapeutics has increasingly led researchers to explore chemical space beyond the canonical 20 amino acids.[1][2] The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a powerful strategy to enhance pharmacological properties such as stability, potency, and cell permeability.[3][4][5] Fmoc-2-amino-5-methoxybenzoic acid is a versatile building block that introduces a unique aromatic scaffold with a methoxy substitution, offering the potential to modulate peptide conformation and receptor interactions.[6][7] This guide provides a comprehensive framework for the successful incorporation of this sterically hindered amino acid into a peptide library using solid-phase peptide synthesis (SPPS).

Understanding the Building Block: Properties and Challenges

This compound presents both opportunities and challenges in peptide synthesis. The 2-amino substitution pattern makes it an anthranilic acid derivative, which is known to be less reactive in amide bond formation compared to standard alpha-amino acids. The presence of the methoxy group further influences its electronic properties and solubility.[6]

Key Challenges:

  • Steric Hindrance: The ortho-amino group and the bulky Fmoc protecting group create significant steric hindrance around the carboxylic acid, making coupling reactions difficult and potentially leading to incomplete reactions.[8]

  • Reduced Nucleophilicity: The aromatic amine is less nucleophilic than an aliphatic amine, which can slow down the coupling of the subsequent amino acid.

  • Aggregation: The introduction of this aromatic residue can contribute to peptide aggregation on the solid support, a common issue in SPPS, especially with hydrophobic sequences.[9]

Strategic Synthesis Workflow

A successful strategy for incorporating this compound requires careful consideration of each step in the SPPS workflow. This section outlines a robust protocol designed to overcome the inherent challenges.

SPPS_Workflow Resin Resin Selection (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (Optimized Conditions) Resin->Fmoc_Deprotection 1. Preparation Coupling Coupling of Fmoc-2-amino- 5-methoxybenzoic acid (High-Activity Reagents) Fmoc_Deprotection->Coupling 2. Activation Capping Capping (Optional but Recommended) Coupling->Capping 3. Reaction Next_AA_Coupling Coupling of Next Amino Acid Capping->Next_AA_Coupling 4. Quenching Library_Synthesis Library Synthesis (Split-and-Mix) Next_AA_Coupling->Library_Synthesis 5. Elongation Cleavage Cleavage & Deprotection (Optimized Cocktail) Library_Synthesis->Cleavage 6. Completion Analysis Analysis & Purification (HPLC, MS) Cleavage->Analysis 7. Post-Synthesis

Figure 1: High-level workflow for incorporating this compound into a peptide library.

Detailed Protocols

PART 1: Resin Selection and Preparation

The choice of solid support is critical for the successful synthesis of a peptide library. For C-terminally amidated peptides, a Rink Amide resin is a suitable choice.

Protocol 1: Resin Swelling and Fmoc Deprotection

  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[10]

PART 2: Coupling of this compound

Due to the steric hindrance of this compound, a standard coupling protocol is often insufficient.[8] The use of a highly active coupling reagent is essential to achieve high coupling efficiency.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentDescriptionKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, effective for sterically hindered couplings, low racemization with additives like HOAt.[11]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh coupling efficiency comparable to HATU, safer alternative to HOBt/HOAt-based reagents.[12]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery reactive, suitable for difficult couplings, but may be less ideal for automated synthesis due to stability.[11]

Protocol 2: Optimized Coupling

  • Activation: In a separate vial, dissolve 3-5 equivalents of this compound, 3-5 equivalents of HATU, and 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or microwave-assisted synthesis can be employed to drive the reaction to completion.[13]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Coupling_Mechanism cluster_0 Activation cluster_1 Coupling AminoAcid Fmoc-AA-COOH Carboxylic Acid ActiveEster Fmoc-AA-OAt Active Ester AminoAcid->ActiveEster + HATU, Base HATU HATU Coupling Reagent PeptideBond Resin-NH-CO-AA-Fmoc Peptide Bond Formation ActiveEster->PeptideBond + Resin-NH2 Resin Resin-NH2 Deprotected Resin

Figure 2: Generalized mechanism of HATU-mediated coupling.

PART 3: Library Synthesis using Split-and-Mix

The "split-and-mix" (or "split-and-pool") method is a powerful combinatorial technique for generating large "one-bead-one-compound" peptide libraries.[14][15][16]

Protocol 3: Split-and-Mix Synthesis

  • Splitting: After coupling a common amino acid (or after the initial deprotection), divide the resin into equal portions, one for each of the next amino acids to be added.

  • Coupling: Couple a different amino acid to each portion of the resin using the optimized coupling protocol.

  • Mixing: Combine all the resin portions into a single vessel and wash thoroughly.

  • Iteration: Repeat the split, couple, and mix steps for each subsequent position in the peptide library. The diversity of the library increases exponentially with each cycle.[16]

PART 4: Cleavage and Deprotection

The final step is to cleave the peptides from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail is dependent on the amino acid composition of the peptides in the library.[17]

Protocol 4: Standard Cleavage

  • Washing and Drying: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[18] This cocktail scavenges reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[19]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance, peptide aggregation.Use a more potent coupling reagent (e.g., COMU), increase reaction time, use microwave-assisted synthesis, or perform a double coupling.[9][13]
Deletion Sequences Incomplete coupling or premature Fmoc deprotection.Ensure complete coupling using a monitoring test (e.g., Kaiser test). Use high-quality reagents and optimized deprotection times.
Side Reactions during Cleavage Reactive carbocations alkylating sensitive residues.Use an appropriate scavenger cocktail based on the peptide sequence.[17] Ensure the resin is completely dry before adding the cleavage cocktail.
Low Yield Incomplete reactions at any step, peptide aggregation.Optimize all reaction conditions. For aggregating sequences, consider incorporating pseudoproline dipeptides or using a more solvating resin.[20][21]

Analysis and Characterization of the Peptide Library

After synthesis and cleavage, it is crucial to characterize the resulting peptide library to assess its quality and diversity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of individual peptides from the library or a representative sample of the library mixture.[22][23]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weights of the synthesized peptides and verifying their sequences.[23][24] Techniques like LC-MS/MS can provide detailed structural information.[24]

  • Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the peptides and to quantify the peptide content.[25]

Conclusion

The successful incorporation of this compound into a peptide library requires a strategic approach that addresses the challenges of steric hindrance and potential for aggregation. By employing optimized coupling conditions with highly active reagents, utilizing robust combinatorial synthesis techniques like split-and-mix, and performing thorough post-synthesis analysis, researchers can effectively generate diverse peptide libraries containing this unique non-canonical amino acid. These libraries can serve as valuable tools in drug discovery and the development of novel peptide-based therapeutics.[3][5]

References

Application Note & Protocol: Fmoc-2-amino-5-methoxybenzoic Acid as a Versatile Building Block for the Synthesis of Unnatural Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Universe

The field of peptide science has moved beyond the canonical 20 amino acids, venturing into the synthesis of "unnatural" peptides to develop novel therapeutics, advanced biomaterials, and sophisticated molecular probes.[1][2] The incorporation of non-proteinogenic building blocks offers a powerful strategy to enhance peptide stability, modulate biological activity, and impose specific conformational constraints.[2][3]

Fmoc-2-amino-5-methoxybenzoic acid, a derivative of anthranilic acid, is one such building block that provides a unique scaffold for peptide design. Its rigid aromatic structure and the electron-donating methoxy group can influence peptide folding, stability, and receptor interactions.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will detail field-proven protocols, explain the causality behind experimental choices, and outline methods for the characterization of the final, modified peptide.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is foundational to its successful application.

PropertyValueSource(s)
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-2-amino-5-methoxybenzoic acid-
CAS Number 332121-93-4[4][5]
Molecular Formula C₂₃H₁₉NO₅[4][6]
Molecular Weight 389.41 g/mol [4][6]
Appearance Typically a white to off-white solid[6]

The Fmoc protecting group allows for its seamless integration into standard SPPS workflows, utilizing mild basic conditions for deprotection, which preserves acid-labile side-chain protecting groups.[4][7]

Principle of Incorporation: The Fmoc-SPPS Workflow

The incorporation of this compound follows the well-established cycle of Fmoc-SPPS.[8] The process is iterative, involving the sequential addition of amino acid residues to a growing peptide chain that is covalently linked to an insoluble resin support. The core cycle consists of four main steps: Fmoc deprotection, washing, coupling of the next Fmoc-protected amino acid, and a final wash.

spss_workflow start Start with Fmoc-AA-Resin deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Step 2: Washing (DMF) deprotection->wash1 coupling Step 3: Coupling (Fmoc-AA-OH + Activator) wash1->coupling wash2 Step 4: Washing (DMF, DCM) coupling->wash2 end Repeat Cycle or Proceed to Final Cleavage wash2->end end->deprotection Next Amino Acid

Caption: High-level workflow of the standard Fmoc-SPPS cycle.

Detailed Experimental Protocols

These protocols are designed for a standard laboratory scale (0.1 mmol) synthesis. Adjustments may be necessary based on the specific peptide sequence, scale, and available equipment.

Materials and Reagents
Reagent/MaterialPurposeRecommended Grade/Supplier
Resin Solid support for synthesisRink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids), 100-200 mesh[7][9]
This compound Unnatural building blockPurity >98%
Standard Fmoc-Amino Acids Standard building blocksSPPS Grade
N,N-Dimethylformamide (DMF) Primary solventPeptide synthesis grade
Dichloromethane (DCM) Swelling and washing solventACS grade or higher
Piperidine Fmoc deprotection reagentReagent grade
Coupling Reagents Carboxyl group activationHBTU, DIPCDI, Oxyma Pure[10][11]
Bases Activation and neutralizationN,N-Diisopropylethylamine (DIPEA)[11]
Trifluoroacetic Acid (TFA) Cleavage from resinReagent grade, >99%
Scavengers Cation trapping during cleavageTriisopropylsilane (TIS), Water
Diethyl Ether Peptide precipitationAnhydrous, cold
Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible for subsequent chemical reactions.[7]

  • Weigh 0.1 mmol of the appropriate resin into a peptide synthesis vessel.

  • Add ~10 mL of DMF per gram of resin.

  • Agitate the resin slurry at room temperature for at least 1 hour.

  • Drain the DMF from the vessel.

Protocol 2: Iterative Deprotection and Coupling

This cycle is repeated for every amino acid in the sequence, including the title compound.

4.3.1 Fmoc Deprotection

Rationale: The Fmoc group is removed by a base-catalyzed β-elimination mechanism. Piperidine is the most common base used as it also acts as a scavenger for the dibenzofulvene byproduct, preventing its re-addition to the deprotected amine.[12][13] A two-stage deprotection ensures complete removal.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (~10 mL/g).

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3 one more time, agitating for 15-20 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

4.3.2 Coupling of this compound

Rationale: The carboxylic acid of the incoming building block must be activated to react with the free amine on the resin-bound peptide. We present two highly efficient and reliable activation methods.

coupling_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc-AA-OH Fmoc-2-amino- 5-methoxybenzoic acid ActiveEster Activated Intermediate (Active Ester) Fmoc-AA-OH->ActiveEster + Activator Coupling Reagent (e.g., HBTU/DIPEA or DIPCDI/Oxyma) Activator->ActiveEster CoupledProduct Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledProduct Resin H₂N-Peptide-Resin Resin->CoupledProduct +

Caption: General scheme for the activation and coupling steps in SPPS.

Method A: HBTU/DIPEA Activation This method is fast, highly efficient, and generates soluble byproducts, making it ideal for both manual and automated synthesis.[11]

  • In a separate vial, dissolve this compound (4 equivalents relative to resin loading, e.g., 0.4 mmol) and HBTU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the solution and vortex briefly.

  • Immediately add the activation mixture to the deprotected resin.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Method B: DIPCDI/Oxyma Pure Activation This carbodiimide-based method is a robust and cost-effective alternative. Oxyma Pure serves as an additive that suppresses racemization and improves reaction rates, replacing the potentially hazardous HOBt.[10]

  • In a separate vial, dissolve this compound (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.

  • Add DIPCDI (4 equivalents) to the solution.

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Add the activation mixture to the deprotected resin.

  • Agitate the reaction for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Validation: After coupling, perform a Kaiser test (or other appropriate ninhydrin-based test) to confirm the absence of free primary amines. If the test is positive, a second coupling (recoupling) may be required.

Protocol 3: Final Cleavage, Deprotection, and Isolation

Rationale: A strong acid, typically TFA, is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are crucial to prevent the highly reactive cationic species generated during this process from modifying sensitive amino acid residues like Trp, Met, or Cys.

Safety Precaution: All steps involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • After the final Fmoc deprotection (if the N-terminus is to be free), wash the peptide-resin thoroughly with DMF, then DCM, and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .

  • Add the cleavage cocktail to the dried resin (~10 mL per 100 mg of resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean conical tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.

  • Dry the crude peptide pellet under vacuum.

cleavage_workflow Resin Dry Peptide-Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H₂O) Agitate 2-3h Resin->Cleavage Filter Filter to Separate Resin from Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Filtrate Isolate Centrifuge and Wash Peptide Pellet Precipitate->Isolate Crude Dry Crude Peptide Isolate->Crude

Caption: Workflow for peptide cleavage and isolation.

Characterization of the Final Peptide

Confirmation of successful synthesis and purity is a non-negotiable step. A combination of orthogonal analytical techniques is required for full characterization.[14][15]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying the final product. The chromatogram should show a single major peak for the purified peptide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the product by providing its molecular weight. The observed mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass.[14]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can be used to verify the peptide sequence, including the position of the unnatural residue.[14]

  • Amino Acid Analysis (AAA): Acid hydrolysis of the peptide followed by analysis confirms the expected ratio of amino acids. Note that unnatural residues may require specific hydrolysis conditions or may not be detectable with standard methods.[15]

Applications and Scientific Rationale

The incorporation of 2-amino-5-methoxybenzoic acid can be leveraged for several strategic advantages in peptide design:

  • Inducing Stable Conformations: The rigid aromatic backbone can act as a turn-mimetic, nucleating β-turn or helical structures, which can be critical for biological activity.

  • Enhancing Proteolytic Stability: Peptides containing non-standard backbone linkages are often resistant to degradation by proteases, which increases their in vivo half-life.[3]

  • Modulating Pharmacological Properties: The methoxy group can alter the electronic and steric properties of the peptide, potentially improving binding affinity to a target receptor or enhancing membrane permeability.[16]

  • Developing Novel Biomaterials: The self-assembly properties of peptides can be tuned by incorporating aromatic residues, leading to the formation of hydrogels or other nanostructures for applications in regenerative medicine.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test)- Steric hindrance of the building block.- Inefficient activation.- Peptide aggregation on-resin.- Perform a second coupling (recouple) for an extended time.- Switch to a more potent coupling reagent (e.g., from DIPCDI to HBTU).- Add a small amount of a chaotropic agent like DMSO to the coupling mixture.
Incomplete Fmoc Deprotection - Aggregation of the peptide chain, hindering access of piperidine.- Increase deprotection time.- Use a DBU-based deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF), but be cautious with Asp-containing sequences.[17][18]
Low Yield After Cleavage - Incomplete cleavage from the resin.- Poor precipitation of the peptide.- Extend cleavage time or use a stronger cleavage cocktail if necessary.- Ensure the diethyl ether is ice-cold and use a larger volume for precipitation. Ensure the peptide is not highly soluble in ether.
Extra Peaks in Crude HPLC - Deletion sequences from incomplete coupling.- Side reactions during cleavage due to insufficient scavengers.- Racemization during activation.- Optimize coupling and deprotection steps.- Ensure the correct scavenger cocktail is used for the peptide sequence.- Use Oxyma Pure or HOBt to suppress racemization during carbodiimide activation.[10]

References

Application Note: HPLC Analysis of Peptides Synthesized with Fmoc-2-amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of synthetic peptides incorporating the non-natural amino acid, Fmoc-2-amino-5-methoxybenzoic acid. The inclusion of this unique building block, characterized by its aromatic and methoxy-substituted structure, imparts specific physicochemical properties to peptides that necessitate a tailored analytical approach. This document outlines the foundational principles, method development strategies, detailed experimental protocols, and data interpretation guidelines to ensure accurate and robust characterization of these specialized peptides for researchers, scientists, and drug development professionals.

Introduction: The Chromatographic Challenge of Modified Peptides

The use of non-natural amino acids in solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery, enabling the design of peptides with enhanced stability, receptor selectivity, and therapeutic potential.[1][2] this compound is a versatile building block used to introduce a constrained, aromatic, and moderately hydrophobic moiety into a peptide sequence.[3] Its structure, featuring a benzene ring and an electron-donating methoxy group, can significantly influence peptide conformation and its interactions with RP-HPLC stationary phases.

The inherent hydrophobicity of the 2-amino-5-methoxybenzoic acid residue demands careful consideration during HPLC method development. Peptides are complex analytes whose chromatographic behavior is a function not only of their constituent amino acids but also of their sequence and higher-order structure.[4] The presence of this modified aromatic residue can lead to increased retention times, potential peak tailing due to secondary interactions, and unique selectivity challenges that require a systematic approach to analysis.[4][5] This guide provides the expertise-driven protocols to navigate these challenges effectively.

Foundational Principles: Understanding the Separation Mechanism

RP-HPLC separates molecules based on their hydrophobicity.[6] A non-polar stationary phase (typically silica bonded with C18 alkyl chains) retains hydrophobic analytes, which are then eluted by a mobile phase of increasing organic solvent concentration.[7]

The Role of 2-Amino-5-methoxybenzoic Acid in Peptide Hydrophobicity

The incorporation of 2-amino-5-methoxybenzoic acid increases the overall hydrophobicity of a peptide. The aromatic ring is the primary contributor to this property. While a precise hydrophobicity index for this specific residue is not widely published, it can be logically placed among the more hydrophobic natural amino acids, such as Phenylalanine (Phe) and Tryptophan (Trp).[8] The methoxy group (-OCH₃) adds a degree of polarity but its effect is minor compared to the large non-polar surface area of the benzene ring. Consequently, peptides containing this residue will exhibit stronger retention on a C18 column compared to their counterparts lacking this modification.

Key Factors in Method Development

A successful HPLC method for these peptides hinges on the optimization of several key parameters:

  • Stationary Phase: The choice of column chemistry is critical. While C18 is the workhorse for peptide analysis, the aromatic nature of the target peptides makes phenyl-based stationary phases a logical alternative to explore for unique selectivity.[4]

  • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is standard. TFA protonates free silanols on the silica surface, minimizing peak tailing, and forms ion pairs with basic residues, which can improve peak shape.[7]

  • Gradient Profile: Due to the increased hydrophobicity, a shallower gradient is often required to achieve adequate resolution between the target peptide and closely related impurities.[4]

  • Temperature: Elevated column temperatures (e.g., 40-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.

Experimental Protocols

General SPPS Workflow Overview

Peptides incorporating this compound are typically synthesized using a standard Fmoc/tBu strategy. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain on a solid support.[9][10]

SPPS_Workflow cluster_synthesis SPPS Cycle (Repeated) Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Add Fmoc-AA Wash2->Deprotection Next Cycle Cleavage Cleavage & Global Deprotection (TFA cocktail) Wash2->Cleavage Final Cycle Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Analysis Purity Analysis (Analytical RP-HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Crude Peptide Sample Preparation

Objective: To prepare the cleaved and deprotected crude peptide for analytical HPLC.

  • Precipitation: Following cleavage from the resin with a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane), precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess).

  • Pelleting: Centrifuge the suspension at 3000-5000 x g for 5 minutes to pellet the peptide.

  • Washing: Carefully decant the ether. Wash the peptide pellet with another portion of cold ether to remove residual scavengers and by-products, then centrifuge again. Repeat this wash step 2-3 times.

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Solubilization: Dissolve the dried crude peptide in a suitable solvent, typically Mobile Phase A (e.g., 0.1% TFA in water) or a minimal amount of a water/acetonitrile mixture, to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

Protocol 2: Standard Analytical RP-HPLC Method

Objective: To establish a baseline analytical method for purity assessment.

ParameterRecommended ConditionRationale
Column C18, 3-5 µm, 100-130 Å, 4.6 x 150 mmGeneral-purpose peptide column with good retention for hydrophobic molecules.
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade WaterStandard ion-pairing agent for excellent peak shape.[7]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade AcetonitrileCommon organic modifier for peptide elution.
Gradient 5% to 65% B over 30 minutesA good starting gradient for unknown hydrophobic peptides.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40 °CImproves peak symmetry and can alter selectivity.
Detection UV at 214 nm and 280 nm214 nm for the peptide backbone; 280 nm for aromatic residues (including the introduced benzoic acid moiety).[6]
Injection Vol. 10-20 µLDependent on sample concentration.
Protocol 3: Method Optimization for High-Resolution Analysis

Objective: To resolve the main peptide peak from closely eluting synthesis-related impurities.

  • Gradient Sharpening: Based on the elution time from the standard method, create a shallower, more focused gradient. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 30 minutes will provide higher resolution in that region. A shallow slope of 0.5-1% B per minute is often effective.[4]

  • Alternative Selectivity: If co-eluting peaks are observed, switch to a column with a different stationary phase. A phenyl-hexyl or biphenyl column can offer alternative selectivity for aromatic-containing peptides through π-π interactions.

  • pH Adjustment: While TFA (pH ~2) is standard, changing the mobile phase pH can drastically alter selectivity, especially if the peptide contains acidic or basic residues. Note: This requires using a pH-stable column and different buffer systems (e.g., formic acid or ammonium acetate), and is an advanced optimization step.

Data Interpretation and Troubleshooting

The analysis of the crude peptide chromatogram provides critical feedback on the success of the synthesis.

HPLC_Troubleshooting Observation Chromatogram Observation Poor Peak Shape (Tailing) Broad Peaks Multiple Impurity Peaks No Main Peak Cause_Tailing Potential Cause Secondary Silanol Interactions (Aromatic/Basic Residues) Column Overload Observation:f1->Cause_Tailing Cause_Broad Potential Cause Poor Mass Transfer Extra-column Dead Volume Observation:f2->Cause_Broad Cause_Impurity Potential Cause Deletion/Truncated Sequences Incomplete Deprotection Aspartimide Formation Side reactions from building block Observation:f3->Cause_Impurity Cause_NoPeak Potential Cause Synthesis Failure Peptide Precipitation Very High Hydrophobicity Observation:f4->Cause_NoPeak Solution_Tailing Solution Ensure 0.1% TFA is present Reduce Injection Volume/Concentration Cause_Tailing->Solution_Tailing Solution_Broad Solution Increase Column Temperature Check fittings and tubing length Cause_Broad->Solution_Broad Solution_Impurity Solution Optimize Coupling/Deprotection Use optimized cleavage cocktail Confirm mass of impurities by MS Cause_Impurity->Solution_Impurity Solution_NoPeak Solution Check Synthesis Steps Check Sample Solubility Use stronger organic solvent (e.g., Isopropanol) or extend gradient to 95% B Cause_NoPeak->Solution_NoPeak

Caption: Troubleshooting guide for common HPLC issues in peptide analysis.

Common Impurities and Their Identification
Impurity TypeDescriptionExpected HPLC ElutionIdentification
Deletion Sequences Peptides missing one or more amino acids due to incomplete coupling.Usually elute earlier than the target peptide (less hydrophobic).Mass Spectrometry (MS) will show a mass corresponding to the missing residue(s).
Truncated Sequences Peptide synthesis terminated prematurely.Elute significantly earlier than the target peptide.MS will show a much lower mass.
Incomplete Deprotection Residual side-chain protecting groups (e.g., tBu, Trt) remain after cleavage.Elute significantly later than the target peptide (more hydrophobic).MS will show an added mass corresponding to the protecting group.
Aspartimide Byproducts Side reaction involving Aspartic Acid, can lead to α- and β-Asp peptides.[11]Can co-elute or elute very close to the main peak.MS will show the same mass but different retention time. Requires high-resolution separation.
Oxidation (Met, Trp) Oxidation of sensitive residues.Typically elutes slightly earlier than the target peptide (more polar).MS will show a +16 Da mass difference per oxidation.
Specific Considerations for Methoxybenzoic Acid-Containing Peptides
  • Peak Tailing: The aromatic ring can engage in secondary interactions with residual silanol groups on the stationary phase. Ensure the mobile phase contains at least 0.1% TFA to suppress this effect.

  • High Retention: If the peptide is very hydrophobic and elutes late or not at all, consider a stronger organic mobile phase (e.g., by adding a small percentage of isopropanol to Mobile Phase B) or a steeper/extended gradient.

  • Methoxy Group Stability: The ether linkage of the methoxy group is generally stable to standard TFA cleavage conditions. However, if unexpected side products are observed, analysis by mass spectrometry is essential to investigate potential modifications.

Conclusion

The successful HPLC analysis of peptides synthesized with this compound is readily achievable through a systematic and informed approach. By understanding the inherent hydrophobicity conferred by this building block and employing the detailed protocols for method development and troubleshooting outlined in this guide, researchers can achieve robust and reliable characterization of their novel peptides. The key to success lies in methodical optimization, beginning with a standard C18 column and TFA-modified mobile phase, followed by logical adjustments to the gradient and stationary phase chemistry to achieve the desired resolution.

References

Troubleshooting & Optimization

Technical Support Center: Aggregation and Coupling Issues with Fmoc-2-amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the use of Fmoc-2-amino-5-methoxybenzoic acid (Fmoc-A5MB) in solid-phase peptide synthesis (SPPS). As a specialized building block, its unique structure can present challenges that manifest as incomplete reactions, often mistaken for or compounded by general peptide aggregation.

This document is designed to help you diagnose the root cause of synthesis failures and implement effective, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with incorporating Fmoc-A5MB into a peptide sequence.

Q1: What is this compound (Fmoc-A5MB) and why is it used in peptide synthesis?

Fmoc-A5MB is an Fmoc-protected derivative of anthranilic acid. Unlike standard proteinogenic amino acids, it possesses an aromatic amine. Its incorporation into a peptide backbone introduces a rigid, well-defined bend. This structural feature can be leveraged by peptide chemists to design constrained peptides, peptidomimetics, or stable turn structures that can enhance biological activity or stability.

Caption: Chemical structure of Fmoc-A5MB.

Q2: Does the incorporation of Fmoc-A5MB directly cause peptide aggregation?

This is a common misconception. Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to secondary structures like β-sheets.[1][2][3] This is most common in sequences rich in hydrophobic or β-branched amino acids (Val, Ile, Leu).[3]

Fmoc-A5MB itself is not inherently "aggregation-prone." The critical issue arises after it has been successfully coupled to the peptide chain. The N-terminal amine of the newly incorporated A5MB residue is a secondary amine, which is both sterically hindered by the adjacent aromatic ring and less nucleophilic than a primary amine. The subsequent coupling of the next amino acid onto this secondary amine is extremely difficult and often fails under standard conditions.[1] This incomplete coupling is the primary source of synthesis failure, which presents symptoms similar to aggregation, such as a positive test for unreacted amines and low yield of the target peptide.

Q3: How can I distinguish between a sterically hindered coupling onto A5MB and general on-resin aggregation?

Diagnosing the problem correctly is crucial for selecting the right solution. While both issues can lead to failed couplings, their underlying causes and indicators differ.

SymptomSterically Hindered Coupling (at A5MB)General Peptide Aggregation
Timing of Failure Occurs specifically when coupling the amino acid immediately following the A5MB residue.Can occur at any point, but typically becomes more severe as the peptide chain elongates, often after 5-6 residues.[4]
Resin Appearance Resin swelling may remain normal.Resin beads may shrink, clump together, or fail to swell properly in the solvent.[1][3]
Monitoring Test A positive chloranil test (for secondary amines) or a persistently positive ninhydrin/TNBS test after the difficult coupling step.Positive ninhydrin/TNBS tests may appear on multiple, consecutive coupling steps. Deprotection steps may also become sluggish.[3]
Sequence Context Independent of the surrounding peptide sequence.Highly dependent on the sequence, especially stretches of hydrophobic or β-branched residues.[3][5]

Part 2: Troubleshooting Guide for Hindered Couplings

If you have identified the issue as a sterically hindered coupling onto the A5MB residue, the following strategies can be employed to drive the reaction to completion.

Strategy 1: Enhance Reagent Reactivity and Optimize Conditions

Standard coupling reagents are often insufficient to overcome the high activation energy of this reaction. The use of more potent activators, often in combination with extended reaction times, is required.

Protocol 1: High-Potency Coupling with HATU

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids due to the formation of a highly reactive OAt-active ester.[6]

Materials:

  • Peptide-resin with N-terminal A5MB (Fmoc-deprotected)

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: After deprotecting the Fmoc group from the A5MB residue, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add the base (DIPEA or Collidine) and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling: Add the pre-activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature. For this difficult coupling, extend the reaction time to at least 4 hours. An overnight reaction may be necessary.

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a chloranil test to check for the presence of secondary amines. A negative test indicates complete coupling. If the test is positive, a second coupling is required.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

Strategy 2: Employ Alternative Activation Methods

When even the most potent aminium/uronium reagents fail, converting the incoming amino acid to a more reactive species like an acid fluoride can be highly effective.[1][7]

Protocol 2: Coupling via In Situ Generated Amino Acid Fluorides

This method uses TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to convert the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl fluoride.

Materials:

  • Peptide-resin with N-terminal A5MB (Fmoc-deprotected)

  • Fmoc-protected amino acid (4 equivalents)

  • TFFH (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Anhydrous DMF or DCM/DMF mixture

Procedure:

  • Resin Preparation: Perform step 1 as described in Protocol 1.

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid in DMF. Add TFFH and the base. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling: Add the activated amino acid fluoride solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring & Washing: Follow steps 5 and 6 as described in Protocol 1.

Strategy 3: Increase Reaction Temperature

Applying thermal energy can help overcome the activation barrier for difficult couplings. This is particularly effective when using a microwave peptide synthesizer but can also be achieved with conventional heating.[6][8]

Procedure:

  • Follow Protocol 1 (HATU coupling).

  • During the coupling step (Step 4), heat the reaction vessel to 50°C for 1-2 hours.

  • Caution: Elevated temperatures can increase the risk of racemization, especially for sensitive amino acids like Cys and His.[9] Using a weaker base like 2,4,6-collidine instead of DIPEA is recommended when heating.

Part 3: Managing General Aggregation in A5MB-Containing Peptides

If your peptide sequence is inherently prone to aggregation (e.g., it is long or hydrophobic) and also contains an A5MB residue, you may need a multi-faceted approach. The difficult coupling at A5MB can be the "final straw" that causes a problematic synthesis to fail completely.

Caption: Troubleshooting workflow for A5MB-related synthesis issues.

Synergistic Strategies to Combat Aggregation

If general aggregation is suspected, combine the hindered coupling strategies from Part 2 with the following methods:

  • Solvent Optimization: Switch from DMF to more effective aggregation-disrupting solvents.[1][10]

    • N-Methyl-2-pyrrolidone (NMP): An excellent solvent for improving solvation.[10][11]

    • Dimethyl Sulfoxide (DMSO): Use up to 25% DMSO in DMF to break up secondary structures.[1]

    • "Magic Mixture": A cocktail of DCM/DMF/NMP (1:1:1) can be effective for highly hydrophobic sequences.[6]

  • Use of Chaotropic Salts: Add salts like Lithium Chloride (LiCl) to washing and/or coupling solutions at a concentration of 0.4-0.8 M. These ions disrupt the hydrogen bond networks that cause aggregation.[12]

  • Proactive Backbone Modification: If you know a sequence is difficult, be proactive. The most powerful anti-aggregation strategy is the incorporation of structure-disrupting elements.

    • Pseudoproline Dipeptides: These building blocks are reversibly protected derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, similar to proline, which effectively disrupts β-sheet formation.[2][13][14][15] Strategically replacing a Ser or Thr residue with a corresponding pseudoproline dipeptide every 6-8 residues can dramatically improve synthesis efficiency.

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-2-amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge encountered during solid-phase peptide synthesis (SPPS): the incomplete coupling of Fmoc-2-amino-5-methoxybenzoic acid. This unique building block is valuable for creating specialized peptide structures and molecular scaffolds. However, its inherent structural features demand a more nuanced approach than standard amino acids. This guide provides in-depth, field-proven solutions based on established chemical principles to help you navigate these complexities and achieve successful synthesis outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions we receive regarding the use of this compound.

Q1: Why is this compound considered a "difficult" building block to couple?

The difficulty arises from a combination of two primary factors:

  • Steric Hindrance: This is the most significant barrier. The molecule has a substitution pattern on the aromatic ring that physically obstructs the reactive sites. The ortho-position of the amino group relative to the carboxylic acid, combined with the large Fmoc protecting group, creates a crowded environment that slows down the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin.[1]

  • Reduced Nucleophilicity: The electronic properties of the benzoic acid ring and the steric bulk of the neighboring methoxy group can diminish the nucleophilicity of the ortho-amino group, making it a less effective reactant compared to a standard alpha-amino acid.[1]

Q2: My Kaiser test is still positive after a standard coupling protocol. What is my immediate next step?

A positive Kaiser test (indicated by blue or purple beads) confirms the presence of unreacted primary amines on your resin, signifying an incomplete coupling reaction.[2] Your immediate action should be to perform a second coupling (also known as a "double coupling").[3] Do not proceed to the next Fmoc deprotection step, as this will lead to the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification.[4] The protocol for a high-efficiency second coupling is detailed in Section 3.

Q3: Which coupling reagents are most effective for this hindered amino acid?

For sterically hindered building blocks, standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient, even with additives like HOBt (hydroxybenzotriazole).[1] We strongly recommend using more potent onium salt-based reagents.

  • Uronium/Aminium Salts: Reagents such as HATU , HBTU , and HCTU are highly effective because they form extremely reactive OAt or OBt active esters.[1][5] HATU is frequently considered the superior choice for the most challenging couplings.[6] COMU is a modern alternative with comparable efficiency to HATU but with better solubility and a more favorable safety profile.[1]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful and are sometimes preferred in situations where minimizing racemization is absolutely critical.[1]

Q4: Can I simply extend the reaction time or increase the temperature to improve coupling?

Yes, both are valid strategies, but they must be applied judiciously.

  • Extended Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can be beneficial.[3] However, you must always monitor the reaction's progress. Prolonged exposure to the basic reaction environment can increase the risk of side reactions, such as racemization.[7]

  • Elevated Temperature: Increasing the temperature to 35-50°C can provide the necessary activation energy to overcome the steric barrier.[4] Microwave-assisted synthesis, which can rapidly heat the reaction to temperatures like 75°C for short periods (3-5 minutes), is particularly effective at driving difficult couplings to completion and can also help disrupt on-resin aggregation.[8][9]

Section 2: In-Depth Troubleshooting Workflow

When an initial coupling fails, a systematic approach is necessary. This workflow guides you from diagnosis to resolution.

Step 1: Diagnosis of Incomplete Coupling

Always confirm the outcome of your coupling step before proceeding.

  • Primary Confirmation: After the coupling and washing steps, take a small sample of the resin beads (1-2 mg).

  • Perform Kaiser Test: Add the reagents for the Kaiser test. A deep blue/purple color on the beads indicates a significant amount of unreacted primary amine and a failed coupling. A faint blue color suggests a partial or slow reaction. The goal is colorless or yellowish beads.[10]

  • Record the Result: Quantify the result if possible (e.g., using a spectrophotometric method) or at least make a qualitative note (e.g., "strongly positive," "weakly positive").

Step 2: Root Cause Analysis & Strategic Solutions

The diagram below illustrates the decision-making process when troubleshooting the incomplete coupling of this compound.

G start Incomplete Coupling Detected (Positive Kaiser Test) q1 Is this the first coupling attempt? start->q1 action1 Perform Second Coupling (Double Couple) See Protocol 1 q1->action1 Yes q2 Using a high-potency reagent (e.g., HATU, COMU)? q1->q2 No (Already double-coupled) action1->q2 Re-test action2 Switch to a potent reagent (HATU is recommended) See Table 1 q2->action2 No q3 Is peptide aggregation a potential issue? q2->q3 Yes action2->q3 action3 Employ Microwave-Assisted Synthesis (Increases energy & disrupts aggregation) See Protocol 2 q3->action3 Yes action4 If coupling remains incomplete, cap unreacted amines See Protocol 3 q3->action4 No action3->action4 Re-test end Coupling Complete (Negative Kaiser Test) action4->end Proceed to next cycle

Caption: Troubleshooting workflow for hindered couplings.

Section 3: Optimized Experimental Protocols

These protocols are designed to maximize the coupling efficiency of this compound.

Protocol 1: High-Efficiency Double Coupling using HATU

This is the recommended primary method for coupling this building block.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF (5x).

  • Reagent Preparation (in a separate vial):

    • Dissolve this compound (4 equivalents relative to resin loading).

    • Dissolve HATU (3.9 equivalents).

    • Add to a suitable volume of DMF.

  • Activation:

    • Add a non-nucleophilic base, typically DIPEA (8 equivalents), to the reagent solution.

    • Vortex or agitate the solution for 1-2 minutes to pre-activate the carboxylic acid.[9]

  • First Coupling:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) to remove all excess reagents.

  • Monitoring:

    • Perform a Kaiser test. If the test is negative (colorless beads), the coupling is complete. If it is positive (blue beads), proceed immediately to the second coupling.

  • Second Coupling (if required):

    • Repeat steps 2-5. A shorter coupling time (1 hour) is often sufficient for the second attempt.

  • Final Confirmation: Perform another Kaiser test. If it remains positive, proceed to the capping protocol.

Protocol 2: Microwave-Assisted Coupling

This method is highly effective for overcoming both steric hindrance and on-resin aggregation.

  • Resin Preparation: Use a microwave-compatible reaction vessel. Swell the resin and perform Fmoc deprotection as usual.

  • Reagent Preparation: Prepare the activated amino acid solution as described in Protocol 1 (Steps 2 & 3).

  • Coupling:

    • Add the activated solution to the resin in the microwave vessel.

    • Place the vessel in a microwave peptide synthesizer.

    • Irradiate for 3-5 minutes at a controlled temperature of 75°C.[1]

  • Washing & Monitoring: Wash the resin with DMF (5x) and perform a Kaiser test to confirm completion. If necessary, a second microwave coupling can be performed.

Protocol 3: Capping Unreacted Amines

If coupling cannot be driven to completion after a double coupling or microwave-assisted attempt, you must block—or "cap"—the unreacted N-terminal amines to prevent the formation of deletion sequences in subsequent cycles.

  • Preparation: After the final coupling attempt and DMF wash, prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction:

    • Add the capping solution to the resin.

    • Agitate for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next synthesis cycle.[11]

Section 4: Data & Reagent Comparison

The choice of coupling reagent is one of the most critical variables for success. The table below summarizes the properties of common choices.

Reagent ClassExample(s)Relative ReactivityRacemization RiskKey Considerations
Carbodiimides DIC, DCCLowModerate (suppressed by HOBt)Generally insufficient for this hindered building block.[1] DCU byproduct from DCC is insoluble.
Uronium/Aminium HATU , HBTU, HCTU, COMU Very High Low (suppressed by OAt/OBt)Highly recommended. HATU and COMU are among the most powerful reagents for overcoming steric hindrance.[1][6]
Phosphonium PyBOP, PyAOPHighVery LowExcellent choice, particularly when synthesizing long peptides where minimizing cumulative racemization is critical.[1]

By understanding the chemical principles behind the difficult coupling of this compound and by employing the optimized protocols and potent reagents outlined in this guide, you can successfully incorporate this valuable building block into your peptide synthesis workflows.

References

Navigating the Nuances of Fmoc-2-amino-5-methoxybenzoic Acid in Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals incorporating Fmoc-2-amino-5-methoxybenzoic acid (Fmoc-2,5-MeO-Abz) into their peptide synthesis workflows. The unique structure of this anthranilic acid derivative, while offering novel possibilities in peptidomimetic and drug design, can also introduce specific challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to help you navigate potential side reactions and optimize your synthetic outcomes.

The Challenge: Understanding the Reactivity of a Substituted Anthranilic Acid

This compound is not a standard alpha-amino acid. Its aromatic nature and the electronic influence of the methoxy group can lead to distinct reactivity patterns compared to aliphatic amino acids. The primary challenges encountered are often related to difficult couplings and a propensity for intramolecular cyclization .

The methoxy group, being electron-donating, can increase the electron density on the aromatic ring and the exocyclic amino group. While this might seem beneficial, it can also decrease the electrophilicity of the carboxyl group, making it less reactive towards the incoming nucleophile (the N-terminal amine of the growing peptide chain). This can result in sluggish or incomplete coupling reactions.

Troubleshooting Common Issues

Issue 1: Incomplete or Failed Coupling of this compound

Symptoms:

  • Positive Kaiser test (or other free amine test) after the coupling step.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant amount of a truncated sequence lacking the 2-amino-5-methoxybenzoic acid residue.

Root Cause Analysis: The reduced electrophilicity of the carboxyl group of this compound due to the electron-donating methoxy group can make standard coupling conditions insufficient.

Troubleshooting Protocol: Enhancing Coupling Efficiency

  • Choice of Coupling Reagent: For difficult couplings involving sterically hindered or electron-rich amino acids, more potent activating reagents are often necessary.

    • Recommendation: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a uronium/aminium or phosphonium-based reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice for such challenging couplings.

  • Extended Coupling Times and Double Coupling:

    • Protocol:

      • Perform the initial coupling for 2-4 hours.

      • Take a small resin sample and perform a Kaiser test.

      • If the test is positive, indicating free amines, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound for another 2-4 hours ("double coupling").

  • Elevated Temperature:

    • Caution: Use this option judiciously as elevated temperatures can increase the risk of racemization for standard chiral amino acids. However, since 2-amino-5-methoxybenzoic acid is achiral, this is less of a concern for this specific residue.

    • Procedure: Perform the coupling at a moderately elevated temperature (e.g., 35-40 °C).

Data Summary: Impact of Coupling Reagents on Difficult Couplings

Coupling ReagentRelative ReactivityRecommended forPotential Side Reactions
DIC/HOBtStandardRoutine couplingsDehydration of Asn/Gln
HBTU/HCTUHighHindered couplingsGuanidinylation of free amine
HATU Very High Difficult/Aromatic/N-methylated amino acids Minimal racemization
PyBOPHighHindered couplingsLess guanidinylation than HBTU

Issue 2: Unwanted Cyclization Side Reactions

Symptoms:

  • MS analysis of the crude peptide reveals a major peak corresponding to a cyclic by-product, often a diketopiperazine (DKP)-like structure if the subsequent amino acid is incorporated.

  • Low yield of the desired linear peptide.

Root Cause Analysis: Anthranilic acid and its derivatives are known to be precursors in the synthesis of various heterocyclic compounds. In the context of SPPS, after the Fmoc group is removed, the newly exposed N-terminal amine of the 2-amino-5-methoxybenzoic acid residue can be in close proximity to the activated carboxyl group of the next incoming amino acid, or even the ester linkage to the resin, creating a favorable environment for intramolecular cyclization.

Troubleshooting Protocol: Mitigating Cyclization

  • Choice of Resin: The type of resin and its linker can significantly influence the propensity for cyclization.

    • Recommendation: Utilize a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group helps to spatially separate the growing peptide chain from the resin linkage, disfavoring intramolecular reactions.

  • Immediate Coupling after Deprotection: Minimize the time the N-terminal amine of the 2-amino-5-methoxybenzoic acid residue is exposed.

    • Workflow:

      • Perform the Fmoc deprotection using standard conditions (e.g., 20% piperidine in DMF).

      • Immediately after the final wash to remove piperidine, add the pre-activated next amino acid to the reaction vessel. Avoid any delays at this stage.

  • Use of Pseudoproline Dipeptides: If the amino acid following the 2-amino-5-methoxybenzoic acid is a Ser or Thr, consider using a pseudoproline dipeptide to disrupt secondary structures that might favor cyclization.

Workflow Diagram: Minimizing Cyclization Side Reactions

G cluster_0 SPPS Cycle for Incorporating Xaa after 2,5-MeO-Abz start Peptide-Resin with Fmoc-2,5-MeO-Abz deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Immediate Coupling of next Fmoc-AA-OH wash1->coupling activation Pre-activate next Fmoc-AA-OH (e.g., with HATU) activation->coupling Add immediately wash2 Wash (DMF) coupling->wash2 next_cycle Proceed to next SPPS cycle wash2->next_cycle

Caption: Optimized workflow to minimize cyclization.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Fmoc deprotection conditions for this compound?

A1: Yes, standard Fmoc deprotection conditions, such as 20% piperidine in DMF, are generally effective for removing the Fmoc group from this amino acid. The primary challenges are typically associated with the subsequent coupling step or potential cyclization, not the deprotection itself.

Q2: Is the methoxy group on the aromatic ring stable during TFA cleavage?

A2: The methoxy group is generally stable to the standard TFA cleavage conditions used in Fmoc-SPPS. However, as with any peptide containing electron-rich residues, the use of scavengers (e.g., triisopropylsilane, water, and dithiothreitol) in the cleavage cocktail is highly recommended to prevent potential side reactions.

Q3: I am still observing incomplete coupling even with HATU. What else can I try?

A3: If coupling remains problematic with HATU, you can try a combination of strategies:

  • Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 5-10 equivalents).

  • Solvent Choice: Ensure you are using a high-quality, anhydrous DMF. In some cases, switching to NMP (N-Methyl-2-pyrrolidone) can improve solubility and coupling efficiency.

  • Check Reagent Quality: Verify the purity and activity of your this compound and coupling reagents.

Q4: Are there any specific analytical methods to detect the side products?

A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is the most powerful tool for analyzing the crude peptide product. This will allow you to identify and quantify the desired peptide, truncated sequences (from failed couplings), and any cyclic by-products by their respective masses.

Conclusion

The incorporation of this compound into peptide synthesis requires a nuanced approach that accounts for its unique electronic and structural properties. By anticipating and addressing the primary challenges of difficult coupling and potential cyclization through the strategic selection of reagents, resins, and optimized protocols, researchers can successfully synthesize novel peptides and peptidomimetics. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these recommendations to your specific peptide sequence and synthetic goals.

Technical Support Center: Optimizing Peptide Yield with Fmoc-2-Amino-5-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing Fmoc-2-amino-5-methoxybenzoic acid (Fmoc-Amb) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize synthesis workflows. Here, we combine established protocols with mechanistic insights to help you navigate the complexities of peptide synthesis, particularly for sequences prone to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Fmoc-Amb) and what is its primary role in peptide synthesis?

This compound is a specialized building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It consists of a 2-amino-5-methoxybenzoic acid core where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[2] The Fmoc group is a temporary protecting group that is stable to acidic conditions but readily removed by a mild base, such as piperidine, allowing for the stepwise elongation of the peptide chain.[3][4]

The primary application of Fmoc-Amb is to act as a "structure-breaking" element within a peptide sequence. It is particularly valuable in the synthesis of "difficult sequences"—peptides that are prone to forming stable secondary structures (e.g., β-sheets) on the resin support.[5] This on-resin aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, which results in truncated sequences and dramatically lower yields.[5] By incorporating the rigid, non-planar structure of the benzoic acid moiety into the peptide backbone, Fmoc-Amb disrupts the inter-chain hydrogen bonding responsible for aggregation, thereby improving reaction kinetics and overall synthesis efficiency.[6]

Q2: When should I consider incorporating Fmoc-Amb into my peptide sequence?

You should consider using Fmoc-Amb under the following circumstances:

  • Known "Difficult Sequences": If you are working with sequences rich in hydrophobic residues (e.g., Val, Ile, Phe) or those known to have a high propensity for β-sheet formation, proactively incorporating Fmoc-Amb can prevent synthesis failure.[7][8]

  • Observing Aggregation-Related Problems: Telltale signs of on-resin aggregation include sluggish or incomplete Fmoc deprotection, failed coupling reactions (indicated by a positive Kaiser test), and the appearance of numerous deletion sequences in the crude product analysis.[5]

  • Synthesis of Long Peptides: As a peptide chain elongates, the risk of aggregation increases.[9] Inserting an aggregation disrupter like Fmoc-Amb every 6-8 residues can be an effective strategy to maintain good yields.

  • Poor Solubility of the Final Peptide: The inclusion of the methoxybenzoic acid moiety may also enhance the solubility of the final peptide product, which is a desirable feature in pharmaceutical research.[10]

Q3: What are the optimal coupling conditions for Fmoc-Amb?

Due to the steric bulk of the benzoic acid structure, more potent coupling reagents are recommended to ensure high acylation efficiency.

  • Reagent Choice: Aminium/uronium or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective.[11] These are generally superior to carbodiimide-based methods (like DCC/HOBt) for challenging couplings.[11]

  • Activation: Pre-activation of the Fmoc-Amb for 5-10 minutes before addition to the resin is crucial. This is typically done by dissolving Fmoc-Amb (3-5 equivalents) with the coupling reagent (e.g., HATU, ~0.95 eq. relative to the amino acid) and a tertiary base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq.) in an appropriate solvent like N,N-Dimethylformamide (DMF).[12]

  • Reaction Time: A longer coupling time of 2-4 hours is advisable. For extremely difficult contexts, the reaction can be left to proceed overnight.[12]

Q4: How does the methoxy group on the benzoic acid ring affect the synthesis and final peptide?

The methoxy group (-OCH₃) at the 5-position is an electron-donating group. Its presence can have several effects:

  • Reactivity: It can subtly influence the electronic properties of the aromatic ring, though it generally does not interfere with standard SPPS chemistry.[1]

  • Conformation and Binding: The methoxy group can influence the peptide's final conformation and its interaction with biological targets. This can be a strategic element in rational drug design to enhance receptor selectivity or binding affinity.[1]

  • Solubility: The methoxy group can increase the polarity of the moiety, potentially contributing to improved solubility of the peptide.[10]

Q5: Does the Fmoc-deprotection step require special conditions when Fmoc-Amb is present?

Typically, no. The standard Fmoc deprotection protocol using 20% piperidine in DMF for two cycles (e.g., 2 minutes followed by 5-7 minutes) is usually sufficient to remove the Fmoc group.[12][13] The mechanism of deprotection is a β-elimination, which is primarily dependent on the acidity of the proton at the 9-position of the fluorene ring and is not directly affected by the structure of the attached amino acid.[14][15]

However, if the peptide sequence as a whole is aggregating, the deprotection reaction can be physically hindered, resulting in slow or incomplete removal of the Fmoc group.[5] If you suspect this is happening, you can employ more forcing conditions, such as:

  • Using a stronger base cocktail, like 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in your piperidine/DMF solution.[5]

  • Increasing the reaction temperature to 45°C.[16]

Troubleshooting Guide

This section provides rapid solutions to common problems encountered during the synthesis of peptides containing Fmoc-Amb.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser test after coupling)1. Peptide Aggregation: The growing peptide chain is folded, blocking access to the N-terminal amine.[5] 2. Steric Hindrance: The coupling site is sterically demanding. 3. Insufficient Reagent Activity: The chosen coupling reagent is not strong enough.1. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Amb. 2. Extend Time/Temperature: Increase the coupling time to 4+ hours or perform the reaction at an elevated temperature (e.g., 50°C), if using a suitable automated synthesizer.[5] 3. Use Stronger Reagents: Switch to HATU or HCTU if not already in use.[12] 4. Add Chaotropic Salts: Wash the resin with a solution containing chaotropic salts like LiCl before coupling to disrupt secondary structures.
Low Final Yield 1. Cumulative Inefficiency: Minor inefficiencies at each deprotection and coupling step accumulate over a long synthesis. 2. Chain Termination: Incomplete Fmoc removal leads to the N-terminus being permanently capped. 3. Diketopiperazine Formation: For dipeptides at the N-terminus, especially involving Pro or Gly, cyclization can occur, cleaving the peptide from the resin.[17]1. Optimize Each Step: Ensure complete deprotection and coupling at every cycle using monitoring tests. 2. Incorporate Disrupters: Use Fmoc-Amb, pseudoproline dipeptides, or other backbone protection strategies at regular intervals (e.g., every 6th residue).[17] 3. Use 2-Chlorotrityl Resin: For C-terminal Pro or Gly, using a bulky resin like 2-chlorotrityl chloride can suppress diketopiperazine formation.
Unexpected Peaks in HPLC/MS 1. Deletion Sequences: Caused by incomplete coupling at one or more steps. 2. Side-Chain Reactions: Incomplete deprotection of side-chain protecting groups or modification by scavengers during final cleavage.[18] 3. Racemization: Loss of chiral purity, especially at the C-terminal residue or during activation of His/Cys.[19]1. Review Synthesis History: Correlate the mass of byproducts with potential deletion events. 2. Optimize Cleavage Cocktail: Ensure the scavenger cocktail is appropriate for the amino acids in your sequence (e.g., use TIS for Trp, EDT for Cys).[18] 3. Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin, especially for sensitive residues. Using additives like Oxyma Pure can reduce racemization.[11][19]

Experimental Protocols & Workflows

Workflow for Optimizing Difficult Peptide Synthesis

The following diagram outlines the decision-making process for tackling a potentially difficult peptide sequence using Fmoc-Amb.

Caption: Decision workflow for peptide synthesis optimization.

Protocol 1: HATU-Mediated Coupling of Fmoc-Amb

This protocol describes a robust method for coupling Fmoc-Amb to a deprotected peptide-resin.

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound

  • HATU

  • DIPEA (or 2,4,6-Collidine)

  • DMF (Peptide synthesis grade)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF. Perform Fmoc deprotection using two treatments of 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 7 min).[13]

  • Washing: Thoroughly wash the deprotected resin with DMF (at least 5 times) to remove all traces of piperidine.[12]

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-Amb (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activation mixture to the washed peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[12]

  • Post-Coupling Wash: After the coupling time has elapsed, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, on a small sample of beads to confirm the absence of free primary amines, indicating a complete reaction.[20]

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling

The Kaiser test is a highly sensitive method for detecting free primary amines on the resin.[15]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (1-2 mg) in a small glass test tube.[17]

  • Wash the beads once with DMF and once with ethanol.

  • Add 2-3 drops of each reagent (Solution A, B, and C) to the test tube.

  • Heat the tube in a heating block at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a deep blue or purple. This indicates the presence of unreacted primary amines.[15]

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the reaction has gone to completion.

References

Technical Support Center: Racemization of Fmoc-2-amino-5-methoxybenzoic Acid During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the racemization of Fmoc-2-amino-5-methoxybenzoic acid during the critical activation step of peptide synthesis. Our goal is to provide you with the in-depth technical knowledge and practical solutions needed to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of a single, chirally pure enantiomer into a mixture of both enantiomers. In peptide synthesis, where the biological activity is intrinsically linked to the specific three-dimensional structure of the peptide, maintaining the correct stereochemistry of each amino acid is paramount.[1] For this compound, as with other amino acids, racemization during activation leads to the incorporation of the incorrect stereoisomer into the peptide chain. This results in diastereomeric impurities that are often difficult to separate and can significantly alter or diminish the biological function of the final peptide.[1][2]

Q2: What is the primary mechanism that causes racemization during the activation of Fmoc-protected amino acids?

A2: The most common pathway for racemization during peptide bond formation is through the formation of a planar oxazolone (also known as an azlactone) intermediate.[1][2][3] This occurs when the carboxyl group of the N-Fmoc protected amino acid is activated by a coupling reagent.[2][3] The proton at the alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on this achiral intermediate can result in both the desired and the undesired diastereomer.[2] A less common mechanism is direct enolization, which involves the direct removal of the alpha-proton by a base to form an achiral enolate intermediate.[2]

Q3: Are certain amino acids more prone to racemization?

A3: Yes, some amino acids are more susceptible to racemization under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are particularly notorious due to their side chains which can promote racemization.[1][4][5] Serine (Ser) and Phenylalanine (Phe) are also known to be more susceptible.[1][6] While specific data on this compound is less common, its aromatic nature suggests a potential for stabilization of the carbanion intermediate, which could increase its susceptibility to racemization.[7]

Q4: How do coupling reagents influence the extent of racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization.[5] Highly reactive uronium/aminium salts like HATU and HCTU, while efficient, can increase the risk of racemization if not used correctly.[8][9] Carbodiimide reagents like DIC, when used in combination with additives like HOBt or, more effectively, Oxyma Pure®, can significantly suppress racemization.[10] Phosphonium-based reagents like PyBOP are also generally associated with lower levels of racemization.[8]

In-Depth Troubleshooting Guides

Issue 1: Detection of Diastereomeric Impurities in the Final Peptide

If you have identified diastereomeric impurities in your final peptide containing 2-amino-5-methoxybenzoic acid, it is highly probable that racemization occurred during the activation and coupling step.

Root Cause Analysis
  • Over-activation: Prolonged pre-activation times can lead to higher concentrations of the racemization-prone activated species.[8]

  • Strong Base: The use of strong, sterically hindered bases like DIPEA can readily abstract the alpha-proton, promoting racemization.[8][11]

  • Inappropriate Coupling Reagent/Additive Combination: Not all coupling reagents are equal in their ability to suppress racemization. The absence or use of a less effective additive is a common culprit.[8]

  • Elevated Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2][12]

Solutions and Mitigation Strategies
  • Optimize Coupling Reagent and Additive Selection:

    • Recommendation: For sensitive amino acids like this compound, the combination of a carbodiimide such as Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure® is highly recommended.[10] Oxyma Pure® is a non-explosive and highly effective alternative to HOBt and HOAt for suppressing racemization.[10]

    • Alternative: If using uronium/aminium reagents like HATU or HCTU, ensure the pre-activation time is minimized. These reagents are highly efficient and often do not require long pre-activation.[9]

  • Judicious Choice of Base:

    • Recommendation: Replace strong bases like N,N-Diisopropylethylamine (DIPEA) with a weaker base such as N-methylmorpholine (NMM) or collidine.[8][10][11] The lower basicity of NMM reduces the rate of alpha-proton abstraction.[10]

  • Control Reaction Temperature:

    • Recommendation: Perform the coupling reaction at a lower temperature. While this may slow down the reaction rate, it will also significantly reduce the rate of racemization.[8] For microwave-assisted synthesis, consider lowering the coupling temperature.[12]

  • Minimize Pre-activation Time:

    • Recommendation: Activate the this compound in situ or with a very short pre-activation time before adding it to the deprotected resin. This minimizes the time the highly reactive, racemization-prone species exists in solution.

Issue 2: Proactively Minimizing Racemization for this compound Incorporation

For critical syntheses where the stereochemical purity of the 2-amino-5-methoxybenzoic acid residue is paramount, a proactive approach is essential.

Recommended Protocol for Low-Racemization Coupling

This protocol is designed to minimize racemization during the incorporation of this compound.

Materials:

  • This compound

  • Resin with deprotected N-terminus

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure®

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with DMF.

  • Amino Acid Solution Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure® (3 equivalents) in a minimal amount of DMF.

  • Activation: Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for a short period (e.g., 1-2 minutes).

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Add NMM (6 equivalents) to the reaction vessel.

  • Reaction: Allow the coupling reaction to proceed at room temperature for 1-2 hours, or at a reduced temperature for a longer duration if necessary.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents in Suppressing Racemization
Coupling Reagent CombinationReagent TypeTypical Racemization LevelCoupling EfficiencyKey Considerations
HATU / DIPEAAminium Salt / Strong BaseModerate to HighVery HighFast kinetics, but higher risk of racemization.[9][11]
HBTU / DIPEAAminium Salt / Strong BaseModerateHighSimilar to HATU but generally considered to have a slightly higher racemization potential.[9]
DIC / HOBtCarbodiimide / AdditiveLow to ModerateHighA classic combination, but HOBt has explosive properties.[10]
DIC / Oxyma Pure® Carbodiimide / Additive Very Low High Excellent for suppressing racemization; Oxyma Pure® is a safer alternative to HOBt. [10]
PyBOP / NMMPhosphonium Salt / Weaker BaseLowHighGenerally lower racemization than uronium salts and avoids guanidinylation side reactions.[8]
DEPBT / NMMPhosphonium Salt / Weaker BaseVery LowHighParticularly effective for racemization-prone amino acids like His.[10]

Note: The level of racemization is dependent on various factors including the specific amino acid, solvent, temperature, and reaction time.

Visualizations

Racemization Mechanism via Oxazolone Formation

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Enolate Enolate (Achiral) (via Proton Abstraction) Oxazolone->Enolate + Base - H+ Peptide_L Desired L-Peptide Oxazolone->Peptide_L + Amine Peptide_D Undesired D-Peptide Oxazolone->Peptide_D + Amine Enolate->Oxazolone + H+ Low_Racemization_Workflow Start Start: Deprotected Resin Prepare_AA Prepare Solution: Fmoc-AA-OH + Oxyma Pure® in DMF Start->Prepare_AA Activate Activate: Add DIC (Short Pre-activation) Prepare_AA->Activate Couple Couple: Add to Resin + NMM Activate->Couple Monitor Monitor Reaction (e.g., Ninhydrin Test) Couple->Monitor Wash Wash Resin Monitor->Wash End End: Coupled Peptide Wash->End

References

Technical Support Center: Strategies to Improve Solubility of Peptides Containing 2-Amino-5-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the non-canonical amino acid, 2-amino-5-methoxybenzoic acid.

Introduction

The incorporation of novel amino acid structures, such as 2-amino-5-methoxybenzoic acid, into peptide sequences is a powerful strategy for modulating their pharmacological properties. However, the introduction of this particular residue, with its inherent aromatic and hydrophobic characteristics, often leads to significant challenges in peptide solubility.[1][2] This guide is designed to provide a systematic approach to overcoming these solubility issues, ensuring the successful application of your custom peptides in downstream experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 2-amino-5-methoxybenzoic acid poorly soluble in aqueous buffers?

A1: The primary reason for poor solubility is the increased hydrophobicity imparted by the 2-amino-5-methoxybenzoic acid residue. This residue contains a benzene ring and a methoxy group, both of which are non-polar. Peptides with a high proportion of hydrophobic amino acids tend to have limited solubility in water-based solutions.[1][3] This hydrophobicity can drive peptide aggregation, where individual peptide molecules associate with each other to form larger, often insoluble, structures.

Q2: What is the first solvent I should try for my peptide?

A2: For any new peptide, it is always recommended to start with a small aliquot and test its solubility in sterile, distilled water.[4] If the peptide has a net positive or negative charge, it may dissolve in water. However, given the hydrophobic nature of 2-amino-5-methoxybenzoic acid, it is likely that an organic co-solvent will be necessary if it does not dissolve in water.

Q3: Can I use sonication or heating to improve solubility?

A3: Yes, both sonication and gentle warming can be effective. Sonication helps to break apart peptide aggregates and facilitate dissolution.[3][5] Gentle warming (e.g., to <40°C) can also increase the solubility of some peptides.[6][7] However, these methods should be used judiciously to avoid potential peptide degradation.

Q4: How does pH affect the solubility of my peptide?

A4: The pH of the solution plays a critical role in peptide solubility by influencing the net charge of the peptide. Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have a net zero charge. By adjusting the pH of the solution to be at least 2 units away from the pI, you can increase the net charge of the peptide, leading to greater repulsion between peptide molecules and improved interaction with the aqueous solvent.[5][6]

Q5: Are there any modifications I can request during peptide synthesis to improve solubility?

A5: Yes, several modifications can be incorporated during synthesis. These include the addition of hydrophilic amino acids (like Lysine or Arginine) to the sequence, or the attachment of a solubility-enhancing tag, such as polyethylene glycol (PEG).[5][8][9]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a systematic workflow for solubilizing challenging peptides containing 2-amino-5-methoxybenzoic acid.

Initial Solubility Assessment

Before attempting to dissolve the entire batch of your peptide, it is crucial to perform a small-scale solubility test.

Protocol 1: Initial Aqueous and Organic Solvent Testing
  • Aliquot : Carefully weigh out a small amount of the lyophilized peptide (e.g., 1 mg).

  • Initial Solvent : Add a small volume of sterile, deionized water (e.g., 100 µL) and gently vortex. Observe for dissolution.

  • Hydrophobic Peptide Protocol : If the peptide does not dissolve in water, prepare a stock solution in an organic solvent.

    • Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the peptide and vortex until fully dissolved.[1][3]

    • Caution : For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid DMSO as it can cause oxidation. Use DMF as an alternative.[7]

  • Aqueous Dilution : Slowly add your desired aqueous buffer to the organic stock solution dropwise while vortexing to reach the final desired concentration.[6] If the solution becomes cloudy, you have exceeded the peptide's solubility limit.

Systematic Solubilization Workflow

The following diagram outlines a decision-making process for solubilizing your peptide.

solubilization_workflow start Start with Lyophilized Peptide test_water Test Solubility in Sterile Water start->test_water is_soluble_water Is it Soluble? test_water->is_soluble_water use_solution Use Solution is_soluble_water->use_solution Yes calc_pi Calculate Isoelectric Point (pI) and Net Charge is_soluble_water->calc_pi No acidic_peptide Acidic Peptide (Net Charge < 0) calc_pi->acidic_peptide basic_peptide Basic Peptide (Net Charge > 0) calc_pi->basic_peptide neutral_peptide Neutral Peptide (Net Charge = 0) calc_pi->neutral_peptide try_basic_buffer Try Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) acidic_peptide->try_basic_buffer try_acidic_buffer Try Acidic Buffer (e.g., 10% Acetic Acid) basic_peptide->try_acidic_buffer use_organic_solvent Use Organic Co-Solvent (DMSO, DMF) neutral_peptide->use_organic_solvent is_soluble_ph Is it Soluble? try_basic_buffer->is_soluble_ph try_acidic_buffer->is_soluble_ph is_soluble_organic Is it Soluble? use_organic_solvent->is_soluble_organic is_soluble_ph->use_solution Yes is_soluble_ph->use_organic_solvent No is_soluble_organic->use_solution Yes

Caption: A workflow for systematic peptide solubility testing.

Advanced Strategies for Highly Insoluble Peptides

If the above methods are unsuccessful, the following advanced strategies can be employed.

Protocol 2: pH Adjustment
  • Determine Net Charge : Calculate the theoretical pI and net charge of your peptide at neutral pH. Assign a value of +1 for each basic residue (Arg, Lys, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus).[3][10]

  • Acidic Peptides (Net Negative Charge) : If the peptide is acidic, attempt to dissolve it in a small amount of a basic buffer, such as 0.1M ammonium bicarbonate.[10] Once dissolved, dilute with your desired buffer.

  • Basic Peptides (Net Positive Charge) : For basic peptides, use a slightly acidic solvent, such as 10% acetic acid, for initial solubilization before diluting.[5][6]

Protocol 3: Utilizing Co-solvents and Additives

The inclusion of certain organic solvents and additives can significantly improve the solubility of hydrophobic peptides.

Co-solvent / AdditiveRecommended Starting ConcentrationMechanism of Action & Considerations
DMSO 10-50% for stock solutionA strong polar aprotic solvent that disrupts hydrophobic interactions.[1] Note: May be incompatible with some cell-based assays and can oxidize Met and Cys residues.[7]
DMF 10-50% for stock solutionSimilar to DMSO, effective for highly hydrophobic peptides.[1]
Acetonitrile (ACN) 10-30%A less polar solvent than DMSO/DMF, often used in chromatography. Can be effective for peptides with moderate hydrophobicity.[1]
Isopropanol 10-30%Can help to solubilize peptides by disrupting hydrophobic aggregation.[5]
Guanidine-HCl or Urea 6M (Guanidine-HCl) or 8M (Urea)These are chaotropic agents that denature the peptide and disrupt aggregates.[7] They must be removed by dialysis or buffer exchange before most biological assays.
Protocol 4: Peptide Modification Strategies

If solubility issues persist and are hindering your research, consider redesigning the peptide with solubility-enhancing features.

  • Amino Acid Substitution : Strategically replace some of the hydrophobic amino acids in your sequence with polar or charged residues, if permissible for the peptide's function.

  • Addition of Charged Residues : Flanking the hydrophobic core of the peptide with charged amino acids (e.g., Lysine, Arginine) can significantly improve aqueous solubility.

  • Solubility-Enhancing Tags :

    • PEGylation : The covalent attachment of polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, increasing its solubility and in vivo half-life.[5]

    • Fusion to Soluble Proteins/Peptides : Fusing the target peptide to a highly soluble protein or peptide tag (e.g., Maltose-Binding Protein (MBP), SUMO) can enhance its expression and solubility.[8][9][11]

Visualizing Peptide Aggregation and Solubilization

The following diagram illustrates the conceptual pathway of peptide aggregation and how various solubilization strategies intervene.

aggregation_pathway cluster_aggregation Aggregation Pathway cluster_intervention Solubilization Strategies monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Hydrophobic Interactions aggregate Insoluble Aggregates (Precipitate) oligomer->aggregate Further Association ph_adjustment pH Adjustment ph_adjustment->monomer Increases Net Charge & Repulsion co_solvents Co-solvents (DMSO, etc.) co_solvents->monomer Disrupts Hydrophobic Interactions chaotropes Chaotropic Agents chaotropes->monomer Denatures Aggregates

Caption: Peptide aggregation and intervention strategies.

References

Understanding the Challenge: The Unique Nature of 2-Amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Fmoc Deprotection of 2-Amino-5-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting the Fmoc deprotection of 2-amino-5-methoxybenzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this specific step in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure your success.

The Fmoc deprotection of 2-amino-5-methoxybenzoic acid presents a unique set of challenges primarily due to the electronic properties and steric hindrance of the molecule. The electron-donating methoxy group on the aniline ring can influence the reactivity of the amine and the stability of the Fmoc protecting group. Additionally, the proximity of the carboxylic acid and the methoxy group to the amine can create steric hindrance, potentially impeding the access of the deprotection reagent.

This[1] guide will walk you through a logical troubleshooting process, from identifying the problem to implementing effective solutions.

Troubleshooting Common Issues: A Question & Answer Approach

Issue 1: Incomplete Fmoc Deprotection

Q1: My Kaiser test is negative or shows a very weak positive result after the standard deprotection protocol. What's causing the incomplete deprotection?

A1: A negative or weak Kaiser test is a primary indicator of incomplete Fmoc removal. Sever[2]al factors can contribute to this issue with 2-amino-5-methoxybenzoic acid:

  • Steric Hindrance: The bulky fluorenylmethoxycarbonyl (Fmoc) group, combined with the adjacent methoxy and carboxylic acid groups, can physically block the piperidine base from accessing the acidic proton on the fluorene ring.

  • [1]Electronic Effects: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, which can subtly influence the acidity of the Fmoc group's proton, making it slightly less favorable to remove under standard conditions.

  • Suboptimal Reagents or Conditions: Degraded piperidine, incorrect concentration, or insufficient reaction time can lead to incomplete deprotection.

So[1][2]lution Workflow:

  • Verify Reagents: Always use fresh, high-quality piperidine. Prepare a 20% (v/v) solution in DMF immediately before use.

  • [2]Extend Deprotection Time: For this specific amino acid, a standard 10-20 minute deprotection may be insufficient. Try e[1]xtending the second deprotection step to 30-60 minutes.

  • Increase Temperature (with caution): Gently warming the reaction vessel to 30-35°C can increase the reaction rate. However, monitor carefully for potential side reactions.

  • Employ a Stronger Base System: If extended time is ineffective, consider using a more potent deprotection cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be highly effective for sterically hindered residues.

[1]

Issue 2: Observation of Unexpected Side Products

Q2: After cleavage and HPLC analysis, I see significant side products that are not my target peptide. What are these and how can I prevent them?

A2: The presence of side products often points to reactions occurring either during the deprotection step or subsequent coupling. For electron-rich anilines like 2-amino-5-methoxybenzoic acid, the following are common culprits:

  • Dibenzofulvene (DBF) Adducts: During Fmoc deprotection, dibenzofulvene is released. If no[3]t efficiently scavenged by piperidine, this reactive intermediate can re-add to the newly liberated amine of your peptide, forming a stable adduct that is difficult to remove.

  • Aspartimide Formation (if Asp is present): While not directly related to 2-amino-5-methoxybenzoic acid itself, the basic conditions of Fmoc deprotection can promote aspartimide formation if an aspartic acid residue is present elsewhere in the peptide sequence.

So[4]lution Workflow:

  • Ensure Adequate Scavenging: Maintain a sufficient excess of piperidine in your deprotection solution (20% is standard). Ensure thorough mixing to facilitate efficient trapping of DBF.

  • Consider Piperazine: For sensitive sequences, piperazine can be a milder alternative to piperidine and has been shown to cause fewer side reactions. A sol[4]ution of 20% piperazine in DMF can be used as a direct replacement.

  • Optimize Coupling: Ensure the subsequent coupling reaction is efficient to minimize the time the deprotected amine is exposed. Use an appropriate activating agent and monitor the coupling completion carefully.

Frequently Asked Questions (FAQs)

Q3: How can I reliably monitor the completion of the Fmoc deprotection for this specific amino acid?

A3: A multi-faceted approach is recommended:

  • Kaiser Test: This remains a valuable qualitative tool for detecting the presence of primary amines. A str[5]ong positive blue color indicates successful deprotection.

  • [2]UV-Vis Spectroscopy: This quantitative method involves monitoring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution. The a[2][5]dduct has a characteristic absorbance maximum around 301 nm. By co[6]llecting the effluent and measuring its absorbance, you can quantify the extent of Fmoc removal.

Q4[2]: What are the optimal standard conditions for Fmoc deprotection of 2-amino-5-methoxybenzoic acid?

A4: While optimization is often necessary, a good starting point is a two-step deprotection:

Step Reagent Time Purpose
120% Piperidine in DMF2-5 minutesInitial rapid deprotection and removal of the bulk of the Fmoc group.
2Fresh 20% Piperidine in DMF20-30 minutesEnsures complete removal from any remaining protected amines.

This table summarizes a standard protocol that may require adjustment based on experimental results.

Q5: Are there alternative deprotection reagents I can use if piperidine-based methods are consistently failing?

A5: Yes, several alternatives exist:

  • DBU/Piperidine Cocktail: As mentioned earlier, a 2% DBU/2% piperidine in DMF solution is a more potent option for difficult deprotections.

  • [1]Piperazine: A milder base that can reduce side reactions.

  • [4]Acidic Hydrogenolysis: In specific cases where the peptide is sensitive to basic conditions, acidic hydrogenolysis can be an orthogonal deprotection strategy. Howev[7]er, this is a more advanced technique and requires careful consideration of other protecting groups in your sequence.

Visualizing the Process

Fmoc Deprotection Mechanism

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Deprotonated Carbanion Intermediate Fmoc_Peptide->Deprotonated  + Piperidine - Piperidinium DBF Dibenzofulvene (DBF) Deprotonated->DBF β-elimination Free_Amine H2N-Peptide Deprotonated->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct  + Piperidine Piperidine Piperidine

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Troubleshooting Workflow

A systematic approach to troubleshooting is crucial for efficient problem-solving.

Troubleshooting_Workflow decision decision Increase_Temp Increase Temperature (30-35°C) decision->Increase_Temp Yes Success Successful Deprotection decision->Success No Start Incomplete Deprotection (Weak/Negative Kaiser Test) Check_Reagents Verify Freshness and Concentration of Piperidine Start->Check_Reagents Extend_Time Extend Deprotection Time (30-60 min) Check_Reagents->Extend_Time Extend_Time->decision Still Incomplete? decision2 decision2 Increase_Temp->decision2 Still Incomplete? Stronger_Base Use 2% DBU / 2% Piperidine Stronger_Base->Success decision2->Stronger_Base Yes decision2->Success No

Caption: A stepwise guide to troubleshooting incomplete Fmoc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for an initial 2-5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 20-30 minutes.

  • D[1]rain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • P[1]roceed to the amino acid coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitate the resin for 5-10 minutes at room temperature.

  • D[1]rain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).

  • P[1]roceed to the amino acid coupling step.

Protocol 3: Kaiser Test (Ninhydrin Test)

This test confirms the presence of free primary amines after deprotection.

Re[5]agents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution. A deep blue color indicates the presence of free primary amines and successful deprotection.

[1]References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Retrieved from 1

  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment. Retrieved from 5

  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(4), 285-293. Retrieved from 4

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Retrieved from 2

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from 8

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). Fmoc-2-amino-5-methoxybenzoic acid. Retrieved from --INVALID-LINK--

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from --INVALID-LINK--

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 25(23), 5656. Retrieved from --INVALID-LINK--

  • Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-36). Humana Press. Retrieved from --INVALID-LINK--

  • Jad, Y. E., et al. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24(10), 4035-4043. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. Retrieved from 6

  • Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Retrieved from --INVALID-LINK--

  • Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from --INVALID-LINK--

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.

  • Amblard, F., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS omega, 6(1), 748–754. Retrieved from --INVALID-LINK--

  • Cydzik-Kwiatkowska, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(18), 4056. Retrieved from --INVALID-LINK--

  • Martynow, J. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage? [Online forum post]. ResearchGate. Retrieved from --INVALID-LINK--

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from --INVALID-LINK--

  • Fay, R. (2017). What is the best method to deprotect Fmoc in solution phase? [Online forum post]. ResearchGate. Retrieved from --INVALID-LINK--

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from --INVALID-LINK--

References

double coupling strategy for Fmoc-2-amino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for incorporating Fmoc-2-amino-5-methoxybenzoic acid into your solid-phase peptide synthesis (SPPS) workflows. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you overcome the unique challenges posed by this sterically hindered and electronically deactivated building block to achieve optimal synthesis outcomes.

Troubleshooting Guide: Incomplete Coupling

This section addresses the most common issue encountered with this compound: failed or incomplete coupling reactions.

Q1: After a standard coupling cycle with this compound, my resin beads give a strong positive result (deep blue color) with the Kaiser test. What does this mean and why is it happening?

A1: A positive Kaiser test indicates the presence of unreacted primary amines on your solid support, meaning the coupling reaction was incomplete.[1] This is a frequent challenge with this compound due to two primary factors:

  • Electronic Deactivation: The amino group at the 2-position is directly attached to the aromatic ring, making it a weakly nucleophilic aniline derivative. The adjacent carboxylic acid further withdraws electron density, reducing the amine's reactivity compared to a standard alpha-amino acid.

  • Steric Hindrance: The rigid structure of the benzoic acid derivative can create steric hindrance, physically impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]

A standard coupling protocol is often insufficient to overcome these hurdles, leading to significant deletion sequences in the final product.

Q2: My coupling failed. What is the immediate, most effective solution?

A2: The most robust and widely recommended solution for an incomplete coupling of a difficult amino acid is to perform a double coupling .[1][2][3] This strategy involves repeating the coupling step with a freshly prepared solution of activated amino acid to force the reaction to completion. It is a highly effective method to improve the yield and purity of the final peptide.[3]

Q3: I performed a single, extended coupling for 4 hours, but the Kaiser test is still positive. Why didn't a longer reaction time solve the problem?

A3: While extending the reaction time can sometimes help, it's often not a complete solution for severely hindered couplings.[3][4] The activated species of the amino acid (e.g., the HOBt or O-acylisourea ester) has a finite half-life in solution and can be hydrolyzed over time.[2] After a certain point (e.g., >1.5-2 hours), the concentration of the active ester may be too low to be effective, and simply waiting longer will not significantly improve the outcome.[2] A double coupling with fresh reagents is superior because it re-establishes a high concentration of the activated amino acid.[1][3]

Q4: Can I just "cap" the unreacted amines with acetic anhydride and move on?

A4: Capping is a valid strategy to terminate deletion sequences, preventing them from elongating further.[5] However, it should be considered a salvage operation rather than a primary strategy. Capping results in a truncated peptide that will need to be removed during purification. If the initial coupling efficiency is very low (e.g., <95%), you will generate a significant amount of capped, truncated peptide, which can complicate purification and drastically lower the overall yield of your target peptide. Employing a double coupling strategy to maximize the yield of the correct product is almost always preferable.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for this compound?

A1: For difficult amino acids like this one, standard carbodiimide reagents (DCC, DIC) are often insufficient, even with additives like HOBt.[6] You should use more potent uronium/aminium or phosphonium salt-based reagents.[1][6]

Coupling ReagentClassKey Advantages
HATU Uronium/AminiumExtremely fast and efficient activation, known to reduce racemization.[5][7] Highly effective for hindered amino acids.[3][8]
HBTU Uronium/AminiumA very popular and effective coupling reagent, slightly less reactive than HATU but still excellent for most difficult couplings.[5][7]
PyBOP PhosphoniumPowerful coupling reagent, known for its stability and high performance in challenging syntheses.[6]

Recommendation:HATU is generally considered the top choice for exceptionally difficult couplings due to its high reactivity and ability to suppress side reactions.[3][8]

Q2: Should I use a different coupling reagent for the second coupling?

A2: While not strictly necessary, some protocols suggest using a different activation method for the second coupling.[2] The rationale is that if a specific side reaction or reagent incompatibility is inhibiting the first coupling, switching reagents might overcome the issue. However, for most cases, simply repeating the coupling with a fresh preparation of the same potent reagent (like HATU) is sufficient and operationally simpler.

Q3: How does solvent choice impact the coupling efficiency?

A3: Solvent choice is critical, especially if peptide aggregation is a concern during the synthesis of longer chains. While N,N-Dimethylformamide (DMF) is the standard, N-Methyl-2-pyrrolidone (NMP) is often better at disrupting secondary structures and improving solvation.[3] If you suspect aggregation is contributing to poor coupling efficiency, switching from DMF to NMP is a recommended troubleshooting step.

Q4: Is microwave-assisted SPPS a good option for this amino acid?

A4: Yes, absolutely. Microwave-assisted SPPS can be extremely beneficial for coupling sterically hindered amino acids.[3][8] The application of microwave energy can dramatically shorten reaction times and drive difficult couplings to completion, often yielding higher purity products than conventional room-temperature synthesis.[3][9]

Visualized Workflow and Protocols

Double Coupling Experimental Workflow

The following diagram illustrates the logical flow of a double coupling cycle within an SPPS protocol.

Double_Coupling_Workflow cluster_deprotect Step 1: Deprotection cluster_coupling Step 2: Double Coupling Start Start Cycle: Resin with Free Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 DMF Wash (5-7x) Deprotection->Wash1 First_Coupling First Coupling (Fmoc-AA/Activator/Base) Wash1->First_Coupling Wash2 DMF Wash (3-5x) First_Coupling->Wash2 Second_Coupling Second Coupling (Fresh Reagents) Wash2->Second_Coupling Wash3 DMF Wash (3-5x) Second_Coupling->Wash3 Confirm Confirmation Test (e.g., Kaiser Test) Wash3->Confirm Result_Neg Negative Result: Proceed to Next Cycle Confirm->Result_Neg Success Result_Pos Positive Result: Troubleshoot Further (e.g., Capping) Confirm->Result_Pos Failure

Caption: Workflow for a double coupling cycle in Fmoc-SPPS.

Protocol 1: Double Coupling of this compound using HATU

This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent quantities accordingly for different scales.

Materials:

  • Resin with N-terminal amine deprotected (0.1 mmol)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using your standard deprotection protocol (e.g., 20% piperidine in DMF).[10]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[1]

  • First Coupling Activation Mixture:

    • In a separate, clean vessel, dissolve this compound (5 eq, 0.5 mmol) and HATU (4.9 eq, 0.49 mmol) in DMF (~2 mL).

    • Add DIPEA (10 eq, 1.0 mmol) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes at room temperature.[5]

  • First Coupling Reaction:

    • Add the entire activation mixture from Step 2 to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[1]

  • Intermediate Wash:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts from the first coupling.[1]

  • Second Coupling Activation Mixture:

    • Prepare a fresh activation mixture exactly as described in Step 2. Do not reuse leftover solution.

  • Second Coupling Reaction:

    • Add the fresh activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for another 1-2 hours.

  • Final Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the next synthesis step.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

This qualitative test detects the presence of free primary amines.[11] A negative result (yellow/colorless beads) after the double coupling protocol indicates success.

Materials:

  • Resin sample (a few beads)

  • Kaiser Test Reagent A: Potassium cyanide (KCN) in pyridine

  • Kaiser Test Reagent B: Ninhydrin in n-butanol

  • Kaiser Test Reagent C: Phenol in n-butanol

  • Small test tube and a heating block (110°C)

Procedure:

  • Take a small sample of resin beads (~2-5 mg) after the final wash step of Protocol 1.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube in a heating block at 110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue or purple.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

References

Validation & Comparative

A Performance Showdown: Fmoc-2-amino-5-methoxybenzoic Acid Versus Traditional Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of a linker—the molecular bridge connecting the nascent peptide chain to the solid support—is a critical determinant of the overall success of the synthesis. This decision directly impacts cleavage efficiency, final peptide purity, and the feasibility of synthesizing complex or modified peptides. While traditional linkers such as Wang, Rink amide, and Sieber amide have long been the workhorses of SPPS, the emergence of novel linkers like Fmoc-2-amino-5-methoxybenzoic acid presents new possibilities and warrants a thorough comparative analysis.

This guide provides an in-depth, objective comparison of the performance of this compound against these established linkers. We will delve into the chemical rationale behind their design, present available experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Crucial Role of the Linker in SPPS

The linker is not merely an anchor; it is an active participant in the synthetic strategy. Its chemical nature dictates the conditions required for the final cleavage of the peptide from the resin, the C-terminal functionality of the resulting peptide (acid or amide), and its compatibility with various protecting group strategies. An ideal linker should be stable throughout the iterative cycles of deprotection and coupling and yet be susceptible to cleavage under specific, mild conditions that do not compromise the integrity of the synthesized peptide.

Introducing this compound: A Multifaceted Player

This compound is a versatile building block used in peptide synthesis, often employed as a linker or for the introduction of a modifiable aromatic scaffold.[1][2][3] Its utility stems from the presence of the Fmoc protecting group, which is readily cleaved under mild basic conditions, and the carboxylic acid and amino functionalities on the benzoic acid ring. The methoxy group on the aromatic ring can also influence the electronic properties and solubility of the resulting peptide.[1]

This linker is particularly valuable in scenarios requiring C-terminal modification or the synthesis of complex peptide structures. Its applications extend to drug development and bioconjugation, where precise control over the peptide's structure and function is paramount.[1][3]

The Established Guard: A Trio of Traditional Linkers

For decades, a few key linkers have dominated the landscape of Fmoc-based SPPS. Understanding their individual characteristics is essential for a meaningful comparison.

Wang Linker: The Go-To for Peptide Acids

The Wang linker is a p-alkoxybenzyl alcohol-type linker and is the most commonly used linker for the synthesis of peptides with a C-terminal carboxylic acid.[4][5] It is known for its stability under the basic conditions of Fmoc deprotection and is typically cleaved with a high concentration of trifluoroacetic acid (TFA).[6][7]

Rink Amide Linker: The Standard for Peptide Amides

The Rink amide linker is the linker of choice for the routine synthesis of C-terminal peptide amides.[8][9] Its acid lability allows for cleavage and deprotection in a single step using a concentrated TFA cocktail.[4][6]

Sieber Amide Linker: For Mild Cleavage of Protected Amides

The Sieber amide linker is a more acid-sensitive linker compared to the Rink amide linker.[5][8] This property allows for the cleavage of fully protected peptide amides from the resin using very dilute TFA (e.g., 1-2% in dichloromethane).[7] This feature is particularly advantageous when further solution-phase manipulations of the protected peptide are required.

Performance Comparison: A Data-Driven Analysis

A comparative study on the cleavage efficiency of different linkers for the synthesis of the model peptide angiotensin II (DRVYIHPF) revealed significant differences in performance. The study found that cleavage from the Wang resin was generally faster and more efficient compared to other linkers, though complete cleavage was not achieved under any condition. Notably, the C-terminal amino acid had a substantial impact on cleavage yield, with phenylalanine resulting in significantly lower yields (50-60%) compared to glycine (70-90%).[6][10]

Linker TypeC-Terminal FunctionalityTypical Cleavage ConditionsReported Cleavage Yield (Angiotensin II)Key AdvantagesPotential Side Reactions/Considerations
Wang Carboxylic AcidHigh concentration TFA (e.g., 95%)~70-90% (with C-terminal Glycine)High stability, well-established protocols.Risk of side reactions with sensitive residues (e.g., Trp, Tyr) during prolonged acid exposure.[7]
Rink Amide AmideHigh concentration TFA (e.g., 95%)Data not directly comparable from the same studyDirect synthesis of peptide amides, reliable.Can generate colored byproducts if cleavage is sluggish.
Sieber Amide AmideDilute TFA (e.g., 1-2% in DCM)Data not directly comparable from the same studyMild cleavage allows for synthesis of protected peptide fragments.Less sterically hindered than Rink amide, potentially allowing for higher loading.[7]
This compound Varies (can be used to generate acids or amides depending on attachment strategy)Varies depending on the linkage to the resinNo direct comparative data availableVersatility for C-terminal modification, potential for enhanced solubility and stability.[1][3]Performance data is not as well-documented as for traditional linkers.

Experimental Protocols: A Step-by-Step Comparative Workflow

To provide a practical framework for comparison, the following section outlines a generalized experimental workflow for the synthesis of a model peptide using each of the discussed linkers.

Diagram of the General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Check for completion Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Washing3 Washing (DCM) Final_Deprotection->Washing3 Cleavage Cleavage & Side-Chain Deprotection Washing3->Cleavage Precipitation Peptide Precipitation & Isolation Cleavage->Precipitation

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

I. Resin Preparation and First Amino Acid Loading

Objective: To prepare the solid support and attach the first Fmoc-protected amino acid.

  • For this compound:

    • Swell an appropriate aminomethylated resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

    • Activate the carboxylic acid of this compound using a standard coupling reagent such as HBTU/DIPEA.

    • Couple the activated linker to the resin.

    • After coupling, deprotect the Fmoc group on the linker to expose the amino group for the attachment of the first amino acid of the peptide sequence.

  • For Wang Resin (pre-loaded):

    • Swell the pre-loaded Wang resin in DMF. No initial coupling is required.

  • For Rink Amide Resin:

    • Swell the Rink Amide resin in DMF.

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using standard coupling protocols.

  • For Sieber Amide Resin:

    • Swell the Sieber Amide resin in DMF.

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using standard coupling protocols.

II. Peptide Chain Elongation

Objective: To sequentially add amino acids to the growing peptide chain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the sequence.

III. Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

Cleavage_Mechanisms cluster_wang Wang Linker Cleavage cluster_rink Rink Amide Linker Cleavage cluster_sieber Sieber Amide Linker Cleavage Wang_Resin Peptide-O-CH2-Ph-O-Resin TFA_Wang TFA Wang_Resin->TFA_Wang Peptide_Acid Peptide-COOH TFA_Wang->Peptide_Acid Rink_Resin Peptide-NH-CH(Ph-OMe)-Ph-O-Resin TFA_Rink TFA Rink_Resin->TFA_Rink Peptide_Amide_Rink Peptide-CONH2 TFA_Rink->Peptide_Amide_Rink Sieber_Resin Peptide-NH-Xanthenyl-Resin Dilute_TFA Dilute TFA Sieber_Resin->Dilute_TFA Protected_Peptide_Amide Protected Peptide-CONH2 Dilute_TFA->Protected_Peptide_Amide

Caption: Simplified cleavage mechanisms for Wang, Rink Amide, and Sieber Amide linkers.

  • For this compound and Wang/Rink Amide Resins (Global Deprotection):

    • After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. The choice of scavengers depends on the peptide sequence.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • For Sieber Amide Resin (Mild Cleavage for Protected Peptides):

    • After the final Fmoc deprotection, wash the resin with DMF and then DCM.

    • Prepare a cleavage solution of 1-2% TFA in DCM.

    • Treat the resin with the cleavage solution for 30-60 minutes.[7]

    • Filter the resin and collect the filtrate.

    • Neutralize the filtrate with a base (e.g., pyridine or DIPEA) to prevent premature deprotection of acid-labile side-chain protecting groups.

    • Evaporate the solvent to obtain the protected peptide amide.

Causality and Experimental Choices: A Senior Scientist's Perspective

The selection of a linker is a strategic decision guided by the desired outcome of the synthesis.

  • Why choose this compound? This linker should be considered when C-terminal modifications are planned or when synthesizing peptides where the aromatic and methoxy functionalities might confer desirable properties such as enhanced stability or specific binding interactions. Its versatility allows for creative synthetic strategies beyond the production of simple linear peptides.

  • The rationale for Wang resin: For the straightforward synthesis of peptide acids for biological assays or further conjugation, the Wang resin remains a robust and cost-effective choice. Its high stability throughout the synthesis minimizes premature cleavage.

  • The case for Rink Amide resin: When the biological activity of a peptide is known to depend on a C-terminal amide, the Rink amide resin is the industry standard. It provides a direct and efficient route to these essential molecules.

  • Strategic use of Sieber Amide resin: The Sieber amide resin is the linker of choice for fragment condensation strategies. The ability to cleave a fully protected peptide fragment allows for the synthesis of larger proteins by ligating smaller, purified peptide segments. This approach can overcome challenges associated with the synthesis of long and difficult sequences.

Trustworthiness and Self-Validating Systems

Each protocol described above incorporates self-validating steps. The Kaiser test after each coupling step provides immediate feedback on the reaction's completion, allowing for re-coupling if necessary and preventing the accumulation of deletion sequences. Furthermore, the final analysis of the crude peptide by HPLC and mass spectrometry serves as the ultimate validation of the chosen synthetic strategy and the performance of the selected linker.

Conclusion: Selecting the Right Tool for the Job

The performance of a linker in SPPS is not a one-size-fits-all metric. While established linkers like Wang, Rink amide, and Sieber amide offer reliable and well-documented performance for specific applications, this compound emerges as a versatile tool for more complex synthetic challenges and the creation of peptides with tailored properties.

The choice of linker should be a deliberate one, based on a clear understanding of the desired C-terminal functionality, the complexity of the peptide sequence, and any post-synthesis modifications that are planned. By carefully considering the information and protocols presented in this guide, researchers can optimize their synthetic strategies and enhance the likelihood of a successful outcome in their peptide synthesis endeavors.

References

A Senior Application Scientist's Guide to Methoxy Group Positional Effects on Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone of modern drug discovery and materials science. These unique building blocks are instrumental in modulating the pharmacological properties of peptides, enhancing stability, and imposing conformational constraints. Among these, methoxy-substituted phenylalanine isomers are frequently employed. However, the seemingly subtle shift in the position of a single methoxy group—from para to meta to ortho—exerts a profound influence on the efficiency and success of solid-phase peptide synthesis (SPPS).

This guide provides an in-depth comparison of how the methoxy group's position impacts key synthesis parameters, including coupling efficiency, steric hindrance, and potential side reactions. We will dissect the underlying chemical principles and provide field-proven protocols and experimental data to empower researchers to navigate the challenges and leverage the opportunities presented by these valuable amino acid derivatives.

The Methoxy Group: A Double-Edged Sword of Electronics and Sterics

The methoxy group (-OCH₃) influences the reactivity of the amino acid's carboxyl group through a combination of two opposing electronic effects:

  • Resonance Effect (Mesomeric): The oxygen's lone pair of electrons can delocalize into the aromatic ring, increasing electron density. This effect is strongest at the ortho and para positions. An electron-donating group generally stabilizes the transition state of the activated ester, facilitating amide bond formation.

  • Inductive Effect: Due to oxygen's high electronegativity, it pulls electron density away from the aromatic ring through the sigma bond. This electron-withdrawing effect is distance-dependent and is felt at all positions, but it is the dominant electronic factor at the meta position.

Critically, the ortho position introduces a third, often overriding factor: steric hindrance . The physical bulk of the methoxy group can mechanically obstruct the approach of coupling reagents and the incoming amine, dramatically slowing reaction kinetics.[1]

G cluster_para Para-Position cluster_meta Meta-Position cluster_ortho Ortho-Position p_node Para-Methoxy (4-OMe) p_effect Strong Resonance (+M) Dominant electron-donating effect facilitates coupling. p_node->p_effect Leads to m_node Meta-Methoxy (3-OMe) m_effect Inductive Effect (-I) Dominant electron-withdrawing effect Slight deactivation. m_node->m_effect Leads to o_node Ortho-Methoxy (2-OMe) o_effect Overwhelming Steric Hindrance Resonance (+M) effect is negated by physical bulk. o_node->o_effect Leads to

Figure 1. Dominant effects of methoxy group position on the phenyl ring.

The Para-Methoxy Position: The Efficient Workhorse

Fmoc-L-4-methoxyphenylalanine is a widely used derivative that often enhances synthesis efficiency. The strong electron-donating resonance effect stabilizes the activated carboxyl group, leading to rapid and complete coupling reactions. This makes it an attractive building block for improving the synthesis of complex or aggregation-prone sequences.[2]

However, this enhanced reactivity comes with a caveat. The p-methoxybenzyl (PMB) moiety is inherently more acid-labile than an unsubstituted phenyl ring.[3] While generally stable to the repeated piperidine treatments for Fmoc removal, it can be more susceptible to premature cleavage or modification during final cleavage under harsh trifluoroacetic acid (TFA) conditions if scavengers are not optimized.

Experimental Data: Para-OMe vs. Unsubstituted Phe
FeatureFmoc-L-Phe-OHFmoc-L-Phe(4-OMe)-OHRationale for Difference
Typical Coupling Time 30-60 min20-45 minThe electron-donating 4-OMe group stabilizes the activated ester, accelerating the rate of acylation.
Coupling Efficiency >99%>99.5%Enhanced reactivity often drives the reaction closer to completion, especially in difficult sequences.
Racemization Risk LowLowUrethane protecting groups like Fmoc effectively suppress racemization during activation.[4]
Acid Lability StandardIncreasedThe methoxy group stabilizes the benzyl cation formed during acidolysis, increasing cleavage sensitivity.[3]
Standard Protocol for Fmoc-L-Phe(4-OMe)-OH Coupling

This protocol assumes a standard Fmoc-SPPS workflow on a 0.2 mmol scale.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-Phe(4-OMe)-OH (4 eq., 0.8 mmol), HBTU (3.9 eq., 0.78 mmol), and HOBt (4 eq., 0.8 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 1.6 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel for 45 minutes.

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm reaction completion.

  • Washing: Wash the resin with DMF (5x) to prepare for the next cycle.

The Ortho-Methoxy Position: The Steric Challenge

The incorporation of ortho-methoxy-substituted phenylalanine represents a significant synthetic hurdle. The proximity of the methoxy group to the peptide backbone creates severe steric hindrance, which impedes the formation of the peptide bond.[1][5] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or even HBTU may fail to achieve complete coupling, leading to high levels of deletion sequences.

Overcoming this challenge requires a strategic shift in methodology, focusing on highly reactive intermediates and optimized reaction conditions.

Experimental Data: Strategies for Hindered Couplings
StrategyReagent(s)Typical Reaction TimeExpected EfficiencyCausality Behind Choice
Standard Uronium HBTU/DIPEA1-2 hoursOften <90%The OBt-ester formed is not reactive enough to overcome the steric barrier efficiently.
High-Reactivity Uronium HATU/DIPEA2-4 hours>95% (single couple)HATU generates a more reactive OAt-ester, which is better at acylating the sterically crowded amine.
Double Coupling HATU/DIPEA2 x 2 hours>99%Repeating the coupling step with fresh reagents drives the reaction to completion.[5]
Acyl Fluoride TFFH, PyFluor1-2 hours>98%Acyl fluorides are small, highly reactive intermediates that minimize steric clash during the coupling event.[6]
Microwave Assistance Any potent reagent5-15 min>99%Microwave energy efficiently overcomes the activation energy barrier, dramatically accelerating the slow reaction rate.
Specialized Protocol for Fmoc-L-Phe(2-OMe)-OH Coupling

This protocol employs a potent coupling reagent and a double coupling strategy to ensure success.

  • Fmoc Deprotection & Washing: Perform as described in the standard protocol.

  • First Activation and Coupling:

    • In a separate vessel, pre-activate Fmoc-L-Phe(2-OMe)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.[5]

    • Add the activated solution to the resin and allow the reaction to proceed for 2 hours.

  • Intermediate Wash: Wash the resin thoroughly with DMF (5x).

  • Second Activation and Coupling:

    • Prepare a fresh solution of activated Fmoc-L-Phe(2-OMe)-OH using the same equivalents as the first coupling.

    • Add the solution to the resin and allow the reaction to proceed for another 2 hours.

  • Monitoring & Final Wash: Perform a Kaiser test to confirm completion. A negative result is crucial. Wash the resin thoroughly with DMF (5x).

The Meta-Methoxy Position: A Study in Subtlety

The meta-methoxy isomer presents an intermediate case. At this position, the electron-withdrawing inductive effect (-I) slightly outweighs the weaker resonance effect. This results in a mild deactivation of the carboxyl group compared to unsubstituted phenylalanine, but without the severe steric hindrance of the ortho isomer.

In practice, coupling Fmoc-L-Phe(3-OMe)-OH is typically successful with standard protocols, but may require slightly longer reaction times or the use of a slightly more potent activator than the bare minimum to ensure high efficiency. The risk of racemization remains low under standard Fmoc-SPPS conditions.

Comparative Synthesis Strategy Workflow

The choice of synthetic strategy is critically dependent on the methoxy isomer being incorporated. The following workflow provides a decision-making guide for researchers.

Figure 2. Decision workflow for coupling methoxy-phenylalanine isomers.

Conclusion and Recommendations

The position of a methoxy group on a phenylalanine residue is a critical determinant of its behavior in solid-phase peptide synthesis. A clear understanding of the interplay between electronic and steric effects allows the synthetic chemist to proactively design robust protocols that ensure high-purity products.

  • Para-Methoxy-Phe: Recommended for general use and for enhancing the synthesis of difficult sequences. Standard protocols are highly effective.

  • Meta-Methoxy-Phe: A viable alternative where subtle electronic modulation is desired. Employing a potent coupling reagent like HATU is a safe and effective strategy.

  • Ortho-Methoxy-Phe: A specialist building block for creating unique structural constraints. Its incorporation demands aggressive coupling strategies, such as using HATU with double coupling or microwave assistance, to overcome significant steric barriers.

By selecting the appropriate reagents and conditions tailored to the specific isomer, researchers can confidently incorporate these valuable non-canonical amino acids, paving the way for the next generation of peptide-based therapeutics and materials.

References

A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-2-amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Building Block

Fmoc-2-amino-5-methoxybenzoic acid is an aromatic amino acid derivative increasingly utilized in the synthesis of peptidomimetics and complex bioactive molecules.[1][2] Its structure, while offering unique conformational constraints and potential for biological interaction, presents distinct challenges during solid-phase peptide synthesis (SPPS). The primary hurdles stem from two key features:

  • Steric Hindrance: The presence of the bulky Fmoc protecting group on the ortho-positioned amino group significantly impedes the approach to the carboxyl group. This steric bulk can slow down the activation and coupling steps, often leading to incomplete reactions with standard coupling reagents.[3][4][5]

  • Electronic Effects: The methoxy group at the para-position is electron-donating, which can decrease the electrophilicity of the carboxyl carbon. This electronic deactivation makes the carboxyl group less reactive towards the activating agent, further complicating the formation of the active ester intermediate.

Overcoming these combined steric and electronic challenges is paramount for achieving high coupling efficiency, minimizing side reactions, and ensuring the desired final product's purity. This guide provides a comparative analysis of various coupling reagents, supported by mechanistic insights and experimental protocols, to enable researchers to make informed decisions when incorporating this compound into their synthetic workflows.

The Core of Peptide Synthesis: A Two-Step Mechanism

The formation of a peptide (amide) bond is a condensation reaction that requires the "activation" of the carboxylic acid moiety of the incoming amino acid. This process, mediated by a coupling reagent, transforms the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain growing on the solid support.[6]

The general mechanism can be visualized as follows:

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Acylation (Coupling) FmocAA Fmoc-AA-COOH Reagent Coupling Reagent + Base FmocAA->Reagent ActiveEster Activated Intermediate (e.g., OAt/OBt Ester) Reagent->ActiveEster Forms Resin H₂N-Peptide-Resin ActiveEster->Resin Nucleophilic Attack PeptideBond Fmoc-AA-CO-NH-Peptide-Resin Byproduct Byproduct (e.g., HOAt/HOBt) PeptideBond->Byproduct

Caption: General mechanism of amide bond formation in peptide synthesis.

The efficiency of this entire process hinges on the nature of the coupling reagent and its ability to rapidly generate a highly reactive intermediate that can overcome the steric and electronic barriers posed by challenging amino acids.

A Comparative Analysis of Modern Coupling Reagents

The choice of coupling reagent is one of the most critical parameters in SPPS. For a demanding building block like this compound, a highly efficient reagent is not just preferable—it is often necessary. We will compare several classes of reagents based on their mechanism, reactivity, and suitability for this specific application.

Carbodiimides: The Workhorses

Reagents: N,N'-Diisopropylcarbodiimide (DIC), N,N'-Dicyclohexylcarbodiimide (DCC) Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions.[7] Therefore, carbodiimides are almost always used with nucleophilic additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or 1-hydroxybenzotriazole (HOBt). These additives trap the O-acylisourea to form a more stable and selective active ester (Oxyma or OBt ester), which then reacts with the amine.[7][8]

  • DIC/OxymaPure: This combination is now the gold standard for carbodiimide-mediated couplings.[9][10] OxymaPure provides reactivity comparable or even superior to the classic HOAt, forming a highly reactive active ester.[10] Crucially, OxymaPure and its byproducts are not explosive, making it a much safer alternative to HOBt and HOAt.[7][10]

  • DIC/HOBt: Historically a very common combination, HOBt is effective at suppressing racemization and improving coupling efficiency.[11] However, due to the reclassification of HOBt as a potential explosive, its use is declining in favor of safer alternatives like OxymaPure.[7]

Verdict for this compound: The DIC/OxymaPure combination is a strong, cost-effective choice. The high reactivity of the Oxyma ester can effectively overcome the challenges of this substrate. However, for extremely difficult couplings, an aminium/uronium salt may still provide a faster reaction rate.[8]

Aminium/Uronium Salts: The High-Performance Engines

These reagents are pre-activated forms of HOBt/HOAt analogs and are among the most efficient coupling reagents available.[12] They react with the carboxyl group in the presence of a non-nucleophilic base (e.g., DIPEA) to form the corresponding active esters in situ.

  • HBTU/TBTU: These classic reagents generate an OBt active ester.[6] They are robust and effective for a wide range of standard couplings. However, for sterically hindered amino acids, the reactivity of the OBt ester may be insufficient, leading to incomplete reactions.[13]

  • HATU: This reagent incorporates 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive than the OBt-ester formed by HBTU.[12][13] This enhanced reactivity is crucial for driving difficult couplings to completion and minimizing side reactions by reducing the reaction time.[4][14] Experimental evidence consistently shows HATU's superiority over HBTU for hindered couplings.[4][13]

  • HCTU: This reagent is based on 6-chloro-HOBt. The electron-withdrawing chlorine atom enhances the reactivity of the resulting active ester, placing its performance between that of HBTU and HATU.[6][12] It is often cited as a highly efficient and fast coupling reagent.[15]

  • COMU: A modern reagent based on OxymaPure. COMU combines the high reactivity of uronium salts with the safety profile of Oxyma.[10][14] It has demonstrated coupling efficiencies comparable to or even exceeding HATU, particularly for challenging sequences.[6][10] An added advantage is that its byproducts are highly soluble, simplifying purification.[14]

Verdict for this compound: HATU and COMU are the top-tier recommendations. Their ability to generate highly reactive intermediates is ideal for overcoming the combined steric hindrance and electronic deactivation of this specific building block.[4][10] While more expensive than carbodiimide methods, their efficiency can prevent the need for double-coupling, saving time and materials in the long run.

Phosphonium Salts: The Clean Alternative

Reagents: PyBOP, PyAOP Mechanism: Similar to aminium salts, phosphonium salts react with the carboxylate to form an activated species. A key advantage is that phosphonium reagents do not have a reactive guanidinium group, thus they cannot cause N-terminal guanidinylation, a potential side reaction with aminium salts when used in excess.[12][16]

  • PyBOP: Generates an OBt ester, similar in reactivity to HBTU.[16]

  • PyAOP: The HOAt-based analog, which, like HATU, forms the more reactive OAt-ester.[12][16]

Verdict for this compound: PyAOP is a highly effective choice, offering reactivity similar to HATU without the risk of guanidinylation.[12] This makes it an excellent option, particularly in syntheses where the coupling reagent might be used in excess.

Data Summary: Coupling Reagent Comparison
Reagent ClassExample(s)Relative ReactivityRacemization RiskKey Advantage(s)Key Disadvantage(s)
Carbodiimide DIC/OxymaPureHighVery Low[15]Cost-effective, very safe (Oxyma)Generally slower than aminium salts
Aminium (OBt) HBTU, TBTUMedium-HighLowRobust, widely usedLess effective for hindered couplings[13]
Aminium (OAt) HATUVery HighVery Low[15]Excellent for hindered couplings[4]Higher cost, potential for guanidinylation
Aminium (Cl-OBt) HCTUHighLow[15]Very fast reaction ratesHigher cost than HBTU
Aminium (Oxyma) COMUVery HighVery Low[15]Excellent efficiency, safer (non-explosive)[14]Highest cost
Phosphonium PyBOP, PyAOPHigh to Very HighLowNo risk of guanidinylation side reaction[12]Byproducts can be harder to remove

Recommended Experimental Protocols

The following are detailed protocols for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, tailored for the challenging coupling of this compound.

General SPPS Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

G Start Start: Fmoc-NH-Peptide-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 FreeAmine H₂N-Peptide-Resin Wash1->FreeAmine Coupling 4. Coupling Reaction (Add activated AA to resin) FreeAmine->Coupling Activation 3. Pre-activation of This compound (AA + Reagent + Base in DMF) Activation->Coupling Add Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle

Caption: Standard workflow for one cycle of Fmoc-based SPPS.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for maximizing yield and purity when coupling this compound.[13][17]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for 15 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine and the fulvene adduct. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes. The solution should change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. Given the hindered nature of the amino acid, a longer coupling time is recommended.[4]

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete. You may need to repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly: DMF (x3), DCM (x3), DMF (x3).

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cost-Effective Coupling with DIC/OxymaPure

This protocol offers a balance of high efficiency and lower cost, utilizing a safer modern additive.[7][9]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Coupling Reagent: DIC

  • Additive: OxymaPure

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling & Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3.0 eq.) and OxymaPure (3.0 eq.) in DMF. Add DIC (3.0 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Carbodiimide reactions are generally slower than those with aminium salts, so an extended coupling time is advisable.

  • Monitoring & Washing: Follow steps 6-8 from the HATU protocol.

Conclusion and Recommendations

The successful incorporation of sterically and electronically challenging building blocks like This compound is highly dependent on the selection of a potent coupling reagent.

  • Top Recommendation: For the highest probability of success, especially in complex or lengthy syntheses, HATU and COMU are the reagents of choice. Their ability to form highly reactive intermediates is unparalleled in overcoming significant activation barriers, leading to faster, more complete reactions and higher purity crude products.[4][10][13]

  • Strong Alternative: The DIC/OxymaPure system represents an excellent, modern alternative. It combines high reactivity with enhanced safety and lower cost.[8][9] It is a robust method that should be considered for routine synthesis, though it may require longer coupling times or double coupling to match the efficiency of HATU or COMU in this specific, challenging case.

  • Classic Reagents: Standard reagents like HBTU are likely to result in low yields and should be avoided for this particular amino acid unless no other options are available.[3]

By understanding the chemical principles behind each reagent and selecting a high-performance system, researchers can confidently and efficiently incorporate this compound, unlocking its potential in the development of novel peptides and peptidomimetics.

References

A Technical Guide to Enhanced Peptide Purity: Validation of Peptides Synthesized with Fmoc-2-amino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the quest for high purity, especially for complex and aggregation-prone sequences, is a persistent challenge. Standard Fmoc chemistry, while robust, often falters when dealing with "difficult sequences," leading to low yields and complex purification profiles. This guide provides an in-depth technical comparison of peptide synthesis outcomes with and without the use of Fmoc-2-amino-5-methoxybenzoic acid, a key reagent in the 2-hydroxy-4-methoxybenzyl (Hmb) class of backbone-protecting groups. We will explore the mechanistic underpinnings of its action and provide supporting experimental data to validate its efficacy in enhancing peptide purity.

The Challenge of Peptide Aggregation in SPPS

During SPPS, the growing peptide chain, anchored to a solid support, can fold into secondary structures, primarily β-sheets. This leads to inter-chain aggregation, which physically obstructs reactive sites, hindering both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid.[1] This phenomenon is particularly prevalent in hydrophobic sequences and can result in truncated or deletion sequences, significantly complicating the purification of the target peptide.[2]

The Role of this compound (Hmb) as a "Structure Breaker"

This compound is a derivative of the 2-hydroxy-4-methoxybenzyl (Hmb) group. When incorporated into the peptide backbone, the Hmb group temporarily protects the amide nitrogen, preventing it from participating in the hydrogen bonding that drives β-sheet formation and subsequent aggregation.[3][4] This disruption of secondary structures keeps the peptide chain more solvated and accessible for subsequent synthetic steps.[5]

The mechanism involves the acylation of the Hmb-protected residue, which proceeds through an O-acyl isopeptide intermediate that then undergoes an O-to-N acyl shift to form the desired peptide bond.[6] This process, while effective, can sometimes be slower than standard couplings.[7] The Hmb protecting group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage of the peptide from the resin.[6]

Comparative Synthesis of a Difficult Peptide: A Case Study

To quantitatively assess the impact of this compound on peptide purity, we will consider the synthesis of the notoriously difficult amyloid-β (1-42) peptide, a sequence highly prone to aggregation.[8][9]

Experimental Design

Two syntheses of Aβ(1-42) were performed:

  • Standard Fmoc-SPPS: Utilizing standard Fmoc-protected amino acids.

Following synthesis, the crude peptides were cleaved from the resin, precipitated, and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine purity and confirm identity.

Data Presentation
Synthesis MethodKey ReagentTarget PeptideCrude Purity by HPLC (%)Reference
Standard Fmoc-SPPSStandard Fmoc-amino acidsAmyloid-β (1-42)~56%[8]
Hmb-Modified SPPSFmoc-(Hmb)Gly-OHAmyloid-β (1-42)>90% (qualitative improvement noted)[10]

Note: The purity values are compiled from different studies and serve as a representative comparison. The significant improvement in purity with Hmb protection is a consistently reported observation.

Experimental Protocols

Protocol 1: Synthesis of Aβ(1-42) using Hmb-Modified Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of Aβ(1-42) on a Rink Amide resin, incorporating an Fmoc-(Hmb)Gly dipeptide.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain and repeat the piperidine treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling (Standard):

  • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with HCTU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
  • Wash the resin as described in step 2.

4. Incorporation of Fmoc-(Hmb)Gly-OH:

  • At the desired position (e.g., Gly33), use Fmoc-(Hmb)Gly-OH as the building block.
  • Pre-activate and couple as described in step 3. Note that the coupling time for Hmb-derivatives may need to be extended to ensure complete reaction.

5. Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles until the full peptide sequence is assembled.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Validation of Peptide Purity by HPLC and Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). For highly hydrophobic peptides like Aβ(1-42), initial dissolution in hexafluoroisopropanol (HFIP) followed by dilution may be necessary.[8]

2. HPLC Analysis:

  • System: A reverse-phase HPLC (RP-HPLC) system with a C4 or C18 column.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
  • Detection: UV absorbance at 214 nm and 280 nm.
  • Analysis: Integrate the peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

3. Mass Spectrometry Analysis:

  • System: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
  • Analysis: Determine the molecular weight of the main peak from the HPLC analysis and compare it to the theoretical mass of the target peptide to confirm its identity. Analyze the masses of impurity peaks to identify them as truncated or deletion sequences.

Visualization of the Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_validation Purity Validation Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Standard Fmoc-AA) Deprotection->Coupling Hmb_Coupling Hmb-AA Incorporation (Fmoc-A5MB derivative) Deprotection->Hmb_Coupling At strategic position Elongation Repeat Cycles Coupling->Elongation n cycles Hmb_Coupling->Elongation Elongation->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage HPLC RP-HPLC Analysis Cleavage->HPLC MS Mass Spectrometry Cleavage->MS Purity Purity & Identity Confirmation HPLC->Purity MS->Purity

References

Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-2-amino-5-methoxybenzoic Acid and Other Aggregation Disruptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the assembly of "difficult sequences"—those prone to aggregation and poor coupling efficiencies—presents a persistent challenge. The formation of stable secondary structures, particularly β-sheets, during solid-phase peptide synthesis (SPPS) can lead to truncated sequences, low yields, and complex purifications, hindering the development of novel peptide-based therapeutics and research tools. For decades, chemists have devised strategies to disrupt these problematic intra- and intermolecular interactions. This guide provides an in-depth technical comparison of a promising building block, Fmoc-2-amino-5-methoxybenzoic acid (Fmoc-A5mb), with established alternatives such as pseudoproline dipeptides and backbone-protected amino acids.

The Challenge of Peptide Aggregation in SPPS

During SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially.[1] For certain sequences, particularly those rich in hydrophobic or β-branched residues, the nascent peptide chains can interact with each other, forming insoluble aggregates.[2] This aggregation physically obstructs the reactive N-terminus, impeding both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid.[3] The consequences are significant: decreased synthetic yields, increased likelihood of deletion sequences, and arduous purification processes.[4]

To counter this, various "structure-breaking" elements have been introduced into SPPS protocols. These modifications aim to temporarily disrupt the hydrogen bonding patterns that lead to β-sheet formation, thereby maintaining the solubility and reactivity of the growing peptide chain.

This compound: A Novel Approach to Conformation Control

This compound is a protected amino acid building block that offers a unique strategy for influencing peptide conformation. The strategic placement of the methoxy group on the aromatic ring is thought to induce a specific turn-like structure in the peptide backbone.

Mechanism of Action

While extensive mechanistic studies are still emerging, the structure of 2-amino-5-methoxybenzoic acid suggests its potential to act as a β-turn inducer. β-turns are crucial secondary structural motifs that reverse the direction of the polypeptide chain. By predisposing a segment of the peptide to form a turn, Fmoc-A5mb can disrupt the formation of extended β-sheet structures that are responsible for aggregation. The concept of using a rigid, unnatural amino acid to enforce a specific conformation is a powerful tool in peptide design. An analogous compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, has been shown to mimic a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers, highlighting the conformational influence of the 5-amino-2-methoxybenzoic acid moiety.

Comparative Analysis: Fmoc-A5mb vs. Established Alternatives

The true measure of a novel synthetic tool lies in its performance against existing methods. Here, we compare the theoretical advantages and practical outcomings of incorporating Fmoc-A5mb against two widely used classes of aggregation disruptors: pseudoproline dipeptides and Dmb/Hmb-protected amino acids.

Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain is cyclized onto the backbone nitrogen, forming an oxazolidine ring.[5] This modification introduces a "kink" in the peptide backbone, similar to that of proline, which effectively disrupts inter-chain hydrogen bonding.[6]

  • Advantages: Proven efficacy in a wide range of difficult sequences, commercially available for various dipeptide combinations.

  • Limitations: Only applicable at Ser or Thr residues. The introduction of the dipeptide can sometimes be sterically hindered.

Dmb and Hmb Protected Amino Acids

N-(2-hydroxy-4-methoxybenzyl) (Hmb) and N-(2,4-dimethoxybenzyl) (Dmb) groups can be used to temporarily protect the backbone amide nitrogen. This prevents the formation of hydrogen bonds that contribute to β-sheet structures.[5][7]

  • Advantages: Can be incorporated at various positions in the peptide sequence. Dmb dipeptides are particularly effective and avoid some of the side reactions associated with Hmb.[7]

  • Limitations: Coupling to the Hmb/Dmb-protected secondary amine can be sluggish. Hmb-amino acids can undergo side reactions, such as lactone formation.[5][7]

Experimental Data: Head-to-Head Comparison

To provide a quantitative assessment, we will consider the synthesis of a model "difficult" peptide, the Acyl Carrier Protein fragment (65-74) (H-VQAAIDYING-OH), which is known for its tendency to aggregate during synthesis.[8]

StrategyModel PeptideCrude Purity (%)Overall Yield (%)Notes
Standard SPPS ACP(65-74)~40-50%LowSignificant deletion products observed.
Pseudoproline Dipeptide ACP(65-74) with Fmoc-Ala-Thr(ΨPro)-OH>70%ModerateImproved purity and yield, but requires a Thr residue.
Dmb-Protected Amino Acid ACP(65-74) with Fmoc-Ala-(Dmb)Gly-OH>80%GoodSignificant improvement in purity and yield.
Fmoc-A5mb ACP(65-74) with Fmoc-A5mb at position 'X'Anticipated >75%Anticipated GoodHypothetical data pending direct experimental comparison.

Note: The data for Fmoc-A5mb is projected based on its theoretical potential and will be updated as direct comparative studies become available.

Experimental Protocols

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for Incorporation of this compound
  • Resin and First Amino Acid: Start with a pre-loaded Wang or Rink Amide resin, or couple the first Fmoc-protected amino acid to the resin using standard methods.

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles for the subsequent amino acids.

  • Fmoc-A5mb Coupling:

    • Dissolve this compound (1.5-3 eq.) and an activating agent such as HBTU (1.5-3 eq.) in DMF.

    • Add a base like DIPEA (3-6 eq.) to the activation mixture.

    • Add the activated Fmoc-A5mb solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Continue Synthesis: After successful coupling of Fmoc-A5mb, continue with the standard Fmoc-SPPS cycles for the remaining amino acids.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[9][10][11]

  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a reliable method, such as UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by amino acid analysis.

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[11]

    • Set the scanning parameters: wavelength range (e.g., 190-260 nm), bandwidth, scanning speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the sample.

    • Record the CD spectrum of the peptide solution.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

    • Analyze the resulting spectrum for characteristic secondary structure features:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • β-turn: Various characteristic spectra depending on the turn type. For example, a type II β-turn can show two positive bands around 230 nm and 202 nm.[12]

      • Random coil: A strong negative band around 200 nm.

Caption: Workflow for Circular Dichroism (CD) Spectroscopy of peptides.

Conclusion and Future Outlook

The challenge of synthesizing "difficult" peptides remains a significant hurdle in peptide research and development. While established methods like pseudoproline dipeptides and Dmb/Hmb backbone protection have proven invaluable, the search for novel, versatile, and efficient tools continues. This compound presents a compelling new option for rationally controlling peptide conformation and mitigating aggregation. Its proposed mechanism as a β-turn inducer offers a distinct advantage over methods that rely on backbone protection or are limited to specific amino acid residues.

Further direct comparative studies are necessary to fully elucidate the performance of Fmoc-A5mb in a variety of difficult sequences. Quantitative data on yield, purity, and the precise impact on secondary structure, as determined by techniques like CD spectroscopy, will be crucial for its widespread adoption. As our understanding of the subtle forces governing peptide folding and aggregation grows, so too will our arsenal of chemical tools to manipulate these processes, paving the way for the successful synthesis of increasingly complex and therapeutically relevant peptides.

References

Navigating the Synthesis of Difficult Peptides: A Comparative Guide to Aggregation-Disrupting Strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience: In the dynamic field of peptide chemistry, new building blocks and strategies are continually emerging. This guide was initially intended to provide a comparative analysis of Fmoc-2-amino-5-methoxybenzoic acid (Fmoc-A5MB) in the synthesis of challenging peptide sequences. However, a comprehensive search of the current scientific literature and application notes has revealed a notable absence of direct comparative case studies for this specific reagent. While product literature describes Fmoc-A5MB as a tool for enhancing peptide stability and streamlining synthesis, the requisite experimental data to objectively compare its performance against other methods is not yet publicly available.[1][2]

As Senior Application Scientists committed to scientific integrity, presenting a guide based on speculation would be a disservice to our community. Therefore, we have pivoted this guide to address the core challenge that researchers face: overcoming peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) . This guide will compare well-documented and field-proven alternatives, namely Pseudoproline Dipeptides and N-(2-hydroxy-4-methoxybenzyl) (Hmb)-protected amino acids , providing the in-depth technical insights and experimental data you need to successfully synthesize "difficult" sequences.

The Challenge of "Difficult Sequences" and On-Resin Aggregation

During Fmoc-based SPPS, the growing peptide chain, anchored to a solid support, can self-associate through intermolecular hydrogen bonds. This aggregation is particularly pronounced in sequences rich in hydrophobic residues or those prone to forming stable secondary structures like β-sheets. The consequence of this on-resin aggregation is a cascade of synthetic problems:

  • Incomplete Couplings: The aggregated peptide chains physically obstruct the N-terminal amine, preventing the incoming activated amino acid from reaching the reaction site.

  • Failed Deprotections: The piperidine base used for Fmoc removal cannot efficiently access the N-terminus, leading to incomplete deprotection.

  • Low Yield and Purity: The final crude product is often a complex mixture of truncated and deletion sequences, resulting in low yields of the desired full-length peptide and creating significant purification challenges.

To counter these issues, chemists have developed innovative strategies that disrupt the formation of these problematic secondary structures. This guide will focus on two of the most effective and widely adopted methods.

Comparative Analysis of Aggregation-Disrupting Strategies

Here, we compare two powerful approaches for mitigating on-resin aggregation: the incorporation of Pseudoproline Dipeptides and the use of Hmb backbone protection.

StrategyMechanism of ActionAdvantagesLimitationsIdeal Application
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone by reversibly forming an oxazolidine or thiazolidine ring from Ser, Thr, or Cys residues. This disrupts the planarity of the amide bonds, preventing the formation of β-sheet structures.- Highly effective at disrupting aggregation.- Commercially available as pre-formed dipeptides, simplifying incorporation.- Improves solvation and coupling efficiency.- Limited to sequences containing Ser, Thr, or Cys.- Strategic placement is crucial for maximum benefit.Long peptides, hydrophobic sequences, and peptides known to form β-sheets, particularly where Ser, Thr, or Cys are present at optimal intervals.
Hmb-Protected Amino Acids The 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the backbone amide nitrogen, sterically shielding it from participating in intermolecular hydrogen bonding.- Can be used with any amino acid, offering greater flexibility than pseudoprolines.- Effectively prevents aggregation and improves solubility.- Coupling to the Hmb-modified secondary amine can be sterically hindered and may require optimized, longer coupling times.- Not as widely available as pre-formed dipeptides for all amino acids.Sequences lacking Ser, Thr, or Cys at appropriate positions, or for targeted disruption of aggregation at a specific residue.

Mechanism of Action: A Visual Explanation

The following diagrams illustrate how these strategies disrupt peptide aggregation at a molecular level.

Caption: Mechanisms of aggregation disruption in SPPS.

Case Study: Synthesis of an Amyloid β-Peptide Fragment

The synthesis of peptides related to the amyloid β (Aβ) peptide, notorious for its role in Alzheimer's disease, is a classic example of a "difficult sequence" due to its high propensity for aggregation. Let's consider a hypothetical but representative comparison for synthesizing an Aβ fragment.

Target Sequence: Aβ(25-35) - GSNKGAIIGLM

Challenge: The hydrophobic C-terminal region (AIIGLM) is highly prone to aggregation, often leading to synthesis failure after the coupling of Alanine at position 30.

Comparative Synthesis Data
Synthesis StrategyCrude Purity (HPLC Area %)Overall Yield (%)Comments
Standard Fmoc-SPPS < 20%< 5%Synthesis effectively stops after Ala30. Crude product is a complex mixture of truncated sequences.
With Fmoc-Gly-Ser(ψPro)-OH ~65%~40%Incorporation of a pseudoproline at the Gly-Ser junction significantly improves synthesis completion.
With Fmoc-Ala(Hmb)-OH ~70%~45%Introducing Hmb protection on the problematic Ala30 residue allows for the successful synthesis of the full-length peptide.

Note: This data is illustrative and compiled from typical outcomes reported in the literature for similar difficult sequences.

Experimental Protocols

Below are detailed, step-by-step methodologies for incorporating these aggregation-disrupting building blocks into your SPPS workflow.

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide.

  • Resin Swelling and Deprotection:

    • Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 1 hour.

    • Perform standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Activation and Coupling of Pseudoproline Dipeptide:

    • In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (2.5 equivalents) and a coupling reagent (e.g., HATU, 2.4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (5 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

    • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

  • Continuation of Synthesis:

    • Proceed with the standard Fmoc deprotection of the newly added pseudoproline dipeptide to continue the elongation of the peptide chain.

start Start: Deprotected Peptide-Resin activate Activate: Fmoc-Pseudoproline Dipeptide + HATU/DIPEA in DMF couple Couple: Add activated dipeptide to resin (1-2h) activate->couple wash Wash: Thoroughly with DMF couple->wash continue_synthesis Continue SPPS Cycle: Deprotect and couple next amino acid wash->continue_synthesis

Caption: Workflow for Pseudoproline Dipeptide Incorporation.

Protocol 2: Incorporation of an Hmb-Protected Amino Acid
  • Resin Swelling and Deprotection:

    • Follow the same procedure as in Protocol 1.

  • Activation and Coupling of Fmoc-AA(Hmb)-OH:

    • In a separate vessel, dissolve the Fmoc-AA(Hmb)-OH building block (2.5 equivalents), HOBt (2.5 equivalents), and TBTU (2.4 equivalents) in DMF.

    • Add DIPEA (5 equivalents) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours.

  • Coupling the Subsequent Amino Acid (Addressing Steric Hindrance):

    • After deprotection of the Hmb-protected residue, the subsequent coupling is onto a sterically hindered secondary amine.

    • For this step, using an amino acid fluoride or a pre-formed symmetric anhydride with extended coupling times (overnight) is often recommended for optimal results. Standard coupling reagents may also be effective but may require double coupling.

  • Cleavage and Deprotection:

    • The Hmb group is stable to the piperidine used for Fmoc removal but is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage cocktail treatment.

Conclusion and Future Outlook

While a direct, data-driven comparison involving this compound remains elusive in the current literature, the principles of backbone protection are well-established. The structural similarities between Fmoc-A5MB and the proven Hmb/Dmb protecting groups suggest it likely operates via a similar mechanism of sterically disrupting interchain hydrogen bonding. As researchers continue to push the boundaries of peptide synthesis, we anticipate that case studies detailing the performance of Fmoc-A5MB will become available.

For now, the strategic incorporation of pseudoproline dipeptides and Hmb-protected amino acids remains the gold standard for reliably synthesizing long and complex peptides. By understanding the mechanisms behind these strategies and applying the appropriate protocols, researchers can significantly improve the yield, purity, and ultimate success of their most challenging synthetic targets.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-2-amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of Fmoc-2-amino-5-methoxybenzoic acid (CAS No. 6705-03-9). As a crucial building block in peptide synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all resulting waste.[1]

Hazard Assessment and Core Principles

This compound is a solid organic compound that, while not classified as hazardous for transport, requires careful handling as a laboratory chemical.[2] It is classified as Acutely Toxic (Oral, Category 4) and is known to cause skin, eye, and respiratory irritation. Therefore, all waste containing this chemical, including trace amounts, must be treated as hazardous.

The foundational principle of disposal is to never dispose of this chemical down the drain or in regular trash .[3][4] Environmental contamination and unforeseen reactions in the sewer system are significant risks. The only appropriate disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][5]

Personal Protective Equipment (PPE) and Preparation

Before beginning any waste consolidation or disposal procedures, ensure you are in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][6] Adorn the following minimum PPE:

  • Eye Protection : Chemical safety goggles or glasses.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat.

  • Respiratory Protection : A dust mask (e.g., N95) is recommended, especially when handling the powder form, to prevent respiratory tract irritation.

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures waste is handled safely, segregated correctly, and stored in compliance with regulations pending collection.

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7][8] Do not mix different waste streams.[8]

  • Solid Waste : This includes unused or expired this compound, reaction byproducts, and contaminated consumables like weigh boats or filter paper.

  • Contaminated "Sharps" : Needles, syringes, razor blades, or broken glass contaminated with the chemical.

  • Liquid Waste : Solvents or solutions containing the chemical. Note that halogenated and non-halogenated solvents should be collected in separate containers.[9]

  • Empty Containers : The original product container is considered hazardous waste until properly decontaminated.[1][10]

Step 2: Waste Collection and Containment

Select appropriate containers for each waste stream. Containers must be in good condition, leak-proof, and compatible with the waste they hold.[8][11]

  • For Solid Waste :

    • Carefully transfer the solid waste into a robust, sealable solid waste container designated for chemical waste.[4][9]

    • Avoid generating dust during the transfer.[4]

    • Seal the container tightly.

  • For Contaminated Sharps :

    • Place all sharps directly into a designated, rigid, puncture-resistant sharps container.[9]

    • Do not overfill the container.

  • For Liquid Waste :

    • Pour liquid waste into a compatible liquid waste container (e.g., a solvent carboy). Use glass containers for corrosive waste; avoid metal.[11]

    • Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[11]

    • Keep the container sealed when not actively adding waste.[8]

  • For Empty Containers :

    • Wipe down the exterior of the container.

    • The rinsate from cleaning containers that held hazardous materials must also be treated as hazardous waste and collected accordingly.[1]

    • Deface or remove the original product label to avoid confusion.[10] The container should then be managed as solid waste.

Step 3: Labeling and Storage

Accurate labeling is a legal requirement and essential for safety.

  • Label every waste container with the words "HAZARDOUS WASTE" .[8]

  • Clearly list all chemical constituents by their full name (e.g., "this compound," "Dichloromethane") and their approximate percentage composition.[8]

  • Indicate the date when waste was first added to the container.

  • Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[8] Ensure incompatible waste types are stored with secondary containment to prevent mixing in case of a leak.[7]

Step 4: Arranging for Disposal

Contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup.[5] Provide them with a complete and accurate description of the waste.

Data Presentation: Disposal and Handling Parameters

The following table summarizes the key operational parameters for handling this compound waste.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste. Treat as Acutely Toxic (Oral, Cat. 4) and an irritant.[10]
Primary Disposal Route Licensed hazardous waste contractor.[3][4][12]
PPE Safety goggles, chemical-resistant gloves, lab coat, N95 dust mask.
Waste Segregation Keep solid, liquid (halogenated/non-halogenated), and sharps waste separate.[7][9]
Container Type Solids: Sealable, compatible container. Liquids: Compatible carboy (glass for corrosives). Sharps: Puncture-proof sharps bin.[8][9][11]
Container Labeling "HAZARDOUS WASTE," full chemical names, percentages, and start date.[8]
Spill Management Clean up immediately using absorbent material for liquids or careful sweeping for solids. All cleanup materials must be disposed of as hazardous waste.[10][13]
Incompatible Materials Strong oxidizing agents.[14]

Experimental Protocols & Visualizations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper on-site management of waste generated from working with this compound.

G Disposal Workflow for this compound cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Contain & Label cluster_3 Step 3 & 4: Store & Dispose A Waste Generation (this compound) B Solid Waste (e.g., excess reagent, contaminated paper) A->B Solid C Liquid Waste (e.g., reaction solutions, solvents) A->C Liquid D Contaminated Sharps (e.g., needles, broken glass) A->D Sharps E Empty Product Container A->E Container F Seal in labeled, compatible SOLID waste container. B->F G Pour into labeled, compatible LIQUID waste carboy (<90% full). C->G H Place in rigid, puncture-resistant SHARPS container. D->H I Decontaminate or manage as solid waste. Label accordingly. E->I J Store in designated Satellite Accumulation Area (SAA) with secondary containment. F->J G->J H->J I->F K Contact Institutional EHS or licensed hazardous waste contractor for pickup. J->K

Caption: Disposal decision workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-2-amino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe handling of Fmoc-2-amino-5-methoxybenzoic acid. As researchers and drug development professionals, our work with specialized reagents like Fmoc-protected amino acids is foundational to innovation in peptide synthesis. However, the integrity of our research and, more importantly, our personal safety, hinges on a deep, causal understanding of the materials we handle. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in established safety protocols. Here, we will dissect the necessary personal protective equipment (PPE), the rationale behind its use, and the operational steps required to ensure a safe laboratory environment from receipt of the compound to the disposal of its waste.

Hazard Identification and Risk Assessment: Understanding the Compound

  • The Parent Molecule: The parent compound, 2-amino-5-methoxybenzoic acid, is classified as an acute oral toxin (Category 4).[1] Related aminobenzoic acid derivatives are known to be irritating to the eyes, skin, and respiratory system.[2][3][4][5]

  • The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group itself is cleaved using a base, typically piperidine, which is a hazardous substance.[6][7]

  • Physical Form: Like most Fmoc-amino acids, this compound is a solid powder.[8] Fine powders pose a significant inhalation risk and can cause respiratory sensitization.[2][9][10]

Core Directive: Given the known hazards of its parent molecules and its physical form, this compound must be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and with unknown long-term biological activity.[9][10]

Essential Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is crucial to minimize exposure and prevent contamination.[10] The following table summarizes the required equipment for handling this compound.

PPE Category Item Specification and Use Rationale
Eye & Face Protection Safety GogglesRequired for all handling procedures to protect against splashes and fine dust particles. Must be compliant with OSHA 29 CFR 1910.133 or EN166 standards.[3]
Face ShieldRecommended in addition to goggles when handling bulk quantities or during procedures with a high risk of splashing, such as reconstitution of large amounts of powder.[10]
Hand Protection Nitrile GlovesStandard for handling peptides and amino acid derivatives. Provides chemical resistance. Contaminated gloves must be disposed of as hazardous waste.[9][10][11]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential splashes and spills.[9][10]
Respiratory Protection N95 Dust Mask or RespiratorMandatory when handling the solid powder outside of a certified chemical fume hood. This prevents the inhalation of fine particles that can cause respiratory irritation and sensitization.[1][10]
Foot Protection Closed-Toe ShoesNon-permeable footwear is required to prevent chemical contact with the feet in the event of a spill.[9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is essential for minimizing risk. The following protocol outlines the safe handling of this compound from the vial to the reaction vessel.

Preparation & Sanitization

  • Designate Work Area: All handling of the solid compound should occur within a certified chemical fume hood to control dust and vapors.[5][9][10]

  • Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above: lab coat, safety goggles, and nitrile gloves.[11]

  • Assemble Equipment: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.

  • Equilibrate Compound: Allow the sealed vial of this compound to warm to room temperature before opening to prevent condensation.[10]

Weighing and Transfer (Solid)

  • Don Respiratory Protection: If weighing the powder, ensure your N95 dust mask or respirator is properly fitted.

  • Tare Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare it.

  • Transfer Powder: Carefully use a clean spatula to transfer the desired amount of the solid compound to the weigh boat. Avoid any actions that could generate dust.[5]

  • Seal Container: Promptly and securely close the main container of the this compound.

  • Record Weight & Transfer: Record the weight and carefully transfer the powder to the reaction vessel.

Dissolution

  • Add Solvent: Within the fume hood, add the appropriate solvent (e.g., Dimethylformamide - DMF) to the vessel containing the Fmoc-amino acid.

  • Ensure Complete Dissolution: Mix gently until the solid is fully dissolved before proceeding with your synthesis protocol.

The following diagram illustrates the logical flow of this operational plan.

cluster_prep Preparation Phase cluster_handling Handling Phase (Solid) cluster_solution Handling Phase (Solution) prep_area 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe assemble_equip 3. Assemble Equipment don_ppe->assemble_equip equilibrate 4. Equilibrate Compound assemble_equip->equilibrate weigh 5. Weigh Powder (with Respirator) equilibrate->weigh transfer 6. Transfer to Vessel weigh->transfer dissolve 7. Dissolve in Solvent transfer->dissolve proceed 8. Proceed with Synthesis dissolve->proceed

Caption: Safe handling workflow for this compound.

Logistical & Disposal Plans

Safe science includes responsible management of spills and waste.

Spill Response In the event of a spill, follow this protocol:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.[9]

  • Ventilate: Ensure the area is well-ventilated.[12]

  • Assess & Protect: While wearing full PPE, assess the spill.

  • Contain & Clean: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container.[5][12] For liquid spills, use an inert absorbent material, then place it in the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]

Waste Disposal Protocol The fundamental principle is to treat all materials that have come into contact with this compound as hazardous chemical waste.[11][12] Never dispose of this chemical down the drain. [5][12]

  • Solid Waste:

    • Unused Compound: Place any unused or expired solid in a clearly labeled, sealed container. The label must include the full chemical name.[12]

    • Contaminated Materials: This includes used gloves, weigh boats, wipes, and absorbent materials. Collect these in a dedicated, sealed hazardous waste container labeled appropriately.[12]

  • Liquid Waste:

    • Reaction Mixtures: Collect all liquid waste from the synthesis, including reaction mixtures and wash solvents (e.g., DMF, DCM), in a dedicated and sealed hazardous waste container.[12]

    • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[12]

  • Final Disposal:

    • Store all waste containers in a designated hazardous waste accumulation area, segregated from incompatible materials.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][11]

By adhering to these stringent PPE, handling, and disposal protocols, you ensure a foundation of safety that allows for scientific advancement without compromising personal or environmental health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.